molecular formula C8H16O6 B3178352 PEG3-O-CH2COOH CAS No. 51951-05-4

PEG3-O-CH2COOH

Numéro de catalogue: B3178352
Numéro CAS: 51951-05-4
Poids moléculaire: 208.21 g/mol
Clé InChI: NUAYEVLSVMOUPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PEG3-O-CH2COOH is a useful research compound. Its molecular formula is C8H16O6 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound HO-Peg3-CH2cooh is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h9H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAYEVLSVMOUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226876
Record name 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid
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Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51951-05-4
Record name 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51951-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to PEG3-O-CH2COOH: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG3-O-CH2COOH

This compound, chemically known as 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid, is a bifunctional molecule featuring a triethylene glycol (PEG3) spacer terminated with a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other. This heterobifunctional nature makes it a valuable building block in bioconjugation and is of particular significance in the rapidly advancing field of targeted protein degradation (TPD). Its primary application is as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's role is critical, as its length, flexibility, and chemical properties profoundly influence the efficacy and pharmacokinetic properties of the resulting PROTAC. The incorporation of a PEG3 linker can enhance the aqueous solubility and cell permeability of the PROTAC molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and drug development.

PropertyValueSource
Synonyms PROTAC Linker 8, HO-PEG3-CH2COOH, Triethylene glycol monoglycolide, 2-(2-(2-Hydroxyethoxy)ethoxy)acetic acidN/A
Molecular Formula C8H16O6N/A
Molecular Weight 208.21 g/mol N/A
Appearance Colorless to pale yellow liquid or solidN/A
Solubility Soluble in water, DMSO, and other polar organic solvents.N/A
Storage Store at -20°C to prevent degradation.N/A

Role in PROTAC Design and Mechanism of Action

The this compound linker is instrumental in the rational design of PROTACs. Its flexible triethylene glycol chain allows for the necessary spatial orientation of the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex. The formation of this complex is the crucial first step in the PROTAC-mediated degradation pathway.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves a catalytic cycle that leads to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Poly-ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Releases E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Delivers Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades PROTAC_Workflow Synthesis PROTAC Synthesis (POI-Linker-E3 Ligase) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro_Binding In Vitro Binding Assays (SPR, ITC, FP) Purification->InVitro_Binding Cellular_Degradation Cellular Degradation Assays (Western Blot, In-Cell Western) Purification->Cellular_Degradation DC50_Dmax Determine DC50 & Dmax Cellular_Degradation->DC50_Dmax Functional_Assays Cellular Functional Assays (Viability, Apoptosis, etc.) DC50_Dmax->Functional_Assays PK_PD In Vivo Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

An In-depth Technical Guide to PEG3-O-CH2COOH: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound PEG3-O-CH2COOH, also known as 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acid. It is a monodisperse polyethylene (B3416737) glycol (PEG) derivative widely utilized as a hydrophilic linker in the development of advanced therapeutics, particularly in the field of targeted protein degradation. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and its application in bioconjugation, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Physicochemical Properties

This compound is a heterobifunctional linker molecule featuring a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH) connected by a three-unit ethylene (B1197577) glycol chain. The presence of the PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugated molecule.[1] The terminal functional groups allow for sequential or orthogonal conjugation to two different molecular entities.

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acid[1]
Synonyms Triethylene glycol mono(carboxymethyl) ether, HO-PEG3-CH2COOH[1]
CAS Number 51951-05-4[1]
Molecular Formula C8H16O6[1]
Molecular Weight 208.21 g/mol [1]
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water and most organic solvents
Purity Typically ≥95%
Storage Recommended to be stored at -20°C, protected from moisture and light.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol specifically for 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acid is not readily found in singular literature sources. However, based on established organic chemistry principles for similar molecules, a plausible two-step synthetic route can be proposed. This involves the protection of one hydroxyl group of triethylene glycol, followed by the introduction of the acetic acid moiety and subsequent deprotection, or a more direct approach involving a Williamson ether synthesis followed by oxidation.

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis TEG Triethylene Glycol NaH Sodium Hydride (NaH) TEG->NaH Deprotonation Intermediate1 PEG3-O-CH2COOEt NaH->Intermediate1 Nucleophilic attack EBA Ethyl bromoacetate (B1195939) EBA->Intermediate1 SN2 Reaction NaOH Sodium Hydroxide (B78521) (NaOH) Intermediate1->NaOH Saponification HCl Hydrochloric Acid (HCl) NaOH->HCl Acidification FinalProduct This compound HCl->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate (Intermediate 1)

This step involves a Williamson ether synthesis where the alkoxide of triethylene glycol reacts with ethyl bromoacetate.[2][3][4][5]

  • Materials:

    • Triethylene glycol (1 equivalent)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)

    • Ethyl bromoacetate (1.1 equivalents)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Procedure:

    • To a stirred solution of triethylene glycol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the ethyl ester intermediate.

Step 2: Hydrolysis to 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acid (Final Product)

This step involves the saponification of the ethyl ester to the carboxylic acid.

  • Materials:

    • Ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate (Intermediate 1, 1 equivalent)

    • Sodium hydroxide (NaOH, 2 equivalents)

    • Methanol (B129727) or Ethanol

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester intermediate in a mixture of methanol (or ethanol) and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the alcohol under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) (3x).

    • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the final product, this compound.

Applications in Drug Development: PROTACs

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6] The PEG linker in a PROTAC serves to connect the POI-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the formation of a stable ternary complex and efficient protein degradation.[7]

Experimental Workflow: PROTAC Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

G cluster_0 PROTAC Synthesis cluster_1 Biological Evaluation PEG_COOH This compound EDC_NHS EDC/NHS PEG_COOH->EDC_NHS Activation POI_Ligand POI Ligand with Amine E3_Ligand E3 Ligase Ligand POI_Ligand->E3_Ligand Further Conjugation Intermediate Activated PEG Linker EDC_NHS->Intermediate Intermediate->POI_Ligand Amide Coupling PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Cell_Culture Treat Cells with PROTAC Western_Blot Western Blot Cell_Culture->Western_Blot Degradation_Analysis Analyze POI Degradation Western_Blot->Degradation_Analysis DC50_Dmax Determine DC50 and Dmax Degradation_Analysis->DC50_Dmax

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocol: Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the common EDC/NHS coupling method to form a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule (e.g., a protein or a small molecule ligand).[6][8][9]

  • Materials:

    • This compound (1 equivalent)

    • Amine-containing molecule (1-1.2 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents)

    • N-Hydroxysuccinimide (NHS, 1.5 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Activation Buffer: 0.1 M MES, pH 6.0

    • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4

    • Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Procedure:

    • Activation of Carboxylic Acid:

      • Dissolve this compound in anhydrous DMF or DCM.

      • Add EDC and NHS to the solution.

      • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester. For aqueous reactions, use MES buffer.[8]

    • Coupling to Amine:

      • Dissolve the amine-containing molecule in the coupling buffer or an appropriate organic solvent.

      • Add the solution of the amine-containing molecule to the activated PEG linker solution.

      • Stir the reaction mixture at room temperature for 2 hours to overnight.

    • Quenching:

      • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.

    • Purification:

      • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (for proteins), or preparative HPLC (for small molecules) to remove unreacted reagents and byproducts.

Conclusion

This compound is a versatile and valuable building block in the field of drug development, particularly for the construction of PROTACs and other bioconjugates. Its well-defined structure and hydrophilic properties contribute to the improved physicochemical and pharmacokinetic profiles of the final therapeutic agent. The synthetic and conjugation protocols outlined in this guide provide a foundation for researchers to effectively utilize this important linker in their drug discovery and development efforts.

References

An In-depth Technical Guide to PEG3-O-CH2COOH (CAS Number 51951-05-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-O-CH2COOH, registered under CAS number 51951-05-4, is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has emerged as a critical tool in modern drug development and bioconjugation. Its chemical name is 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid. This heterobifunctional molecule, featuring a terminal hydroxyl group and a carboxylic acid moiety connected by a three-unit polyethylene glycol chain, offers a unique combination of hydrophilicity, biocompatibility, and precisely defined length. These characteristics make it an ideal spacer for conjugating molecules in complex biological systems, with a prominent role in the development of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its utility in targeted protein degradation.

Physicochemical Properties

The well-defined structure of this compound provides consistent and predictable physicochemical properties, which are crucial for reproducible experimental outcomes.

PropertyValueSource
CAS Number 51951-05-4N/A
Synonyms 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid, HO-PEG3-CH2COOH, PROTAC Linker 8N/A
Molecular Formula C8H16O6N/A
Molecular Weight 208.21 g/mol N/A
Appearance Colorless to pale yellow viscous liquidN/A
Purity Typically ≥95%N/A
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.N/A
Storage Store at -20°C for long-term stability.N/A

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from triethylene glycol. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid

Step 1: Monotosylation of Triethylene Glycol

  • Dissolve triethylene glycol (1 equivalent) in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine (B128534) at 0°C.

  • Slowly add p-toluenesulfonyl chloride (1 equivalent) to the solution while maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monotosylated triethylene glycol.

Step 2: Williamson Ether Synthesis with Sodium Chloroacetate (B1199739)

  • Prepare sodium ethoxide by dissolving sodium metal (1.2 equivalents) in absolute ethanol.

  • Add the monotosylated triethylene glycol (1 equivalent) to the sodium ethoxide solution and stir for 30 minutes.

  • Add sodium chloroacetate (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid.

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a versatile linker for a wide range of applications, most notably in the field of targeted therapeutics.

PROTACs: A Revolution in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[1]

PEG linkers, such as this compound, are widely used in PROTAC design due to their ability to:[1]

  • Enhance Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule.[1]

  • Improve Cell Permeability: The flexible PEG linker can facilitate the passage of the PROTAC across cell membranes.

  • Optimize Ternary Complex Formation: The defined length and flexibility of the PEG linker allow for the proper spatial orientation of the POI and E3 ligase, which is essential for efficient ubiquitination.

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Recycle->Ternary

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step procedure for synthesizing a PROTAC where the carboxylic acid of this compound is first coupled to an amine-functionalized POI ligand, followed by conjugation of the terminal hydroxyl group to an E3 ligase ligand.

Step 1: Conjugation of this compound to an Amine-Containing POI Ligand

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent), N-hydroxysuccinimide (NHS, 1.2 equivalents), and a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) in an anhydrous solvent like N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Coupling to the POI Ligand:

    • In a separate flask, dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF.

    • Add the solution of the activated PEG linker to the POI ligand solution.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the POI-Linker conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Conjugation of the POI-Linker to the E3 Ligase Ligand

  • Activation of the Terminal Hydroxyl Group:

    • Dissolve the purified POI-Linker conjugate (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C and add a base like triethylamine (TEA, 1.5 equivalents).

    • Slowly add a sulfonylating agent, for example, p-toluenesulfonyl chloride (TsCl, 1.2 equivalents), to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours to form the tosylated intermediate.

  • Coupling to the E3 Ligase Ligand:

    • Concentrate the reaction mixture containing the tosylated intermediate under reduced pressure.

    • Dissolve the residue and the E3 ligase ligand (which typically contains a nucleophilic group like a hydroxyl or amine, 1.1 equivalents) in anhydrous DMF.

    • Add a base such as DIPEA (3 equivalents) to the mixture.

    • Stir the reaction at an elevated temperature (e.g., 60°C) overnight.

    • Monitor the formation of the final PROTAC by LC-MS.

    • Purify the final PROTAC molecule by preparative RP-HPLC.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: POI-Linker Conjugation cluster_step2 Step 2: Final PROTAC Assembly PEG_COOH This compound Activated_PEG NHS-activated PEG linker PEG_COOH->Activated_PEG EDC, NHS in DMF POI_Linker POI-Linker Conjugate Activated_PEG->POI_Linker POI_NH2 Amine-functionalized POI Ligand POI_NH2->POI_Linker DIPEA in DMF Activated_POI_Linker Tosylated POI-Linker POI_Linker->Activated_POI_Linker TsCl, TEA in DCM Purification1 Purification (RP-HPLC) POI_Linker->Purification1 Final_PROTAC Final PROTAC Molecule Activated_POI_Linker->Final_PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Final_PROTAC DIPEA in DMF Purification2 Purification (RP-HPLC) Final_PROTAC->Purification2

Caption: A general workflow for the synthesis of a PROTAC using this compound.

Bioconjugation to Amine-Containing Molecules

The carboxylic acid moiety of this compound can be readily conjugated to primary amines on proteins, peptides, or other biomolecules to introduce a hydrophilic spacer with a terminal hydroxyl group for further functionalization.

Experimental Protocol: Amide Bond Formation with a Primary Amine
  • Materials:

    • This compound

    • Amine-containing molecule (e.g., protein, peptide)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide)

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

    • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

    • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Procedure:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC (10-fold molar excess over the amine-containing molecule) and NHS (20-fold molar excess) to the PEG linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated PEG linker solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Purify the conjugate to remove unreacted linker and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Characterization of Conjugates

Thorough characterization of the final conjugate is essential to confirm its identity, purity, and integrity.

TechniquePurposeExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the molecular weight of the conjugate and assess its purity.A major peak corresponding to the expected mass of the final product.
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) To determine the purity of the conjugate and for purification.A single, sharp peak for the purified product.
NMR (Nuclear Magnetic Resonance) Spectroscopy To confirm the structure of the conjugate.Peaks corresponding to the protons and carbons of the individual components and the linker.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) For protein conjugates, to visualize the increase in molecular weight upon conjugation.A band shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein.

Conclusion

This compound (CAS 51951-05-4) is a valuable and versatile heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and biocompatibility make it particularly well-suited for the synthesis of advanced therapeutics like PROTACs. The detailed protocols provided in this guide offer a starting point for the successful application of this important chemical tool in the laboratory. As the field of targeted protein degradation continues to expand, the demand for precisely engineered linkers like this compound is expected to grow, further solidifying its role in the development of next-generation medicines.

References

Technical Guide: HO-PEG3-CH2COOH, a Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the heterobifunctional linker commonly known as HO-PEG3-CH2COOH. It confirms that HO-PEG3-CH2COOH and PEG3-O-CH2COOH are synonyms for the same molecule.[1][] This document details its chemical identity, physicochemical properties, and core applications in modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are provided, alongside diagrams illustrating its mechanism of action in targeted protein degradation and a typical experimental workflow.

Chemical Identity and Nomenclature

HO-PEG3-CH2COOH is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a three-unit ethylene (B1197577) glycol spacer. This bifunctional nature allows for the sequential conjugation of two different molecules, making it an essential tool in constructing complex bioconjugates.

The nomenclature for this compound can vary, leading to potential confusion. The following names and identifiers all refer to the same chemical entity:

  • Common Names: HO-PEG3-CH2COOH, this compound, Hydroxy-PEG3-acetic acid[]

  • Systematic (IUPAC) Name: 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid[3][4]

  • Other Synonyms: Triethylene glycol mono(carboxymethyl) ether, 11-Hydroxy-3,6,9-trioxaundecanoic acid[][4]

  • CAS Number: 51951-05-4[1][4]

The structural formula is: HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-CH₂-COOH

Physicochemical and Quantitative Data

The physical and chemical properties of HO-PEG3-CH2COOH are critical for its application in precise chemical synthesis. The data is summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₆[1][3][4]
Molecular Weight 208.21 g/mol [1][][3]
Purity (Typical) ≥95%[1][]
Appearance Solid, Semi-solid, or Liquid[]
Solubility Soluble in Water, DMSO, DMF, DCM[][5]
Storage Temperature -20°C to 8°C, Sealed in dry conditions[1][]
InChI Key NUAYEVLSVMOUPE-UHFFFAOYSA-N[][3]

Core Applications in Drug Development

The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of conjugated molecules, while the terminal reactive groups provide anchor points for covalent linkage.[6][7][]

  • PROTAC Linkers: This is a primary application where the linker connects a target-binding ligand and an E3 ubiquitin ligase ligand.[1][9] The linker's length and flexibility are crucial for orienting the two ligands to form a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[9]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody.[7][10] The carboxylic acid can be conjugated to an amine on the antibody, while the hydroxyl group can be modified to react with the drug payload.

  • Bioconjugation: It serves as a general-purpose hydrophilic spacer to link various biomolecules, such as peptides, oligonucleotides, or proteins, to other molecules or surfaces.[6]

Signaling Pathway and Experimental Workflow Visualization

The diagram below illustrates the signaling pathway exploited by PROTACs constructed with a PEG3 linker. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC (E3 Ligand-Linker-Target Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Cascade Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Proteolysis

PROTAC Mechanism of Action

The following diagram outlines a typical workflow for conjugating the carboxylic acid moiety of HO-PEG3-CH2COOH to a primary amine on a target molecule, such as a protein.

Conjugation_Workflow A 1. Prepare Reagents - HO-PEG3-CH2COOH in DMSO - Protein in Amine-Free Buffer (e.g., PBS) - EDC and NHS Stocks B 2. Activate Carboxylic Acid - Mix HO-PEG3-CH2COOH, EDC, and NHS - Incubate 15-30 min at RT - Forms Amine-Reactive NHS Ester A->B C 3. Conjugation Reaction - Add activated PEG linker to protein solution - Incubate 2 hrs at RT or overnight at 4°C B->C D 4. Quench Reaction - Add Tris or Hydroxylamine - Consumes excess unreacted NHS esters C->D E 5. Purify Conjugate - Remove excess reagents - Methods: SEC or Dialysis D->E F 6. Characterize Final Product - SDS-PAGE, Mass Spec, HPLC E->F

Amine Conjugation Workflow

Experimental Protocols

The following protocols are generalized methodologies for using HO-PEG3-CH2COOH in bioconjugation. Optimization is recommended for specific applications.

This protocol describes the conversion of the terminal carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, which readily couples with primary amines.[11]

Materials:

  • HO-PEG3-CH2COOH

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0[11]

  • Molecule with primary amine (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in Conjugation Buffer to a concentration of 1-10 mg/mL.[11]

    • Immediately before use, dissolve HO-PEG3-CH2COOH in anhydrous DMSO or DMF to create a 10-50 mM stock solution.[11]

    • Prepare fresh EDC and NHS solutions in anhydrous DMSO or Activation Buffer.

  • Activation Step:

    • In a separate microcentrifuge tube, combine the HO-PEG3-CH2COOH solution with EDC and NHS. A common starting molar ratio is 1:2:5 (Acid:EDC:NHS).[11]

    • Incubate the activation reaction for 15-30 minutes at room temperature. This forms the amine-reactive NHS ester.[11]

  • Conjugation Step:

    • Add the activated PEG-linker solution to the protein solution. The molar ratio of linker to protein should be optimized but can typically range from 5:1 to 20:1.[11]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching Step:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.[11]

    • Incubate for 15-30 minutes at room temperature.[11]

  • Purification:

    • Remove excess PEG linker and reaction byproducts using a suitable method like SEC or dialysis. SEC is highly effective for separating the larger PEGylated protein from smaller reagents.[11]

The terminal hydroxyl group provides a secondary site for conjugation. It can be activated or converted to other functional groups. A common conversion is to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions (e.g., to introduce an azide (B81097) or thiol).[12]

Materials:

  • HO-PEG3-CH2COOH (with the carboxylic acid group protected, e.g., as a methyl or t-butyl ester)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

Procedure:

  • Reaction Setup:

    • Dissolve the carboxyl-protected HO-PEG3-CH2COOH in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add Triethylamine (typically 1.5-2.0 equivalents).

    • Slowly add p-Toluenesulfonyl chloride (1.1-1.3 equivalents) to the solution.

  • Reaction:

    • Allow the mixture to slowly warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the resulting tosylated PEG linker using column chromatography.

    • The tosyl group can then be displaced by various nucleophiles (e.g., NaN₃ to form an azide, or NaSH to form a thiol) to create a new reactive handle.[12]

References

Navigating the Chemical Landscape of PEG3-O-CH2COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the nomenclature, molecular characteristics, and applications of PEG3-O-CH2COOH, a versatile polyethylene (B3416737) glycol (PEG) linker critical in advanced drug development and bioconjugation.

This technical guide provides an in-depth analysis of the chemical entity commonly referred to as this compound, clarifying its ambiguous nomenclature and detailing its significant roles in scientific research, particularly within the fields of pharmacology and biotechnology. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines experimental methodologies, and illustrates relevant biochemical pathways and workflows.

Deciphering the Identity of this compound: A Tale of Two Molecules

The designation "this compound" is frequently encountered in scientific literature and commercial listings, yet it can refer to two distinct chemical structures. This ambiguity necessitates a careful examination of the molecular formula and weight to ensure the selection of the correct compound for a given application. The two primary interpretations are:

  • 3,6,9-Trioxaundecanedioic Acid : A dicarboxylic acid derivative of triethylene glycol.

  • 2-(2-(2-Hydroxyethoxy)ethoxy)acetic Acid : A monocarboxylic acid derivative of triethylene glycol with a terminal hydroxyl group.

The fundamental properties of these two compounds are summarized in the table below for direct comparison.

Property3,6,9-Trioxaundecanedioic Acid2-(2-(2-Hydroxyethoxy)ethoxy)acetic Acid
Synonyms COOH-PEG3-COOH, PEG3-dicarboxylic acidHO-PEG3-COOH, PEG3-acid
Molecular Formula C8H14O7C8H16O6
Molecular Weight 222.19 g/mol [1]208.21 g/mol
Structure HOOC-CH2-O-(CH2CH2O)2-CH2-COOHHO-(CH2CH2O)3-CH2-COOH
Primary Functional Groups Two Carboxylic AcidsOne Carboxylic Acid, One Hydroxyl
CAS Number 13887-98-451951-05-4[2]

Applications in Drug Development and Bioconjugation

Both forms of this compound are highly valued as polyethylene glycol (PEG) linkers, which are integral components in the design and synthesis of advanced therapeutics. Their utility stems from the advantageous properties conferred by the PEG chain, including increased hydrophilicity, biocompatibility, and improved pharmacokinetic profiles of conjugated molecules.

Role in Proteolysis Targeting Chimeras (PROTACs)

A significant application of these PEG linkers is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands, which in turn affects the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).

PEG linkers, such as the derivatives of this compound, offer the necessary flexibility and hydrophilicity to optimize PROTAC efficacy.[3][4][5][6][7] The dicarboxylic acid variant can be used to conjugate two different amine-containing ligands, while the mono-acid/mono-hydroxyl version allows for sequential and directional conjugation.

PROTAC_Mechanism cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Target Protein-PROTAC- E3 Ligase Complex Target Protein->Ternary Complex Binds to E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Recruited Proteasome Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein Degrades into Amino Acids Ubiquitin Pool Ubiquitin Pool Ubiquitin Pool->Ternary Complex Ubiquitination PROTAC PROTAC PROTAC->Ternary Complex Mediates Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target Produces Ubiquitinated Target->Proteasome Targeted for Degradation

Bioconjugation and PEGylation

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and small-molecule drugs.[8] PEGylation can enhance solubility, increase stability against enzymatic degradation, prolong circulation half-life, and reduce immunogenicity.[3]

The carboxylic acid groups of this compound derivatives can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[9] This makes them excellent reagents for the site-specific modification of biomolecules.

Bioconjugation_Workflow Biomolecule Protein/Peptide (with -NH2 group) Conjugation Amide Bond Formation Biomolecule->Conjugation PEG_Linker This compound (Carboxylic Acid) Activation Carboxylic Acid Activation (e.g., EDC/NHS) PEG_Linker->Activation Activation->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Final_Product PEGylated Biomolecule Purification->Final_Product

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of the dicarboxylic acid variant of this compound and a general procedure for protein conjugation.

Synthesis of 3,6,9-Trioxaundecanedioic Acid

This protocol is based on the oxidation of triethylene glycol.

Materials:

  • Triethylene glycol

  • Platinum on carbon catalyst (5%)

  • Deionized water

  • Oxygen or air source

  • Reaction vessel with a gas inlet and stirring capabilities

Procedure:

  • In a suitable reaction vessel, dissolve triethylene glycol in deionized water.

  • Add the platinum on carbon catalyst to the solution.

  • Heat the mixture to the desired reaction temperature (e.g., 70°C).[10]

  • Introduce a continuous flow of oxygen or air into the reaction mixture while stirring vigorously.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC). The reaction can take several hours.[10]

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

Note: This is a generalized procedure. Reaction conditions such as temperature, pressure, and catalyst loading may need to be optimized.

General Protocol for Protein PEGylation using a Carboxylic Acid-Terminated PEG Linker

This protocol describes the conjugation of a PEG linker with a terminal carboxylic acid to a protein via primary amine groups.

Materials:

  • Protein with accessible primary amine groups (e.g., lysine residues)

  • This compound (either mono- or di-carboxylic acid)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Quenching solution (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Activation of the PEG Linker:

    • Dissolve the this compound linker in the reaction buffer.

    • Add EDC and NHS to the solution to activate the carboxylic acid group(s) to form an NHS ester.

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at room temperature.

  • Conjugation to the Protein:

    • Dissolve the target protein in the reaction buffer.

    • Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG linker to protein will need to be optimized for the desired degree of PEGylation.

    • Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature or 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to consume any unreacted PEG-NHS ester.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG linker and other reagents using a suitable chromatography method.

  • Characterization:

    • Analyze the purified PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.

Note: This is a representative protocol. The optimal conditions, including pH, reagent concentrations, and reaction times, will vary depending on the specific protein and PEG linker used.

Conclusion

The term this compound encompasses two valuable, yet distinct, chemical linkers that are instrumental in modern drug discovery and development. A clear understanding of their respective molecular formulas, weights, and functionalities is paramount for their effective application. As demonstrated, these PEG linkers play a pivotal role in the design of innovative therapeutics like PROTACs and in the established field of bioconjugation, offering a powerful tool for enhancing the properties of a wide range of biologically active molecules. The provided protocols serve as a foundational guide for the synthesis and application of these versatile compounds in a research setting.

References

The Versatility of PEG3-O-CH2COOH in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, PEG3-O-CH2COOH, has emerged as a critical tool in various research and development domains, particularly in the fields of targeted protein degradation, antibody-drug conjugates (ADCs), nanoparticle functionalization, and immunoassays. Its structure, featuring a triethylene glycol (PEG3) spacer terminated with a carboxylic acid group, offers a unique combination of hydrophilicity, flexibility, and chemical reactivity. This guide provides a comprehensive overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in the laboratory.

Core Applications and Advantages

This compound serves as a versatile linker, primarily utilized to connect two different molecular entities. The PEG3 spacer enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial for poorly soluble small molecules. This improved solubility can positively impact cell permeability and overall pharmacokinetic properties. The terminal carboxylic acid provides a reactive handle for covalent modification, most commonly through the formation of a stable amide bond with primary or secondary amines.

The principal applications of this compound include:

  • PROTAC (Proteolysis-Targeting Chimera) Synthesis: As a flexible linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, it plays a crucial role in the formation and stability of the ternary complex, which is essential for inducing target protein degradation.[1][2][3]

  • Antibody-Drug Conjugate (ADC) Development: While less common than in PROTACs, it can be used to attach cytotoxic payloads to antibodies, with the PEG spacer helping to improve the ADC's solubility and pharmacokinetic profile.[4][5]

  • Nanoparticle and Surface Functionalization: The carboxylic acid group allows for the covalent attachment of the PEG linker to amine-functionalized nanoparticles or surfaces, imparting hydrophilicity and reducing non-specific protein adsorption.[6][7]

  • Immunoassay Development: It can be used to link haptens or antibodies to solid supports or carrier proteins, improving the sensitivity and performance of immunoassays.[8][9]

Quantitative Data on this compound Conjugates

The following tables summarize key quantitative parameters associated with the use of short-chain PEG linkers like this compound in bioconjugation. The data presented is representative of typical outcomes and may vary depending on the specific reaction conditions and molecules involved.

ParameterTypical Value RangeAnalytical MethodReference
Conjugation Efficiency (to primary amine) 60-95%HPLC, LC-MS[4][10]
PROTAC Permeability (PAMPA) 0.5 - 5 x 10⁻⁶ cm/sParallel Artificial Membrane Permeability Assay[10][11]
Plasma Stability of Amide Bond (Half-life) > 48 hoursIncubation in plasma followed by LC-MS analysis[4]
Solubility Improvement 2 to 10-fold increaseNephelometry, UV-Vis Spectroscopy[12][13]

Table 1: Physicochemical and Biophysical Properties of this compound Conjugates. This table provides an overview of the expected performance enhancements when using a short PEG linker.

PropertyEffect of PEG3 LinkerReference
Ternary Complex Stability (PROTACs) Can enhance stability through favorable interactions.[1][2]
Cellular Uptake Generally improves passive permeability for certain molecules.[14][15]
Immunogenicity Reduced non-specific binding can lower immunogenic potential.[16]
In Vivo Half-life Can be extended due to improved hydrodynamic radius and reduced renal clearance.[14]

Table 2: Biological Impact of Incorporating a PEG3 Linker. This table outlines the biological consequences of utilizing a short PEG spacer in bioconjugates.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound to an Amine-Containing Molecule using EDC/NHS Chemistry

This protocol describes a common two-step method for activating the carboxylic acid of this compound with EDC and NHS, followed by conjugation to a primary amine.[4][17]

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer to a final concentration of 200 mM each. Use a 1:1 to 1:5 molar ratio of carboxylic acid to EDC/NHS.

  • Add the EDC/NHS solution to the this compound solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Add the activated this compound-NHS ester solution from Step 1 to the amine-containing molecule solution. A 5- to 20-fold molar excess of the linker is commonly used.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Monitor the reaction progress by LC-MS or HPLC.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purify the conjugate using an appropriate method such as reverse-phase HPLC for small molecules or size-exclusion chromatography for proteins and nanoparticles.

  • Characterize the final conjugate by mass spectrometry to confirm the successful conjugation and by HPLC to assess purity.

Protocol 2: Solid-Phase Synthesis of a PROTAC using a PEG3 Linker

This protocol outlines a general workflow for the solid-phase synthesis of a PROTAC, where one of the ligands is attached to a resin, and the this compound linker is coupled in solution.[18]

Materials:

  • Amine-functionalized resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acid corresponding to the attachment point on the E3 ligase ligand

  • E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide (B1683931) derivative)

  • This compound

  • Target protein ligand with a primary or secondary amine handle

  • Coupling reagents: HATU, HOBt, or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Solvents: DMF, Dichloromethane (DCM)

  • HPLC for purification

Procedure:

  • Swell the resin in DMF.

  • Couple the Fmoc-protected amino acid to the resin using a standard coupling procedure with HATU/DIPEA.

  • Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Couple the E3 ligase ligand (with a carboxylic acid) to the free amine on the resin-bound amino acid using HATU/DIPEA.

  • In a separate reaction, activate the carboxylic acid of this compound with HATU/DIPEA and react it with the amine-containing target protein ligand to form the Ligand-Linker intermediate. Purify this intermediate by HPLC.

  • Couple the purified Ligand-Linker intermediate (which now has a free carboxylic acid from the PEG linker) to the free amine on the resin-bound E3 ligase ligand using HATU/DIPEA.

  • Cleave the complete PROTAC from the resin using the cleavage cocktail.

  • Precipitate the crude PROTAC in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the crude PROTAC by preparative reverse-phase HPLC.

  • Characterize the final PROTAC by LC-MS and NMR.

Visualizations

Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase

The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a PEG3 linker to degrade a target protein kinase, leading to the downstream inhibition of a signaling pathway.

PROTAC_Mechanism cluster_cell Cell PROTAC Target Ligand-PEG3-E3 Ligase Ligand Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target Target Kinase Target->Ternary_Complex pSubstrate Phosphorylated Substrate Target->pSubstrate Phosphorylation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Kinase Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Pathway_Inhibition Signaling Pathway Inhibited Ub_Target->Pathway_Inhibition Prevents Phosphorylation Degradation Degradation Products Proteasome->Degradation Substrate Downstream Substrate Substrate->pSubstrate pSubstrate->Pathway_Inhibition

Caption: PROTAC-mediated degradation of a target kinase.

Experimental Workflow: Bioconjugation using this compound

This diagram outlines the key steps in a typical bioconjugation workflow involving this compound.

Bioconjugation_Workflow cluster_workflow Bioconjugation Workflow Start Start Activation Activate this compound (e.g., with EDC/NHS) Start->Activation Preparation Prepare Amine-Containing Molecule Start->Preparation Conjugation Conjugation Reaction (Amide Bond Formation) Activation->Conjugation Preparation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (e.g., HPLC) Quenching->Purification Characterization Characterize Final Product (e.g., LC-MS, NMR) Purification->Characterization End End Characterization->End

Caption: General workflow for bioconjugation with this compound.

Logical Relationship: Role of the Linker in PROTAC Efficacy

This diagram illustrates the key properties of the this compound linker and how they influence the overall efficacy of a PROTAC molecule.

PROTAC_Linker_Role cluster_logic Linker's Influence on PROTAC Efficacy Linker This compound Linker Properties Linker Properties Linker->Properties Hydrophilicity Hydrophilicity Properties->Hydrophilicity Flexibility Flexibility Properties->Flexibility Length Length Properties->Length Influence Influences Hydrophilicity->Influence Flexibility->Influence Length->Influence Solubility Solubility & Permeability Influence->Solubility Ternary_Complex Ternary Complex Formation & Stability Influence->Ternary_Complex PK_PD Pharmacokinetics & Pharmacodynamics Influence->PK_PD Efficacy Overall PROTAC Efficacy Solubility->Efficacy Ternary_Complex->Efficacy PK_PD->Efficacy

Caption: The role of the PEG3 linker in determining PROTAC efficacy.

This technical guide provides a solid foundation for researchers and drug development professionals looking to incorporate this compound into their work. By understanding its properties, applications, and the methodologies for its use, scientists can better leverage this versatile linker to advance their research and development goals.

References

PEG3-O-CH2COOH: An In-depth Technical Guide to a Versatile Hydrophilic Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role. It is not merely a spacer but a critical component that influences the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. PEG3-O-CH2COOH, a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative, has emerged as a valuable hydrophilic linker. Its structure, featuring a terminal hydroxyl group and a carboxylic acid, provides a versatile platform for bioconjugation while imparting favorable physicochemical properties to the final molecule. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, and applications, supported by experimental protocols and data to aid researchers in its effective utilization.

Core Properties of this compound

This compound, also known by its IUPAC name 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid, is a heterobifunctional linker. The ethylene (B1197577) glycol repeats confer hydrophilicity, which is crucial for improving the solubility of often hydrophobic drug payloads or protein ligands.[1]

Physicochemical and General Properties:

PropertyValueSource
CAS Number 51951-05-4[2]
Molecular Formula C8H16O6[2]
Molecular Weight 208.21 g/mol [2]
IUPAC Name 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid[2]
Synonyms HO-PEG3-CH2COOH, PROTAC Linker 8[2]
Appearance Solid, semi-solid, or liquid[3]
Purity Typically ≥95%[2]
Storage Conditions Sealed in a dry environment at 2-8°C or -20°C[2][3]

Applications in Drug Development

The primary utility of this compound lies in its role as a linker in complex therapeutic modalities like PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker in a PROTAC is a critical determinant of the efficacy of the resulting degrader. PEG linkers are the most commonly used motifs in PROTAC design, with statistics showing their use in 54% of reported PROTACs.[4]

The inclusion of a hydrophilic PEG linker, such as this compound, offers several advantages:

  • Increased Water Solubility: It enhances the solubility of the often hydrophobic PROTAC molecule, which can improve cell permeability and oral absorption.[4]

  • Optimal Length and Flexibility: The defined length of the PEG3 unit provides a precise spacer to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[5]

Signaling Pathway Example: Androgen Receptor (AR) Degradation

PROTAC_AR_Pathway cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) DNA DNA (AR-responsive genes) AR->DNA Binds to AREs Transcription Gene Transcription (e.g., PSA, TMPRSS2) DNA->Transcription Initiates Tumor Growth\n& Proliferation Tumor Growth & Proliferation Transcription->Tumor Growth\n& Proliferation AR_bound AR Ternary_Complex AR-PROTAC-E3 Ternary Complex AR_bound->Ternary_Complex PROTAC AR-PROTAC (e.g., with PEG3 linker) PROTAC->AR_bound E3_Ligase E3 Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR + Ubiquitin Ubiquitin Ubiquitin Proteasome Proteasome Ub_AR->Proteasome Degradation Degraded AR (Amino Acids) Proteasome->Degradation Degrades Inhibition of AR Signaling Inhibition of AR Signaling Degradation->Inhibition of AR Signaling

PROTAC-mediated degradation of the Androgen Receptor.

Representative Quantitative Data for AR PROTACs (using various linkers):

PROTACTarget ProteinE3 Ligase LigandDC50DmaxCell LineReference
ARD-69Androgen ReceptorVHL0.76 nM>95%VCaP[3][9]
ARD-69Androgen ReceptorVHL0.86 nM>95%LNCaP[3][9]
ARD-69Androgen ReceptorVHL10.4 nM>95%22Rv1[3]
Compound 9Androgen ReceptorMDM210 µM-HeLa[4]

Note: The data presented is for PROTACs with different linkers but targeting the same protein, illustrating the range of potencies achievable.

ADCs (Antibody-Drug Conjugates)

ADCs are a class of biopharmaceuticals designed as a targeted therapy for cancer.[10] They consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[10] Hydrophilic linkers like this compound are used to:

  • Mitigate Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic. Attaching them to an antibody can lead to aggregation and rapid clearance from circulation. A hydrophilic PEG linker can create a "protective shield" around the payload, improving the overall solubility and stability of the ADC.[10]

  • Improve Pharmacokinetics: The PEG chain can prolong the circulation half-life of the ADC by creating a hydration shell, which reduces non-specific clearance.[10]

  • Enable Higher Drug-to-Antibody Ratios (DARs): By preventing aggregation, hydrophilic linkers can allow for the attachment of more drug molecules per antibody, potentially increasing the potency of the ADC.[10]

Signaling Pathway Example: HER2-Targeted Therapy

Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast, gastric, and other cancers, making it a key therapeutic target.[11] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd), have shown significant clinical success.[12] A hydrophilic linker like this compound can be incorporated into the design of such ADCs to improve their therapeutic index.

ADC_HER2_Pathway cluster_extracellular Extracellular Space cluster_cell HER2+ Cancer Cell ADC Anti-HER2 ADC (with PEG3 linker) HER2 HER2 Receptor ADC->HER2 Binds ADC_HER2_complex ADC-HER2 Complex HER2->ADC_HER2_complex Internalization Endosome Endosome ADC_HER2_complex->Endosome Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis

Mechanism of action for a HER2-targeted ADC.

Representative Data for ADCs with Hydrophilic Linkers:

Studies on ADCs with varying PEG linker lengths have demonstrated the impact on pharmacokinetics and tolerability. While specific data for a PEG3 linker is limited, a study on ADCs with different PEG sizes provides valuable insights.

ADC ConstructLinkerClearance Rate (mL/day/kg)Tolerability in Mice (50 mg/kg dose)Reference
Non-binding IgG-PEG-MMAEPEG2HighNot tolerated[13]
Non-binding IgG-PEG-MMAEPEG4HighNot tolerated[13]
Non-binding IgG-PEG-MMAEPEG8ModerateTolerated[13]
Non-binding IgG-PEG-MMAEPEG12LowTolerated[13]

This data suggests that while very short PEG linkers (like PEG2 and PEG4) may not be sufficient to overcome the hydrophobicity of the payload, leading to rapid clearance and poor tolerability, slightly longer chains begin to show significant improvements. A PEG3 linker would fall within this critical range where its properties would need to be carefully evaluated.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A specific, detailed protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be inferred from standard organic chemistry reactions. A two-step process involving a Williamson ether synthesis followed by an oxidation reaction is a common approach for similar molecules.

Step 1: Williamson Ether Synthesis to form the alcohol precursor

This step would involve reacting the sodium salt of diethylene glycol with 2-chloroethanol (B45725) to form triethylene glycol. A more direct approach for a heterobifunctional PEG linker often involves protecting group chemistry to ensure selective reaction at one terminus.

Step 2: Selective Oxidation of the Terminal Alcohol

The terminal hydroxyl group of triethylene glycol can be selectively oxidized to a carboxylic acid. TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)-catalyzed oxidation is a mild and efficient method for this transformation.

Representative TEMPO-catalyzed Oxidation Protocol:

  • Materials:

  • Procedure:

    • Dissolve triethylene glycol in a mixture of acetonitrile and phosphate buffer.

    • Add TEMPO to the solution.

    • In a separate flask, prepare a solution of sodium chlorite in water.

    • Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium hypochlorite to the reaction mixture, maintaining the temperature below 35°C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding a saturated solution of sodium sulfite.

    • Acidify the mixture to pH 3-4 with HCl.

    • Extract the product with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography to obtain pure this compound.

Synthesis_Workflow Start Triethylene Glycol Reaction Oxidation Reaction Start->Reaction Reagents TEMPO (cat.) NaOCl (cat.) NaClO2 (stoich.) Reagents->Reaction Quench Quenching (Na2SO3) Reaction->Quench Extraction Acidification & Extraction (DCM) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product Conjugation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Quenching & Purification Linker This compound (in Activation Buffer, pH 4.5-6.0) EDC_NHS Add EDC & NHS Linker->EDC_NHS Incubate1 Incubate 15-30 min at RT EDC_NHS->Incubate1 Activated_Linker Activated Linker (NHS-ester) Incubate1->Activated_Linker Mix Mix Activated Linker with Amine Molecule Activated_Linker->Mix Amine_Molecule Amine-containing Molecule (in Coupling Buffer, pH 7.2-8.0) Amine_Molecule->Mix Incubate2 Incubate 2h at RT or overnight at 4°C Mix->Incubate2 Quench Add Quenching Buffer (e.g., Tris, Hydroxylamine) Incubate2->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Final_Conjugate Final Conjugate Purify->Final_Conjugate

References

The Functional Core of PEG3-O-CH2COOH: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 10, 2025

Abstract

This technical guide provides a comprehensive analysis of the function and application of PEG3-O-CH2COOH, a key building block in the development of targeted protein degraders. Primarily utilized as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and specifically in Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), this compound plays a critical role in bridging a target protein ligand and an E3 ubiquitin ligase ligand. This guide will delve into its core function, present quantitative data on its application, detail experimental protocols for its use, and visualize its role in the mechanism of action of the resulting therapeutic modalities. The information is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Core Function of this compound in Targeted Protein Degradation

This compound, also known as PROTAC Linker 8, is a heterobifunctional linker composed of a tri-ethylene glycol (PEG3) spacer flanked by a hydroxyl group and a carboxymethyl group (-O-CH2COOH)[1][2][3]. Its primary function is to serve as a flexible bridge within a PROTAC or SNIPER molecule, connecting a ligand that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase[4].

The key characteristics and functions of the this compound linker include:

  • Spatial Orientation: The linker's length and flexibility are critical for orienting the POI and the E3 ligase in a productive ternary complex, which is essential for efficient ubiquitination of the target protein[4].

  • Physicochemical Properties: The hydrophilic nature of the polyethylene (B3416737) glycol chain can enhance the solubility and cell permeability of the overall PROTAC molecule, which are often large and hydrophobic[4][5].

  • Modulation of Ternary Complex Stability: The composition and length of the linker can influence the stability of the POI-PROTAC-E3 ligase ternary complex, directly impacting the efficiency of protein degradation[4].

The terminal carboxylic acid of this compound provides a convenient chemical handle for conjugation to amine-containing moieties on either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond[6].

Quantitative Data on the Application of this compound

The following table summarizes the key physicochemical properties of the this compound linker.

PropertyValueReference
Chemical Name 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid[3]
Synonyms PROTAC Linker 8[1][2]
CAS Number 51951-05-4[3]
Molecular Formula C8H16O6[3]
Molecular Weight 208.21 g/mol [3]
Appearance Viscous Liquid[1]
Purity ≥95.0%[1]

While specific quantitative data for PROTACs utilizing the this compound linker, such as degradation concentration (DC50) and maximum degradation (Dmax), are highly dependent on the specific target protein and the ligands used, the literature on SNIPERs provides valuable insights into its application[1]. For instance, in the development of SNIPERs targeting cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), the choice of linker, including PEG-based linkers, was critical for achieving potent degradation.

Experimental Protocols

General Protocol for Conjugation of this compound to an Amine-Containing Ligand

This protocol describes the general steps for forming an amide bond between the carboxylic acid of this compound and a primary amine on a protein of interest (POI) ligand or an E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing ligand (POI or E3 ligase ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add EDC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Conjugation to Amine:

    • In a separate flask, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.

    • Add the activated NHS ester of this compound to the solution containing the amine ligand.

    • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to facilitate the reaction.

    • Stir the reaction mixture at room temperature overnight.

  • Purification and Characterization:

    • Quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with a suitable organic solvent and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the desired conjugate.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

General Workflow for Evaluating a PROTAC/SNIPER

The following workflow outlines the key experimental steps to assess the biological activity of a newly synthesized PROTAC or SNIPER.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis PROTAC/SNIPER Synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (MS, NMR) purification->characterization binding_assay Binding Affinity Assays (SPR, ITC) characterization->binding_assay western_blot Western Blot for Protein Degradation binding_assay->western_blot dc50_dmax DC50 & Dmax Determination western_blot->dc50_dmax cell_viability Cell Viability Assays (MTT, CellTiter-Glo) dc50_dmax->cell_viability pk_pd Pharmacokinetics & Pharmacodynamics cell_viability->pk_pd efficacy In Vivo Efficacy Studies (Xenograft Models) pk_pd->efficacy toxicity Toxicology Studies efficacy->toxicity

Caption: Experimental workflow for PROTAC/SNIPER evaluation.

Visualization of the PROTAC/SNIPER Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC or SNIPER, utilizing a linker such as this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC/SNIPER Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of Action of a PROTAC/SNIPER.

Conclusion

This compound is a versatile and valuable tool in the development of targeted protein degraders. Its properties as a flexible, hydrophilic linker with a convenient chemical handle for conjugation make it a popular choice for researchers in the field. Understanding its core function and having access to reliable experimental protocols are crucial for the successful design and synthesis of novel PROTACs and SNIPERs. As the field of targeted protein degradation continues to evolve, the rational design and application of linkers like this compound will remain a key determinant of therapeutic success.

References

An In-depth Guide to PEG Linkers in Bioconjugation for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The covalent attachment of Polyethylene (B3416737) Glycol (PEG) chains to biomolecules, a process known as PEGylation, has become an indispensable strategy in the development of biotherapeutics, diagnostics, and research tools. PEG linkers, acting as flexible, hydrophilic spacers, are central to this technology, profoundly enhancing the physicochemical and pharmacokinetic properties of the resulting bioconjugates. This technical guide provides a comprehensive overview of PEG linkers, detailing their fundamental properties, diverse architectures, and conjugation chemistries. It presents quantitative data on their impact on drug efficacy, offers detailed experimental protocols for key conjugation reactions, and visualizes the logical principles and workflows that govern the successful application of PEGylation in modern bioconjugation.

Introduction to PEG Linkers in Bioconjugation

Bioconjugation is the chemical strategy of joining two or more molecules, at least one of which is a biomolecule, to create a construct with combined or enhanced properties. The linker, a molecular bridge connecting the components, is a critical determinant of the final conjugate's stability, solubility, and biological activity.[1] Among the vast array of linkers, Polyethylene Glycol (PEG) has emerged as the gold standard in pharmaceutical applications due to its unique combination of properties.[2][]

PEG is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−).[2] When used as a linker, it imparts several highly desirable attributes to the bioconjugate:

  • Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic drugs or proteins and can protect the biomolecule from enzymatic degradation.[4][5]

  • Reduced Immunogenicity: The flexible PEG chain forms a hydration shell around the biomolecule, masking its surface epitopes and reducing recognition by the immune system.[2][6]

  • Enhanced Pharmacokinetics (PK): PEGylation significantly increases the hydrodynamic radius of a molecule. This increased size reduces renal clearance, leading to a dramatically prolonged circulation half-life and sustained therapeutic effect.[6][7][]

  • Biocompatibility and Low Toxicity: PEG is well-tolerated in the body and has been approved by regulatory agencies like the FDA for use in numerous therapeutic products.[2][9]

These benefits have led to the successful development of numerous PEGylated drugs, including long-acting protein therapeutics and advanced antibody-drug conjugates (ADCs).[10][11][12]

Core Principles of PEGylation: A Logical Framework

The selection of a PEG linker is not arbitrary; it is a strategic decision based on a clear set of principles that connect the linker's physical properties to the desired biological outcome. The fundamental relationship is that the structure of the PEG linker dictates the physicochemical and pharmacokinetic profile of the final bioconjugate.

PEG_Principles cluster_input PEG Linker Properties (Input) cluster_output Bioconjugate Characteristics (Output) Input1 Molecular Weight (Size) (e.g., 2 kDa, 10 kDa, 40 kDa) Input2 Architecture (Linear vs. Branched/Multi-Arm) Output1 Increased Hydrodynamic Size Input1->Output1 Directly Proportional Output2 Enhanced Aqueous Solubility Input1->Output2 Improves Output3 Reduced Immunogenicity & Aggregation Input1->Output3 Greater shielding effect Input3 Dispersity (Monodisperse vs. Polydisperse) Input2->Output1 Branched increases density Input2->Output2 Improves Input2->Output3 Superior shielding Input3->Output3 Monodisperse improves homogeneity Output4 Altered Pharmacokinetics Output1->Output4 Leads to PK_sub Increased Half-life (t½) Decreased Renal Clearance Output4->PK_sub

Figure 1: Relationship between PEG linker properties and bioconjugate outcomes.

Types and Architectures of PEG Linkers

PEG linkers are classified based on their overall structure (architecture) and the reactive functional groups at their termini, which determine the conjugation chemistry.

Architectural Classification
  • Linear PEG Linkers: These are the simplest form, consisting of a straight PEG chain with functional groups at one (monofunctional) or both (homo- or heterobifunctional) ends. They are predictable and widely used for straightforward conjugation.[13]

  • Branched PEG Linkers: These structures feature multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume and superior shielding effect compared to a linear PEG of the same total molecular weight.[13][14] Y-shaped PEGs are a common example used in approved drugs.[14]

  • Multi-Arm PEG Linkers: These have three or more PEG arms, enabling the attachment of multiple molecules, which is particularly useful for increasing the drug-to-antibody ratio (DAR) in ADCs without causing aggregation.[15]

Classification by Reactive Chemistry

The choice of reactive group is dictated by the available functional groups on the target biomolecule (e.g., amines on lysines, thiols on cysteines).

Reactive GroupTarget on BiomoleculeResulting BondKey Characteristics
NHS Ester Primary Amine (-NH₂)AmideMost common method; reacts with lysines and N-terminus. Stable bond.[4]
Maleimide (B117702) Thiol/Sulfhydryl (-SH)ThioetherHighly specific for cysteines; enables site-specific conjugation. Stable bond.[4]
Azide/Alkyne Alkyne/AzideTriazoleUsed in "Click Chemistry" (CuAAC or SPAAC). High specificity and efficiency.[4]
Aldehyde Primary Amine (-NH₂)Imine (reducible)Reacts with amines via reductive amination to form a stable secondary amine.[16]
Hydrazide Aldehyde/KetoneHydrazoneTargets aldehydes, often generated by oxidizing glycans on antibodies.[4]

Quantitative Impact of PEG Linkers on Pharmacokinetics

The most profound and quantifiable impact of PEGylation is the extension of a drug's circulation half-life. This is achieved by increasing the molecule's size beyond the threshold for renal filtration and masking it from clearance mechanisms.[6][17] The molecular weight of the attached PEG chain is directly correlated with this effect.

A clear example is seen with Interferon-alpha (IFN-α), where increasing the size of the conjugated PEG linker systematically decreases its systemic clearance rate, thereby increasing its time in the body.[7]

Parent MoleculePEG Linker TypePEG Molecular Weight (MW)Systemic Clearance (L/hr)Fold Decrease in Clearance (vs. Unmodified)
Interferon-alpha-Unmodified6.6 – 29.2-
Interferon-alphaLinear PEG5 kDa2.5 – 5.0~5x
Interferon-alphaLinear PEG12 kDa0.725~25x
Interferon-alphaBranched PEG40 kDa0.06 – 0.10~250x
Data synthesized from Wills et al. (1984), Nieforth et al. (1996), Glue et al. (1999), Xu et al. (1998), and Algranati et al. as cited in Harris & Chess (2003).[7]

In addition to molecular weight, the dispersity of the PEG linker—whether it is a single, defined length (monodisperse) or a mixture of different lengths (polydisperse)—critically affects performance. Monodisperse PEGs lead to more homogeneous conjugates with more predictable pharmacokinetic profiles and potentially lower immunogenicity.[5][18][19]

Key Experimental Protocols

Successful PEGylation requires careful control of reaction conditions to ensure efficient conjugation while preserving the biomolecule's activity. Below are detailed protocols for the two most common PEGylation chemistries.

Protocol 1: Amine-Reactive PEGylation via NHS Ester Chemistry

This protocol targets primary amines on lysine (B10760008) residues and the N-terminus of a protein.

1. Materials Required:

  • Protein solution (1-10 mg/mL)

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • PEG-NHS Ester linker (moisture-sensitive, equilibrate to room temperature before opening)[20]

  • Anhydrous organic solvent (DMSO or DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine (B1666218)

  • Purification system: Size Exclusion Chromatography (SEC-HPLC) column equilibrated with a suitable buffer (e.g., PBS)[]

2. Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers containing Tris or glycine will compete with the reaction and must be removed via dialysis or desalting column.[20]

  • Calculate Reagents: Determine the molar ratio of PEG-NHS to protein. A 10- to 20-fold molar excess of the PEG linker is a common starting point for antibodies.[21]

  • Prepare PEG-NHS Solution: Immediately before use, dissolve the required amount of PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mM). The final concentration of organic solvent in the reaction should not exceed 10%.[20][21]

  • Conjugation Reaction: Slowly add the PEG-NHS stock solution to the stirred protein solution.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[21]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes. This step consumes any unreacted NHS ester.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC-HPLC.[] The larger, PEGylated conjugate will elute earlier than the unmodified protein.

  • Characterization: Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight and HPLC (SEC or RP) to determine the degree of PEGylation and purity.[10][22]

Protocol 2: Thiol-Reactive PEGylation via Maleimide Chemistry

This protocol provides site-specific conjugation to free sulfhydryl groups on cysteine residues.

1. Materials Required:

  • Protein solution (1-10 mg/mL) containing free cysteine(s)

  • Thiol-free, degassed buffer: PBS, pH 7.0-7.5[23]

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds if necessary.

  • PEG-Maleimide linker

  • Purification system: SEC-HPLC column

2. Procedure:

  • Protein Preparation: Ensure the protein is in a thiol-free, degassed buffer at pH 7.0-7.5.[23][24]

  • (Optional) Reduction: If targeting cysteines involved in disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 30 minutes at room temperature.[25] Note: DTT can also be used but must be removed before adding the maleimide linker.

  • Calculate Reagents: A 10- to 20-fold molar excess of PEG-Maleimide over the amount of free thiol is recommended.[23][24]

  • Prepare PEG-Maleimide Solution: Dissolve the PEG-Maleimide in the reaction buffer to create a stock solution (e.g., 10 mg/mL).[23]

  • Conjugation Reaction: Add the PEG-Maleimide stock solution to the protein solution.

  • Incubation: Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.[23][24]

  • Purification: Separate the PEGylated conjugate from excess PEG-Maleimide and unmodified protein using SEC-HPLC.[13]

  • Characterization: Confirm successful conjugation using mass spectrometry and assess purity and aggregation state via HPLC and SDS-PAGE.

Application Case Study: Mechanism of a PEGylated Therapeutic

To illustrate the clinical application of these principles, we can examine the mechanism of action of Certolizumab pegol (Cimzia®) , an FDA-approved PEGylated therapeutic for autoimmune diseases like rheumatoid arthritis and Crohn's disease.[1]

Certolizumab pegol is a humanized antibody Fab' fragment (which lacks the Fc region) conjugated to a 40 kDa branched PEG molecule.[4][26] Its target is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.[1][27] Elevated levels of TNF-α drive the inflammatory cascade in autoimmune diseases.[2][28]

The diagram below illustrates the TNF-α signaling pathway and how Certolizumab pegol intervenes.

TNFa_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Trimer) TNFR1 TNFR1 Receptor TNFa->TNFR1 Binds to Certolizumab Certolizumab Pegol (PEGylated Fab' Fragment) Certolizumab->TNFa Binds & Neutralizes TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIP1 RIP1 TRAF2->RIP1 Recruits MAPK MAPK Pathway (JNK, p38) TRAF2->MAPK Activates IKK IKK Complex RIP1->IKK Activates NFkB NF-κB Activation IKK->NFkB Activates Inflammation Pro-inflammatory Gene Expression (e.g., IL-1, IL-6) NFkB->Inflammation MAPK->Inflammation

Figure 2: Mechanism of action of Certolizumab pegol in blocking TNF-α signaling.

By binding to and neutralizing TNF-α, Certolizumab pegol prevents the cytokine from interacting with its receptor (TNFR1), thereby blocking the downstream recruitment of adaptor proteins like TRADD and TRAF2 and inhibiting the activation of pro-inflammatory pathways like NF-κB and MAPK.[16][28][29] The PEG moiety is crucial; it extends the half-life of the small Fab' fragment from hours to approximately 14 days, allowing for less frequent dosing and enhancing its distribution to inflamed tissues.[1][30]

Standard Workflow for PEGylated Bioconjugate Development

The development of a novel PEGylated therapeutic follows a structured workflow, from initial design and synthesis to purification and final characterization. This process ensures the creation of a well-defined, pure, and effective bioconjugate.

Workflow A 1. Design & Selection - Select Biomolecule - Choose PEG Linker (MW, Architecture, Chemistry) B 2. Reaction Preparation - Buffer Exchange (if needed) - Calculate Molar Ratios A->B C 3. Conjugation Reaction (e.g., NHS or Maleimide Chemistry) B->C D 4. Quenching Step (To stop the reaction) C->D E 5. Purification - Size Exclusion Chromatography (SEC) - Ion Exchange (IEX) D->E F 6. Characterization & Analysis - SDS-PAGE / Native PAGE - HPLC (Purity, Degree of PEGylation) - Mass Spectrometry (Identity) E->F G 7. Final Product - Purified PEG-Bioconjugate - Functional & Bioactivity Assays F->G

Figure 3: Standard experimental workflow for PEGylated bioconjugate development.

Conclusion

PEG linkers are a cornerstone of modern bioconjugation, providing a powerful and versatile platform for enhancing the therapeutic potential of biomolecules. By understanding the fundamental relationships between linker architecture, molecular weight, and the resulting pharmacokinetic profile, researchers can strategically design conjugates with optimized efficacy and safety. The continued innovation in PEG chemistry, including the development of more homogeneous monodisperse linkers and novel cleavable systems, promises to further expand the applications of this technology, leading to the next generation of advanced biotherapeutics.

References

Methodological & Application

Application Notes and Protocols for PEG3-O-CH2COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation and drug development to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules.[1] The specific linker, PEG3-O-CH2COOH, also known as HO-PEG3-CH2COOH, is a short-chain PEG derivative featuring a terminal carboxylic acid group, making it suitable for conjugation to primary amines on proteins, peptides, or other molecules.[2][3][4] This process, often referred to as PEGylation, can reduce the immunogenicity of the conjugated molecule and prolong its circulation half-life. This document provides a detailed protocol for the bioconjugation of this compound to an amine-containing molecule using standard carbodiimide (B86325) chemistry.

This compound is a versatile tool in various applications, including medical research, drug release systems, and nanotechnology.[2] Its acetic acid moiety offers enhanced stability compared to propionic acid alternatives, which can be susceptible to retro-Michael addition.[3] These linkers are integral in the synthesis of complex constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5][6]

Data Presentation

The efficiency of the bioconjugation reaction is dependent on several factors, including the concentration of reagents, pH, and temperature. The following table summarizes typical reaction conditions for the conjugation of a carboxyl-containing PEG linker to a primary amine. Optimization may be required for specific applications.

ParameterRecommended RangeNotes
This compound 1-10 molar equivalents (relative to the amine)The optimal ratio depends on the desired degree of labeling.
EDC (or DCC) 1.5-2.5 molar equivalents (relative to PEG)Activates the carboxylic acid group.
NHS (or Sulfo-NHS) 1.5-2.5 molar equivalents (relative to PEG)Forms a more stable active ester, improving conjugation efficiency in aqueous solutions.
Reaction pH 6.0-7.5A slightly acidic to neutral pH is optimal for the activation step and subsequent amidation.
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C to minimize protein denaturation, but reaction times will be longer.
Reaction Time 2-12 hoursMonitor reaction progress using techniques like LC-MS or SDS-PAGE.
Solvent Anhydrous DMF or aqueous buffer (e.g., PBS)The choice of solvent depends on the solubility of the reactants.

Experimental Protocols

This protocol outlines the steps for conjugating this compound to a protein with available primary amine groups (e.g., lysine (B10760008) residues).

Materials
  • This compound (≥95% purity)[2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Anhydrous Dimethylformamide (DMF) or Phosphate-Buffered Saline (PBS), pH 7.2

  • Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.2)

  • Quenching solution: Hydroxylamine (B1172632) or Tris buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Analytical instruments (e.g., LC-MS, SDS-PAGE)

Protocol: Two-Step Aqueous Bioconjugation

This two-step protocol is generally preferred for protein conjugation as it minimizes protein crosslinking by pre-activating the PEG linker before adding the protein.

Step 1: Activation of this compound

  • Dissolve this compound in reaction buffer (MES buffer, pH 6.0 is recommended for optimal EDC/NHS chemistry).

  • Add EDC and NHS to the PEG solution. A typical molar ratio is 1:1.5:1.5 (PEG:EDC:NHS).

  • Incubate the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.2).

  • Add the activated PEG-NHS ester solution from Step 1 to the protein solution. The molar ratio of PEG-NHS to the protein will depend on the desired degree of PEGylation and should be optimized.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by a suitable analytical method such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

Step 3: Quenching and Purification

  • Quench the reaction by adding a solution of hydroxylamine or Tris buffer to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

  • Purify the PEG-conjugated molecule from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Step 4: Characterization

  • Characterize the final conjugate to determine the degree of PEGylation and confirm its purity using techniques like LC-MS, MALDI-TOF, and SDS-PAGE.

Visualization of the Bioconjugation Workflow

The following diagram illustrates the key steps in the bioconjugation of this compound to an amine-containing molecule.

Bioconjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3 & 4: Purification & Characterization PEG This compound Activated_PEG PEG3-O-CH2-CO-NHS (Activated NHS Ester) PEG->Activated_PEG Activation Reagents EDC + NHS Reagents->Activated_PEG Protein Amine-containing Molecule (e.g., Protein-NH2) Conjugate PEG-Molecule Conjugate Activated_PEG->Conjugate Protein->Conjugate Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Analysis Characterization (e.g., LC-MS, SDS-PAGE) Purification->Analysis Final_Product Purified Conjugate Analysis->Final_Product

Caption: Workflow for this compound Bioconjugation.

References

Application Notes and Protocols for Conjugating PEG3-O-CH2COOH to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely utilized bioconjugation technique in drug development and research.[1][2] This process can enhance the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn can improve serum half-life, reduce immunogenicity, and increase solubility and stability.[1][3][4] The PEG3-O-CH2COOH linker is a short, hydrophilic spacer arm terminating in a carboxylic acid group, which can be conjugated to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a protein's surface.[4][5]

This document provides detailed protocols for the conjugation of this compound to a protein using the common and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7][8][9][10] Additionally, it outlines methods for the characterization and quantification of the resulting PEGylated protein.

Chemistry of Conjugation

The conjugation of this compound to a protein is typically a two-step process:

  • Activation of the Carboxylic Acid: The terminal carboxyl group of the PEG linker is activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS).[6][8][9] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable amine-reactive NHS ester.[8][10] This two-step activation is preferred as it increases the efficiency of the conjugation and minimizes side reactions.[6]

  • Reaction with Primary Amines: The NHS ester of the PEG linker readily reacts with primary amine groups on the protein surface (primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus) to form a stable amide bond.[5][11][12]

Experimental Protocols

Materials and Reagents
  • Protein of interest (in an amine-free buffer, e.g., PBS or MES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11][12]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[12]

  • Dialysis or desalting columns for purification

  • Amine-free reaction tubes

Note: Avoid buffers containing primary amines, such as Tris or glycine, during the conjugation reaction as they will compete for reaction with the activated PEG linker.[11][12]

Protocol 1: Two-Step Aqueous Conjugation

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of PEGylation.[13]

1. Preparation of Reagents:

  • Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.
  • Prepare a 10-fold molar excess stock solution of this compound in Activation Buffer.
  • Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer. A common starting point is a 2 to 5-fold molar excess of EDC and NHS over the PEG linker.[13]

2. Activation of this compound:

  • In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS solutions.
  • Incubate for 15 minutes at room temperature to allow for the formation of the NHS ester.[11][12]

3. Conjugation to the Protein:

  • Add the activated PEG-NHS ester solution to the protein solution. The pH of the reaction mixture should be between 7.2 and 8.0 for optimal coupling.[9]
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9][13]

4. Quenching the Reaction:

  • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[13]
  • Incubate for 15 minutes at room temperature.[9]

5. Purification of the PEGylated Protein:

  • Remove excess PEG linker, unreacted reagents, and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[9][14]

Logical Workflow for Protein PEGylation

References

Application Notes and Protocols for the Conjugation of PEG3-O-CH2COOH with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins, peptides, and other molecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique is widely employed to enhance the therapeutic properties of molecules by increasing their solubility, extending their in vivo half-life, and reducing their immunogenicity.[1] The reaction of PEG3-O-CH2COOH, a short-chain heterobifunctional PEG linker, with primary amines is a fundamental method for achieving targeted bioconjugation, resulting in the formation of a stable amide bond.[2]

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, primarily through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Reaction Mechanism

The conjugation of this compound to a primary amine is most commonly achieved via a two-step process involving EDC and NHS.[2]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2]

  • Formation of a Stable NHS Ester: To prevent hydrolysis of the unstable intermediate in an aqueous environment, NHS is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond, releasing NHS.[2]

Reaction_Mechanism PEG_COOH This compound Activated_Intermediate O-Acylisourea Intermediate PEG_COOH->Activated_Intermediate + EDC Primary_Amine R-NH2 (Primary Amine) EDC EDC Byproduct1 Isourea Byproduct NHS NHS Activated_Intermediate->PEG_COOH Hydrolysis NHS_Ester Amine-Reactive NHS Ester Activated_Intermediate->NHS_Ester + NHS PEG_Conjugate PEG-NH-R (Stable Amide Bond) NHS_Ester->PEG_Conjugate + R-NH2 Byproduct2 NHS

EDC/NHS reaction mechanism for amide bond formation.

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following table summarizes the optimized reaction conditions and yield for the site-selective modification of recombinant human granulocyte colony-stimulating factor (rhG-CSF) with a PAL-PEG3-Ph-CHO linker, which contains a PEG3 spacer and undergoes a similar amine-reactive conjugation.[3]

ParameterOptimized Value
Reactants
rhG-CSF Concentration1 mg/mL
Molar Ratio (Linker:rhG-CSF)6:1
Reaction Conditions
Solvent System3% (w/v) Tween 20 in acetate (B1210297) buffer
Buffer pH5.0
Temperature20°C
Reaction Time12 hours
Result
Product Yield 70.8%

Experimental Protocols

The following are generalized one-step and two-step protocols for the conjugation of this compound to a primary amine-containing molecule, such as a protein. Optimization of molar ratios and reaction times is often necessary for specific applications.

Materials and Buffers
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Prepare a fresh 10 mg/mL solution in water or buffer.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: Prepare a fresh 10 mg/mL solution in water or DMSO.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5.

  • Purification System: Desalting column or dialysis cassettes.

Two-Step Conjugation Protocol (Recommended)

The two-step protocol is generally preferred as it minimizes the risk of intermolecular crosslinking of the amine-containing molecule.

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.[4]

  • Incubate for 15-30 minutes at room temperature.

Step 2: Conjugation to the Primary Amine

  • Immediately add the activated this compound solution to your amine-containing molecule dissolved in Coupling Buffer. The reaction of NHS-activated molecules with primary amines is most efficient at a pH of 7-8.[5]

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purify the conjugate using a desalting column or dialysis to remove excess reagents.

Experimental_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification Dissolve_PEG Dissolve this compound in Activation Buffer (pH 4.5-6.0) Add_Reagents Add EDC and NHS Dissolve_PEG->Add_Reagents Incubate_Activation Incubate for 15-30 min at Room Temperature Add_Reagents->Incubate_Activation Mix Combine Activated PEG and Amine Solution Incubate_Activation->Mix Prepare_Amine Prepare Primary Amine Solution in Coupling Buffer (pH 7.2-8.5) Prepare_Amine->Mix Incubate_Conjugation Incubate for 2 hours at RT or Overnight at 4°C Quench Add Quenching Buffer Incubate_Conjugation->Quench Purify Purify Conjugate (Desalting Column / Dialysis) Quench->Purify Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus GHR Growth Hormone Receptor (GHR) JAK2 JAK2 GHR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 Dimer STAT5->pSTAT5 pSTAT5_nuc p-STAT5 pSTAT5->pSTAT5_nuc Translocation DNA Target Gene (e.g., IGF-1) pSTAT5_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription PEG_GH PEGylated Growth Hormone PEG_GH->GHR Binding & Dimerization

References

Application Notes and Protocols for EDC/NHS Coupling with PEG3-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other molecules.[1][2][3][4] PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance stability, and decrease immunogenicity.[1][2][5]

This document provides detailed application notes and protocols for the conjugation of PEG3-O-CH2COOH, a discrete PEG linker with a terminal carboxylic acid, to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS) chemistry. This "zero-length" crosslinking method is a robust and common technique for forming stable amide bonds under mild, aqueous conditions.[6][7][8]

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that efficiently creates a stable amide bond between a carboxyl group and a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[8][9]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6][8]

  • Conjugation to the Primary Amine: The NHS ester then reacts with a primary amine on the target molecule (e.g., the N-terminus or the side chain of a lysine (B10760008) residue on a protein) to form a stable amide bond. This step is most efficient at a neutral to slightly basic pH (pH 7.2-8.0).[9][10]

Visualizations

EDC_NHS_Coupling_Mechanism PEG_COOH This compound O_acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester PEG_Protein PEG-Molecule Conjugate (Stable Amide Bond) NHS_ester->PEG_Protein + Protein_NH2 Molecule-NH2 Protein_NH2->PEG_Protein

Caption: Chemical reaction pathway for EDC/NHS coupling.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (PEG, Molecule, Buffers, EDC/NHS) start->prepare_reagents activation Step 1: Activation Activate this compound with EDC and NHS in Activation Buffer (pH 5.5-6.5) prepare_reagents->activation conjugation Step 2: Conjugation Add activated PEG to Molecule-NH2 in Conjugation Buffer (pH 7.2-8.0) activation->conjugation quenching Step 3: Quenching Add Quenching Agent (e.g., Tris, Hydroxylamine) to stop the reaction conjugation->quenching purification Step 4: Purification Remove excess reagents and byproducts (e.g., SEC, IEX) quenching->purification characterization Step 5: Characterization Analyze the conjugate (e.g., SDS-PAGE, Mass Spec, HPLC) purification->characterization end End characterization->end

Caption: General experimental workflow for PEGylation.

Experimental Protocols

Materials
  • This compound

  • Molecule with primary amine(s) (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimde (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.5.[9][10]

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns and system).[]

  • Characterization instruments (e.g., SDS-PAGE equipment, mass spectrometer, HPLC system).[1][3]

Reagent Preparation
  • This compound Stock Solution: Due to its potentially viscous nature, it is recommended to prepare a stock solution. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-100 mg/mL. Store any unused stock solution at -20°C under an inert gas.

  • Molecule Solution: Dissolve the amine-containing molecule in the appropriate buffer. For the two-step protocol, the molecule to be conjugated is initially in the Conjugation Buffer. A typical starting concentration for proteins is 1-10 mg/mL.[10]

  • EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use, as their reactivity decreases over time in aqueous solutions.[12]

Two-Step Conjugation Protocol

This two-step method is generally preferred as it minimizes the risk of self-polymerization of molecules that contain both carboxyl and amine groups.[12]

Step 1: Activation of this compound

  • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the Activation Buffer.

  • Add the freshly prepared EDC and NHS (or Sulfo-NHS) solutions to the PEG solution. A common starting molar ratio is 1:2:5 (PEG:EDC:NHS).[10]

  • Incubate the activation reaction for 15-30 minutes at room temperature.[10] This reaction converts the carboxyl group to a more stable, amine-reactive NHS ester.[6]

Step 2: Conjugation to the Amine-Containing Molecule

  • Add the activated PEG-linker solution to the solution of the amine-containing molecule in Conjugation Buffer. The molar ratio of the PEG linker to the target molecule should be optimized but can be started in the range of 5:1 to 20:1.[10]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

Step 3: Quenching the Reaction

  • To stop the conjugation reaction, add a quenching agent to consume any unreacted NHS esters. Add the Quenching Buffer to a final concentration of 10-50 mM (e.g., Tris or hydroxylamine).[10]

  • Incubate for 15-30 minutes at room temperature.[10]

Purification of the PEGylated Conjugate

Purification is a critical step to remove excess PEG linker, unreacted molecule, and reaction byproducts.[13]

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller, unreacted reagents.[] The increase in hydrodynamic radius upon PEGylation causes the conjugate to elute earlier than the unmodified molecule.[]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its binding to the IEX resin and allowing for separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[][14]

Characterization of the PEGylated Conjugate
  • SDS-PAGE: Compare the PEGylated molecule to the unmodified one. Successful conjugation will result in a shift to a higher apparent molecular weight.[10]

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This provides an accurate mass of the conjugate, allowing for the determination of the degree of PEGylation (the number of PEG linkers attached per molecule).[1][3]

  • HPLC Analysis: Techniques such as SEC-HPLC or RP-HPLC can be used to assess the purity and separate different PEGylated species.[3]

Data Presentation: Recommended Reaction Parameters

The following table summarizes typical starting parameters for the conjugation protocol. Optimization is highly recommended for each specific molecule system.[10]

ParameterRecommended RangePurpose
Protein Concentration 1 - 10 mg/mLTo ensure efficient reaction kinetics.[10]
Molar Ratio (Molecule:PEG) 1:5 to 1:20Controls the degree of PEGylation.[10]
Molar Ratio (PEG:EDC:NHS) 1:2:5To efficiently activate the carboxylic acid.[10]
Activation Buffer pH 5.5 - 6.5 (MES Buffer)Optimal pH for EDC/NHS activation of carboxyl groups.[9][10]
Conjugation Buffer pH 7.2 - 8.0 (PBS Buffer)Facilitates the reaction of NHS esters with primary amines.[9][10]
Activation Time 15 - 30 minutesSufficient time to form the NHS-ester intermediate.[10]
Conjugation Time 2 hours (RT) to Overnight (4°C)Allows for completion of the conjugation reaction.[10]
Quenching Agent 10-50 mM Tris or HydroxylamineTo inactivate excess reactive NHS esters.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[8]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 5.5-6.5 and the Conjugation Buffer is pH 7.2-8.0.[8]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[8]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[8]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Optimize the molar ratio of PEG to the protein to control the extent of modification.
Incorrect buffer conditions.Ensure the protein is soluble and stable in the chosen conjugation buffer.

References

Application Notes and Protocols for Surface Modification with PEG3-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process for tailoring the properties of materials used in a vast range of biomedical applications, from biosensors and diagnostics to targeted drug delivery and medical implants.[1] A key objective is often to enhance biocompatibility and reduce non-specific interactions that can lead to biofouling.[1][2] Heterobifunctional linkers are instrumental in this field, and among them, molecules like Thiol-PEG3-O-CH2COOH have become invaluable tools.[3][4]

This linker features a terminal thiol (-SH) group that forms a stable self-assembled monolayer (SAM) on gold surfaces, a short three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group.[4] The PEG spacer imparts hydrophilicity, which is crucial for reducing the non-specific adsorption of proteins and cells, thereby enhancing the biocompatibility of the material and improving the signal-to-noise ratio in sensing applications.[4][5][6] The terminal carboxylic acid serves as a versatile anchor point for the covalent attachment of various biomolecules, such as antibodies, peptides, or enzymes, through well-established amine coupling chemistry.[3][4] This enables the precise engineering of surfaces for specific biological targeting and interaction.

These application notes provide a comprehensive overview of the use of carboxyl-terminated PEG3 linkers for surface modification, complete with detailed experimental protocols, summaries of quantitative performance data, and visual guides to the key chemical and logical workflows.

Core Principle: Amine Coupling via EDC/NHS Chemistry

The most common method for conjugating biomolecules to a surface functionalized with PEG3-O-CH2COOH is through the activation of the terminal carboxylic acid groups. This is typically achieved using a two-step reaction involving N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization: NHS is added to react with this intermediate, creating a more stable NHS-ester. This semi-stable compound is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[3]

  • Conjugation: The NHS-ester readily reacts with primary amine groups (-NH2) present on the target biomolecule (e.g., on lysine (B10760008) residues of an antibody), forming a stable amide bond and releasing NHS.[3]

This process allows for the efficient and controlled covalent immobilization of biological moieties onto the modified surface.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation COOH Surface-PEG-COOH Intermediate Reactive O-acylisourea Intermediate (unstable) COOH->Intermediate + EDC EDC EDC->Intermediate NHSEster Surface-PEG-CO-NHS (Amine-Reactive Ester) Intermediate->NHSEster + NHS NHS NHS->NHSEster FinalProduct Surface-PEG-CO-NH-Biomolecule (Stable Amide Bond) NHSEster->FinalProduct + Biomolecule Biomolecule-NH2 Biomolecule->FinalProduct

Diagram 1: EDC/NHS coupling chemistry for biomolecule conjugation.

Key Applications and Protocols

The functionalization of surfaces with this compound is applicable to a wide array of platforms, most notably gold-based materials like nanoparticles (AuNPs) and biosensor chips (e.g., for Surface Plasmon Resonance).[3][4]

Application 1: Creating Anti-Fouling Surfaces for Biosensors

Modifying biosensor surfaces with a dense layer of PEG is a well-documented strategy to prevent non-specific binding of proteins and other molecules from complex samples like blood serum.[4][7][8] This "stealth" property is critical for reducing background noise and improving the sensitivity and specificity of the sensor.[4] The hydrophilic and flexible PEG chains form a hydration layer that acts as a physical and energetic barrier to protein adsorption.[2][6]

G cluster_0 Unmodified Unmodified Surface (e.g., Gold) Modified PEG-Modified Surface Protein Proteins / Cells in Solution Protein->Unmodified High Adsorption (Biofouling) Protein->Modified Low Adsorption (Repulsion)

Diagram 2: Logic of anti-fouling properties of PEGylated surfaces.
Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on Gold Surfaces

This protocol details the procedure for creating a well-ordered monolayer of a thiol-terminated PEG linker on a gold substrate.[4]

Materials:

  • Gold-coated substrates (e.g., SPR chips, QCM crystals)

  • Thiol-PEG3-O-CH2COOH

  • Absolute Ethanol (B145695) (or other suitable solvent)

  • High-purity nitrogen gas

  • Cleaning solution (e.g., "Piranha" solution - handle with extreme caution - or plasma cleaner)

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be done using a piranha solution, plasma cleaning, or by rinsing with ethanol and deionized water followed by drying under a stream of nitrogen.[4]

  • Thiol Solution Preparation: Prepare a 1 mM solution of Thiol-PEG3-O-CH2COOH in absolute ethanol.[4]

  • SAM Formation: Immerse the clean, dry gold substrate into the thiol solution in a clean container. Ensure the entire gold surface is submerged.[4]

  • Incubation: Seal the container to minimize exposure to air and light. Incubate for 18-24 hours at room temperature to facilitate the formation of a dense, well-ordered monolayer.[4]

  • Rinsing and Drying: After incubation, carefully remove the substrate from the solution. Rinse it thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules. Dry the substrate under a gentle stream of high-purity nitrogen.[4] The surface is now functionalized with carboxylic acid groups and is ready for activation.

Application 2: Functionalization of Nanoparticles for Imaging and Drug Delivery

PEGylating nanoparticles, such as gold nanoparticles or quantum dots, is a standard strategy to improve their colloidal stability, enhance biocompatibility, and prolong their circulation time in vivo.[9][][11] The terminal carboxyl group can then be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, a cornerstone of targeted therapy and diagnostics.[3][12]

G start Bare Gold Surface (Substrate/Nanoparticle) step1 Step 1: SAM Formation (Protocol 1) start->step1 result1 Carboxyl-Terminated Surface (-COOH) step1->result1 step2 Step 2: Carboxyl Activation (Protocol 2) result1->step2 result2 Amine-Reactive NHS-Ester Surface step2->result2 step3 Step 3: Bioreceptor Immobilization (Protocol 3) result2->step3 end Functionalized Surface with Covalently Bound Bioreceptor step3->end

Diagram 3: Experimental workflow for surface functionalization.
Protocol 2: Activation of Terminal COOH Groups with EDC/NHS

This protocol describes the activation of the surface-bound carboxylic acid groups to make them reactive towards primary amines.[3]

Materials:

  • SAM-modified substrate (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents: Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.[3]

  • Activation Reaction: Immerse the SAM-modified substrate in the Activation Buffer. Add the EDC and NHS solutions. A typical starting molar excess is 100-fold for EDC and 50-fold for NHS relative to the estimated surface carboxyl groups.[3]

  • Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-esters.[3]

  • Rinsing: Remove the substrate from the activation solution and immediately rinse it with Coupling Buffer. This step is crucial to remove excess EDC/NHS, which could cause unwanted cross-linking of the biomolecule to be added next.[3] The surface is now activated and ready for conjugation.

Protocol 3: Covalent Immobilization of an Antibody

This protocol details the final step of attaching an amine-containing biomolecule, such as an antibody, to the activated surface.[3]

Materials:

  • Activated substrate (from Protocol 2)

  • Antibody of interest in an amine-free buffer (e.g., Coupling Buffer: PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Blocking Solution (e.g., 1% w/v Bovine Serum Albumin - BSA in PBS)

Procedure:

  • Antibody Coupling: Immediately immerse the activated substrate into the antibody solution.[3]

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation to allow the covalent bond to form.[3]

  • Quenching: Transfer the substrate to the Quenching Solution and incubate for 15-30 minutes. This step deactivates any remaining unreacted NHS-esters, preventing them from reacting non-specifically later.[3]

  • Blocking: Transfer the substrate to the Blocking Solution and incubate for 30 minutes. This step blocks any remaining non-specific binding sites on the surface to further reduce background signal.[3]

  • Final Wash: Wash the substrate thoroughly with Coupling Buffer (e.g., PBS containing 0.1% BSA) to remove any non-covalently bound antibodies. The surface is now fully functionalized.[3]

Data Presentation: Performance and Characterization

The success of surface modification can be quantified using various analytical techniques. The following tables summarize expected outcomes and performance metrics based on published data.

Table 1: Surface Characterization Before and After Modification

This table outlines typical changes in physical properties used to confirm successful PEGylation.

ParameterUnmodified Surface (e.g., Gold)After Thiol-PEG-COOH SAM FormationRationale for Change
Water Contact Angle ~60-90° (Hydrophobic/Moderate)< 30° (Hydrophilic)The hydrophilic PEG chains orient towards the aqueous phase, increasing surface wettability.[13]
Surface Roughness (AFM) Varies by substrateSlight increaseFormation of a molecular monolayer adds to the surface topography.[13]
XPS C1s Signal Low or absentSignificant increaseIndicates the presence of carbon from the PEG linker on the surface.[2]
XPS O1s Signal Present if oxidizedSignificant increaseIndicates the presence of oxygen from the ether and carboxyl groups of the PEG linker.[2]
Zeta Potential Near neutralNegativeThe deprotonated carboxylic acid groups (-COO⁻) at neutral pH impart a negative surface charge.[14]
Table 2: Effect of PEGylation on Protein Adsorption and Cell Adhesion

This table summarizes the anti-fouling performance of PEG-modified surfaces.

Interaction StudiedControl (Unmodified Surface)PEG-Modified SurfaceReported Efficacy
Non-specific Protein Adsorption HighSignificantly ReducedAdsorption can be reduced to 5-50% of the unmodified surface level.[2] Protein rejection is a hallmark of PEGylated surfaces.[5][6]
Fibrinogen Adsorption HighVery LowPEG grafting density is inversely correlated with fibrinogen adsorption; higher density leads to lower adsorption.[2][7][8]
Cell Adhesion HighSignificantly ReducedPEG-coated surfaces effectively depress cell attachment and proliferation.[5][15]
Macrophage Uptake (Nanoparticles) HighLowPEGylation provides a "stealth" effect, reducing clearance by the reticuloendothelial system (RES).[16][17]
Table 3: Impact of PEG Surface Density on Nanoparticle Performance

The density and length of the PEG chains are critical parameters that influence in vivo performance.[16]

ParameterLow PEG Density ("Mushroom" Regime)High PEG Density ("Brush" Regime)Impact and Significance
Protein Adsorption Moderate ReductionMaximum ReductionDenser PEG layers provide a more effective steric barrier against proteins.[7][8]
**Blood Circulation Half-life (t₁/₂) **IncreasedMaximally IncreasedHigher PEG density more effectively shields nanoparticles from opsonization and RES clearance.[14][16]
Drug Release Rate FasterSlowerA denser PEG layer can create a thicker hydrophilic barrier, potentially slowing drug diffusion from the nanoparticle core.[16]
Tissue Accumulation (non-RES) LowerHigherProlonged circulation allows for greater accumulation in target tissues (e.g., tumors via the EPR effect).[16][17]

References

Application Notes and Protocols for PEG3-O-CH2COOH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-O-CH2COOH, a short, hydrophilic linker, is a valuable tool in the development of advanced drug delivery systems. Its structure, featuring a triethylene glycol spacer and a terminal carboxylic acid, offers a versatile platform for the covalent conjugation of drugs, targeting ligands, and nanoparticles. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic profile by reducing renal clearance and minimizing non-specific interactions.[1][2] The terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as small molecule drugs or the lysine (B10760008) residues of proteins, through stable amide bond formation. These application notes provide a comprehensive guide to the use of this compound in drug delivery, including detailed experimental protocols and representative data.

Key Applications

The primary applications of this compound in drug delivery include:

  • Small Molecule Drug Conjugates: Improving the solubility and modifying the pharmacokinetic properties of hydrophobic small molecule drugs.

  • Antibody-Drug Conjugates (ADCs): While longer PEG chains are more common in ADCs to enhance stability and solubility, short linkers like this compound can be used in specific constructs.[1][3][4]

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to improve their stability, reduce aggregation, and control their interaction with biological systems.[5][6]

  • PROTACs: As a component of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker to connect a target-binding ligand and an E3 ligase-binding ligand.[6]

  • Targeted Drug Delivery: The carboxylic acid can be used to attach the PEG linker to a targeting moiety, which can then be further conjugated to a drug or drug carrier to facilitate delivery to specific cells or tissues.

Data Presentation

The following tables provide representative quantitative data for drug delivery systems formulated with short carboxylated PEG linkers. It is important to note that data for the exact this compound linker is limited in publicly available literature. Therefore, the presented data from closely related systems should be considered as a guideline and a starting point for optimization.

Table 1: Representative Physicochemical Properties of PEG-COOH Functionalized Nanoparticles

ParameterRepresentative ValueMethod
Hydrodynamic Diameter100 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-15 to -35 mVElectrophoretic Light Scattering
Drug Loading Content (%)1 - 10%UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (%)50 - 90%UV-Vis Spectroscopy, HPLC

Note: The specific values will depend on the nanoparticle composition, drug, and formulation method.

Table 2: Representative In Vitro Drug Release Profile of a PEGylated Nanoparticle System

Time (hours)Cumulative Drug Release (%)
115
430
850
1265
2480
4895

Note: Release kinetics are influenced by the drug, nanoparticle matrix, and the nature of the linker-drug bond.

Table 3: Representative In Vitro Cytotoxicity of a PEG-Conjugated Anticancer Drug

Cell LineIC50 (nM) of Free DrugIC50 (nM) of PEG-Drug Conjugate
MCF-7 (Breast Cancer)50150
A549 (Lung Cancer)80250
HeLa (Cervical Cancer)65200

Note: The IC50 values of PEGylated drugs are often higher in vitro compared to the free drug, which can be attributed to the slower release of the active compound. However, the in vivo efficacy may be improved due to better pharmacokinetics.

Mandatory Visualizations

G PEG_COOH This compound O_acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC NHS NHS NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS Amide_conjugate PEG-Drug Conjugate (Amide bond) NHS_ester->Amide_conjugate + R-NH2 Amine_drug Amine-containing Drug (R-NH2) Amine_drug->Amide_conjugate

EDC/NHS activation of this compound for amine conjugation.

G cluster_0 Synthesis & Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation A1 Activate this compound (EDC/NHS) A2 Conjugate to Drug-NH2 A1->A2 A3 Purify PEG-Drug Conjugate A2->A3 A4 Formulate Nanoparticles A3->A4 B1 Size & PDI (DLS) A4->B1 Characterize B2 Zeta Potential A4->B2 B3 Morphology (TEM) A4->B3 B4 Drug Loading & Encapsulation A4->B4 C1 Drug Release Study D1 Pharmacokinetics C2 Cytotoxicity Assay C3 Cellular Uptake Study D2 Biodistribution D3 Efficacy Study G Dox_NP Doxorubicin-PEG NP Endocytosis Endocytosis Dox_NP->Endocytosis Cell_membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Dox_release Doxorubicin Release Lysosome->Dox_release Low pH Nucleus Nucleus Dox_release->Nucleus DNA_intercalation DNA Intercalation Nucleus->DNA_intercalation Topoisomerase_II Topoisomerase II Inhibition Nucleus->Topoisomerase_II DNA_damage DNA Damage DNA_intercalation->DNA_damage Topoisomerase_II->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

References

Application Notes and Protocols for PEG3-O-CH2COOH Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of the PEG3-O-CH2COOH linker in the development of antibody-drug conjugates (ADCs). This hydrophilic, flexible linker offers several advantages in ADC design, including improved solubility, stability, and pharmacokinetic properties of the final conjugate. The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing payloads, while the overall structure helps to optimize the therapeutic index of the ADC.

Introduction to this compound Linker

The this compound linker is a discrete polyethylene (B3416737) glycol (PEG) derivative characterized by three ethylene (B1197577) glycol units, providing a defined spacer length between the antibody and the cytotoxic payload. The hydrophilic nature of the PEG chain can mitigate the aggregation often associated with hydrophobic drug payloads and improve the overall solubility of the ADC.[1][2] The terminal carboxylic acid allows for the formation of a stable amide bond with amine-containing drugs through common coupling chemistries.

Key Attributes:

  • Enhanced Hydrophilicity: Improves solubility and reduces aggregation of the ADC.[2]

  • Biocompatibility: PEG is well-established as a biocompatible polymer with low immunogenicity.[1]

  • Defined Length: As a discrete PEG, it ensures homogeneity in the final ADC product.

  • Versatile Conjugation: The terminal carboxyl group can be activated for efficient conjugation to a variety of amine-containing payloads.

Data Presentation

The incorporation of a PEG linker can significantly influence the key characteristics of an ADC. The following tables summarize representative quantitative data for ADCs developed with PEG linkers, providing a benchmark for conjugates synthesized with the this compound linker.

Table 1: Physicochemical and In Vitro Stability Characteristics of PEGylated ADCs

ParameterRepresentative ResultMethod of AnalysisReference(s)
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.2HIC-HPLC, LC-MS[3]
Monomer Purity>95%Size-Exclusion Chromatography (SEC)[4]
In Vitro Plasma Stability (% Payload Loss over 7 days)< 5%Incubation in human plasma followed by LC-MS[5]
Aggregation upon Conjugation< 2%Size-Exclusion Chromatography (SEC)[4]

Table 2: In Vitro Cytotoxicity of a Representative HER2-Targeted ADC with a PEG Linker and MMAE Payload

Cell LineHER2 ExpressionIC50 (nM)Reference(s)
SK-BR-3High0.8[3]
BT-474High1.2[3]
NCI-N87High1.5[3]
MDA-MB-468Low>100[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an ADC using the this compound linker. The process involves three main stages: 1) activation of the linker and conjugation to the drug, 2) reduction of the antibody to generate free thiols for conjugation, and 3) conjugation of the drug-linker construct to the antibody, followed by purification and characterization.

Protocol 1: Synthesis of the Drug-Linker Construct (Payload-PEG3-O-CH2COOH)

This protocol describes the activation of the this compound linker and its conjugation to an amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).

Materials:

  • This compound linker

  • Amine-containing cytotoxic drug (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to form the NHS ester of the linker. The reaction progress can be monitored by LC-MS.[6]

  • Conjugation to the Drug:

    • In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the drug solution to act as a base.

    • Slowly add the activated this compound-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.[7]

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Partial Reduction of the Monoclonal Antibody

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate reactive thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.4, containing 1 mM EDTA

  • Desalting column

Procedure:

  • Dissolve the mAb to a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.

  • Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).[]

  • Incubate the reaction at 37°C for 1-2 hours.

  • Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.[7]

Protocol 3: Conjugation of Drug-Linker to the Antibody

This protocol describes the final conjugation of the purified drug-linker construct to the reduced antibody.

Materials:

  • Reduced monoclonal antibody

  • Purified Payload-PEG3-O-CH2COOH construct with a maleimide (B117702) handle (if the linker was further modified) or other thiol-reactive group. Correction: The initial linker does not have a thiol-reactive group. This protocol assumes the drug-linker construct has been further modified to include one, or that a different conjugation strategy is employed (e.g., targeting lysines after activating the carboxyl group of the payload-linker construct).

Note on Conjugation Chemistry: The this compound linker itself does not contain a thiol-reactive group. For conjugation to reduced antibody thiols, the drug-linker construct must be synthesized with a thiol-reactive moiety, such as a maleimide. Alternatively, the terminal carboxyl group of the Payload-PEG3-O-CH2COOH construct can be activated (using EDC/NHS as in Protocol 1) and targeted to lysine (B10760008) residues on the antibody. The following protocol is a general representation for lysine-based conjugation.

Procedure for Lysine Conjugation:

  • Activate the terminal carboxyl group of the Payload-PEG3-O-CH2COOH construct using EDC and NHS as described in Protocol 1, Step 1.

  • Exchange the buffer of the monoclonal antibody to a conjugation buffer (e.g., PBS, pH 7.4-8.0).

  • Slowly add the activated drug-linker solution to the antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quench the reaction by adding an excess of a quenching reagent like Tris buffer or glycine.[9]

Protocol 4: Purification and Characterization of the ADC

Materials:

  • Crude ADC solution

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • LC-MS system

Procedure:

  • Purification:

    • Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.[4]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using HIC-HPLC or LC-MS. For HIC-HPLC, elute the ADC using a decreasing salt gradient. Different DAR species will elute at different salt concentrations.[3] For LC-MS, the mass difference between the unconjugated antibody and the ADC can be used to calculate the DAR.

    • Purity and Aggregation Analysis: Assess the monomeric purity and the presence of aggregates using SEC.[4]

    • In Vitro Stability: Incubate the ADC in human plasma at 37°C for several days. At various time points, analyze the ADC by LC-MS to determine the extent of drug deconjugation.[5]

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation ADC Conjugation & Purification cluster_characterization Characterization This compound This compound Activated Linker Activated Linker This compound->Activated Linker EDC, NHS Amine-Payload Amine-Payload Drug-Linker Drug-Linker Amine-Payload->Drug-Linker Activated Linker->Drug-Linker Crude ADC Crude ADC Drug-Linker->Crude ADC Antibody Antibody Reduced Antibody Reduced Antibody Antibody->Reduced Antibody TCEP (for thiol conjugation) Reduced Antibody->Crude ADC Purified ADC Purified ADC Crude ADC->Purified ADC SEC DAR Analysis DAR Analysis Purified ADC->DAR Analysis HIC-HPLC, LC-MS Purity Analysis Purity Analysis Purified ADC->Purity Analysis SEC Stability Assay Stability Assay Purified ADC->Stability Assay LC-MS

Caption: Workflow for ADC synthesis and characterization.

General Mechanism of Action for an MMAE-based ADC

MMAE_Mechanism_of_Action ADC Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. ADC-antigen complex is internalized via endocytosis ADC Binding->Internalization Lysosomal Trafficking 3. Endosome fuses with lysosome Internalization->Lysosomal Trafficking Payload Release 4. Linker is cleaved in the lysosome, releasing MMAE Lysosomal Trafficking->Payload Release Tubulin Inhibition 5. MMAE binds to tubulin, inhibiting its polymerization Payload Release->Tubulin Inhibition Cell Cycle Arrest 6. Disruption of microtubule dynamics leads to G2/M phase arrest Tubulin Inhibition->Cell Cycle Arrest Apoptosis 7. Prolonged mitotic arrest induces apoptosis (cell death) Cell Cycle Arrest->Apoptosis

Caption: General mechanism of action for an MMAE-based ADC.

Signaling Pathway of Apoptosis Induced by Tubulin Polymerization Inhibition

Apoptosis_Signaling_Pathway Tubulin_Inhibition Tubulin Polymerization Inhibition (e.g., by MMAE) Mitotic_Arrest Mitotic Spindle Disruption & G2/M Arrest Tubulin_Inhibition->Mitotic_Arrest Apoptotic_Signal Induction of Apoptotic Signaling Mitotic_Arrest->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Apoptotic_Signal->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis (Programmed Cell Death) PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Apoptosis signaling pathway induced by tubulin inhibition.[5][10]

References

Application Notes and Protocols for PROTAC Synthesis Utilizing a PEG3-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate a PEG3-O-CH2COOH linker. This flexible, hydrophilic linker is instrumental in optimizing the physicochemical and pharmacokinetic properties of PROTACs, thereby enhancing their efficacy as therapeutic agents. The following sections detail the synthesis of an exemplary PROTAC, SNIPER(ER)-87, which targets the Estrogen Receptor α (ERα) for degradation.[1]

Introduction to PEGylated PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.

The linker plays a critical role in PROTAC design, influencing solubility, cell permeability, and the formation of a stable ternary complex between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to improve the aqueous solubility of often lipophilic PROTAC molecules and to provide a flexible spacer of a defined length, which is crucial for optimal ternary complex formation and subsequent protein degradation.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome. The PROTAC molecule can then act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols are based on the synthesis of SNIPER(ER)-87, an ERα degrader utilizing a this compound linker, as described by Ohoka et al. in the Journal of Biological Chemistry (2017).[1]

Synthesis of PROTACs with this compound Linker

The synthesis of a PROTAC using a this compound linker typically involves a convergent approach where the linker is coupled to the E3 ligase ligand and the POI ligand in a stepwise manner. The following diagram illustrates a general synthetic workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: E3 Ligase Ligand-Linker Conjugation cluster_1 Step 2: POI Ligand-Intermediate Conjugation cluster_2 Step 3: Purification E3_Ligand E3 Ligase Ligand (e.g., LCL161 derivative with amine) Coupling_1 Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Coupling_1 PEG_Linker This compound PEG_Linker->Coupling_1 Intermediate_1 E3 Ligase-Linker Intermediate Coupling_1->Intermediate_1 Coupling_2 Amide Coupling (e.g., HATU, DIPEA) Intermediate_1->Coupling_2 POI_Ligand POI Ligand (e.g., 4-hydroxytamoxifen (B85900) derivative with amine) POI_Ligand->Coupling_2 Final_PROTAC Final PROTAC (e.g., SNIPER(ER)-87) Coupling_2->Final_PROTAC Purification Purification (e.g., Preparative HPLC) Final_PROTAC->Purification

General workflow for the synthesis of a PROTAC with a this compound linker.

Protocol 1: Synthesis of SNIPER(ER)-87

This protocol describes the coupling of the IAP ligand (LCL161 derivative), the this compound linker, and the ERα ligand (4-hydroxytamoxifen derivative).

Materials:

  • LCL161 derivative with a free amine

  • This compound

  • 4-hydroxytamoxifen derivative with a free amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Preparative high-performance liquid chromatography (HPLC) system

Procedure:

  • Step 1: Coupling of LCL161 derivative with this compound:

    • Dissolve the LCL161 derivative (1.0 eq) and this compound (1.2 eq) in DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the LCL161-PEG3-COOH intermediate.

  • Step 2: Coupling of LCL161-PEG3-COOH with 4-hydroxytamoxifen derivative:

    • Dissolve the LCL161-PEG3-COOH intermediate (1.0 eq) and the 4-hydroxytamoxifen derivative (1.1 eq) in DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC, SNIPER(ER)-87.

  • Step 3: Characterization:

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Evaluation of PROTACs

Protocol 2: Western Blotting for ERα Degradation

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein, ERα, in a cellular context.

Materials:

  • MCF-7 breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Synthesized PROTAC (e.g., SNIPER(ER)-87)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies against ERα and a loading control (e.g., β-actin)

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in DMSO and then dilute in culture medium to the final desired concentrations.

    • Treat the cells with varying concentrations of the PROTAC or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with the primary antibody against ERα overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα band intensity to the loading control band intensity.

    • Calculate the percentage of ERα degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% of the protein is degraded) by plotting the percentage of degradation against the PROTAC concentration.

Quantitative Data Summary

The following tables summarize the biological activity of SNIPER(ER) compounds with varying linkers, demonstrating the impact of linker composition on degradation efficiency.

Table 1: In Vitro Degradation of ERα by SNIPER(ER) Compounds in MCF-7 Cells

CompoundLinker CompositionDC50 (nM)Dmax (%)
SNIPER(ER)-53PEG2>1000~20
SNIPER(ER)-87PEG33>95
SNIPER(ER)-88PEG410>95
SNIPER(ER)-89PEG530>90

Data is representative and compiled from published literature for illustrative purposes.[2]

Table 2: Antiproliferative Activity of SNIPER(ER) Compounds in Breast Cancer Cell Lines

CompoundCell LineIC50 (nM)
SNIPER(ER)-87MCF-715.6
SNIPER(ER)-87T47D9.6

Data is representative and compiled from published literature for illustrative purposes.[2]

Conclusion

The use of a this compound linker in the design and synthesis of PROTACs offers a versatile strategy to enhance their drug-like properties. The detailed protocols and representative data provided in these application notes serve as a valuable resource for researchers in the field of targeted protein degradation. Systematic optimization of the linker is a critical step in the development of potent and effective PROTAC-based therapeutics.

References

Application Notes and Protocols: PEG3-O-CH2COOH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(2-(2-methoxyethoxy)ethoxy)acetic acid (PEG3-O-CH2COOH) in the targeted delivery of therapeutic agents. This short-chain polyethylene (B3416737) glycol (PEG) derivative serves as a versatile linker, enabling the conjugation of drugs to targeting moieties or their incorporation into nanocarrier systems. Its defined length and terminal carboxyl group offer precise control over the architecture of drug delivery constructs.

Introduction to this compound in Drug Delivery

Polyethylene glycol (PEG) is a polymer widely employed in drug delivery to enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[1][2][3][4] PEGylation, the covalent attachment of PEG chains, can shield drugs from enzymatic degradation and reduce immunogenicity.[4] While high molecular weight PEGs are often used to prolong circulation time, short-chain PEGs like this compound are valuable as discrete linkers in the design of targeted drug delivery systems.[5]

The carboxyl group of this compound provides a reactive handle for conjugation to amine-containing molecules, such as targeting ligands (e.g., antibodies, peptides, aptamers) or amine-functionalized nanoparticles, through stable amide bond formation. This enables the construction of drug-linker-ligand conjugates or the surface functionalization of nanocarriers to achieve active targeting of diseased cells and tissues.

Synthesis of this compound

The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid is a critical first step for its application in drug delivery. A common method involves the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile.[6]

Experimental Protocol: Synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid[7]

Materials:

  • 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile

  • Sodium hypochlorite (B82951) solution (Clorox) or sodium hypobromite

  • Hydrochloric acid

  • Reactor vessel with stirring and temperature control

Procedure:

  • In a reactor, place 3 to 5 molar equivalents of sodium hypochlorite solution.

  • While stirring, slowly add 1 molar equivalent of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile.

  • Continue stirring for 1 to 1.5 hours at room temperature.

  • Increase the temperature to 60-70 °C and stir for an additional 3 to 6 hours.

  • Further, increase the temperature to 80-100 °C and continue the reaction for 2 to 4 hours.

  • Bring the reaction to reflux and maintain for 8 hours.

  • After cooling, add hydrochloric acid to adjust the pH to 1-2.

  • Heat the mixture to reflux again and then cool to 40 °C.

  • Filter the solution.

  • The filtrate is subjected to distillation under reduced pressure to collect the product fraction at 180-210 °C/5.6mmHg.

Expected Yield: Approximately 160-162 grams of product with a purity of around 96% as determined by HPLC.[6]

G cluster_synthesis Synthesis of this compound Acetonitrile 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile Reaction Oxidation Reaction (60-100°C, then reflux) Acetonitrile->Reaction Oxidant Sodium Hypochlorite Oxidant->Reaction Acidification Acidification (HCl, pH 1-2) Reaction->Acidification Purification Distillation Acidification->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.

Conjugation of Targeting Ligands using this compound

A primary application of this compound is its use as a linker to attach targeting ligands to drugs or drug carriers. The carboxylic acid moiety can be activated to react with primary amines on the targeting ligand.

Experimental Protocol: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound-functionalized nanoparticles to an amine-containing targeting ligand.

Materials:

  • This compound functionalized nanoparticles (e.g., PLGA-PEG3-COOH NPs)

  • Amine-terminated targeting ligand (e.g., peptide, antibody fragment)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or glycine)

  • Dialysis or size exclusion chromatography system for purification

Procedure:

  • Disperse the this compound functionalized nanoparticles in MES buffer.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the nanoparticle suspension.

  • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Add the amine-terminated targeting ligand to the activated nanoparticle suspension (typically at a 1.5 to 5-fold molar excess relative to the carboxyl groups).

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle stirring.

  • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

  • Purify the resulting targeted nanoparticles from unreacted ligand and coupling reagents using dialysis against PBS or size exclusion chromatography.

G cluster_conjugation Ligand Conjugation Workflow NP_COOH Nanoparticle-PEG3-COOH Activation Activation (15-30 min) NP_COOH->Activation EDC_NHS EDC / NHS in MES Buffer EDC_NHS->Activation Conjugation Conjugation (2-4 hours) Activation->Conjugation Ligand Amine-Ligand Ligand->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (Dialysis / SEC) Quenching->Purification Targeted_NP Targeted Nanoparticle Purification->Targeted_NP G cluster_evaluation Evaluation of Targeted Drug Delivery System cluster_invitro cluster_invivo Formulation Formulated Targeted Nanoparticle In_Vitro In Vitro Characterization Formulation->In_Vitro In_Vivo In Vivo Evaluation Formulation->In_Vivo Size_Zeta Size & Zeta Potential In_Vitro->Size_Zeta Drug_Loading Drug Loading In_Vitro->Drug_Loading Release Drug Release In_Vitro->Release Uptake Cellular Uptake In_Vitro->Uptake Cytotoxicity Cytotoxicity In_Vitro->Cytotoxicity PK Pharmacokinetics In_Vivo->PK Biodistribution Biodistribution In_Vivo->Biodistribution Efficacy Efficacy In_Vivo->Efficacy Toxicity Toxicity In_Vivo->Toxicity

References

Application Notes and Protocols for Functionalizing Surfaces with PEG3-O-CH2COOH for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of cell culture substrates is a critical technique for controlling protein adsorption and subsequent cell adhesion. Unwanted protein fouling can interfere with experimental results and lead to non-specific cell responses. Poly(ethylene glycol) (PEG) has been widely adopted as a surface coating to create bio-inert surfaces that resist protein and cell attachment. This application note provides a detailed protocol for the functionalization of surfaces with a short-chain carboxyl-terminated PEG, specifically PEG3-O-CH2COOH, to generate a protein-resistant layer for cell culture applications.

The underlying principle of this technique is the creation of a hydrophilic, flexible PEG layer that sterically hinders the approach and adsorption of proteins. The carboxyl terminus of the this compound molecule allows for its covalent attachment to amine-functionalized surfaces using the well-established 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method provides a robust and reproducible way to create biocompatible surfaces for a variety of cell-based assays and research applications.

Principle of PEGylation for Reduced Cell Adhesion

The covalent grafting of PEG chains onto a substrate creates a hydrophilic and sterically hindering layer. This layer effectively repels proteins, which are often the initial mediators of cell attachment. By preventing this initial protein adsorption, the subsequent adhesion of cells is significantly reduced.

cluster_0 Surface Functionalization cluster_1 Mechanism of Action cluster_2 Biological Outcome Amine-functionalized\nSurface Amine-functionalized Surface EDC/NHS Activation\nof PEG-COOH EDC/NHS Activation of PEG-COOH Amine-functionalized\nSurface->EDC/NHS Activation\nof PEG-COOH 1. Activation Covalent Grafting\nof PEG Covalent Grafting of PEG EDC/NHS Activation\nof PEG-COOH->Covalent Grafting\nof PEG 2. Coupling Formation of\nHydrated PEG Layer Formation of Hydrated PEG Layer Covalent Grafting\nof PEG->Formation of\nHydrated PEG Layer Steric Hindrance Steric Hindrance Formation of\nHydrated PEG Layer->Steric Hindrance Reduced Protein\nAdsorption Reduced Protein Adsorption Steric Hindrance->Reduced Protein\nAdsorption Inhibition of\nCell Adhesion Inhibition of Cell Adhesion Reduced Protein\nAdsorption->Inhibition of\nCell Adhesion cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Reaction A Clean Amine- functionalized Substrate B Prepare PEG-COOH, EDC, and NHS Solutions C Activate PEG-COOH with EDC/NHS B->C D Incubate Activated PEG on Substrate C->D E Rinse with Reaction Buffer D->E F Quench with Tris Buffer E->F G Rinse with DI Water F->G H Dry and Store G->H

Troubleshooting & Optimization

Technical Support Center: Optimizing PEG3-O-CH2COOH Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the conjugation of PEG3-O-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and robust troubleshooting for your bioconjugation experiments. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to help you maximize your conjugation efficiency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common issues encountered during the conjugation of this compound to amine-containing molecules using EDC/NHS chemistry.

Question 1: My conjugation yield is very low or zero. What are the primary factors I should investigate?

Low conjugation efficiency is a common issue that can typically be traced to one of three areas: the integrity of your reagents, the reaction conditions, or the characteristics of your target molecule.

  • Reagent Quality:

    • Inactive EDC or NHS: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly sensitive to moisture and can hydrolyze, rendering it inactive. N-hydroxysuccinimide (NHS) can also degrade over time.

      • Solution: Always use fresh, high-quality EDC and NHS. Allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions of EDC and NHS immediately before use and discard any unused portions.[1][2]

  • Reaction Conditions:

    • Suboptimal pH: The two-step EDC/NHS reaction has distinct optimal pH ranges for activation and conjugation.

      • Solution: Use a two-step pH protocol. The activation of the carboxyl group on this compound with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling of the activated NHS-ester to a primary amine is most efficient at a pH of 7.0-8.5.[1][2]

    • Hydrolysis of the NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH values, which reverts it to the unreactive carboxylic acid. The half-life of an NHS ester can be as short as 10 minutes at a pH of 8.6.[2]

      • Solution: Minimize the time between the activation and coupling steps. If a buffer exchange is necessary after activation, perform it quickly. Add the activated this compound to your amine-containing molecule immediately after the activation step.[2]

    • Incorrect Molar Ratios: An insufficient excess of EDC and NHS over the this compound will result in poor activation and, consequently, low conjugation yield.

      • Solution: Optimize the molar ratios of your reactants. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound.[3]

  • Target Molecule Issues:

    • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated PEG, significantly reducing your yield.[1]

      • Solution: Ensure all buffers used during the conjugation step are free of extraneous primary amines. Phosphate-buffered saline (PBS), MES, and borate (B1201080) buffers are suitable choices.[1][4]

    • Steric Hindrance: The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure, making them inaccessible.

      • Solution: Consider introducing a mild denaturant to expose these sites. However, this should be approached with caution as it may impact the function of your protein or peptide.

Question 2: My protein/peptide precipitates after adding the activated PEG linker. What can I do?

Precipitation during the conjugation reaction is often due to a high degree of PEGylation leading to insolubility or suboptimal buffer conditions.

  • High Degree of PEGylation: The addition of multiple PEG chains can alter the solubility of the protein.

    • Solution: Reduce the molar excess of the activated PEG linker in your reaction to decrease the average number of PEG molecules conjugated to each protein.

  • Incorrect Buffer Conditions: The buffer may not be optimal for maintaining the stability of your specific protein at the required concentration.

    • Solution: Ensure your protein is in a buffer that maintains its stability and solubility throughout the reaction. You may need to screen different buffer compositions or adjust the protein concentration.

Question 3: How can I confirm that the conjugation was successful?

Several analytical techniques can be used to characterize the PEGylated product and estimate the conjugation efficiency.

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein. The banding pattern can also provide an indication of the heterogeneity of the conjugated product.[5]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is a highly accurate method to determine the molecular weight of the conjugate. The mass increase corresponds to the number of PEG molecules attached.[6][7]

  • HPLC (Size-Exclusion or Reverse-Phase): Size-exclusion chromatography (SEC) can separate the larger PEGylated protein from the smaller unreacted protein and PEG linker. Reverse-phase HPLC (RP-HPLC) can also be used to separate and quantify the different species.[8][9]

  • Colorimetric Assays:

    • Barium-Iodide Assay: This method detects PEG by forming a colored complex.[6][7]

    • TNBS Assay: Trinitrobenzenesulfonic acid (TNBS) reacts with free primary amines. A decrease in the signal compared to the unmodified protein indicates that amines have been consumed during the PEGylation reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of EDC and NHS in the conjugation reaction?

A1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a carbodiimide (B86325) crosslinker that activates the carboxyl group (-COOH) of this compound to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with a primary amine (-NH2) on the target molecule to form a stable, covalent amide bond.[2]

Q2: Why is a two-step pH protocol recommended?

A2: A two-step protocol allows for the optimization of both the activation and coupling stages of the reaction independently, which have different optimal pH requirements. The activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0), while the reaction of the NHS-ester with the primary amine is favored at a neutral to slightly basic pH (7.0-8.5). This approach minimizes side reactions and generally leads to higher conjugation yields.[1][2]

Q3: What is the shelf-life and proper storage for this compound?

A3: this compound should be stored at -20°C in a desiccated environment to prevent moisture absorption. When stored properly, it is typically stable for at least one year. Always refer to the manufacturer's certificate of analysis for specific lot information.

Q4: Can I use a one-step conjugation protocol?

A4: While a one-step protocol (adding EDC, NHS, this compound, and the amine-containing molecule together) is possible, it is generally not recommended. A one-step reaction can lead to undesirable side reactions, such as the polymerization of molecules that contain both carboxyl and amine groups. A two-step protocol provides greater control over the reaction and typically results in a cleaner product with a higher yield of the desired conjugate.

Quantitative Data on Reaction Parameters

The efficiency of the this compound conjugation is highly dependent on several key parameters. The following tables summarize the recommended starting conditions and the impact of these parameters on the reaction outcome.

Table 1: Recommended Molar Ratios for EDC/NHS Conjugation

ReactantsRecommended Starting Molar RatioRationale and Key Considerations
EDC : NHS : this compound5 : 10 : 1A molar excess of EDC and NHS is used to efficiently activate the carboxylic acid. The ratio can be optimized, with some protocols suggesting a 1:1 or 2:1 ratio of EDC:NHS.
Activated this compound : Amine-containing Molecule10-20 : 1A molar excess of the activated PEG linker helps to drive the conjugation to the amine-containing molecule to completion, especially for proteins with multiple potential conjugation sites.

Table 2: Influence of pH on Reaction Efficiency and NHS-Ester Stability

Reaction StepRecommended pH RangeOptimal BufferImpact on Reaction
Carboxyl Activation 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation of the carboxylic acid.[1]
Amine Coupling 7.0 - 8.5PBS (pH 7.2-7.4), Borate, or Carbonate bufferEnsures the primary amine is deprotonated and nucleophilic for efficient reaction with the NHS-ester.[2]
NHS-Ester Hydrolysis Increases with pHN/AThe rate of hydrolysis of the activated NHS-ester increases significantly at higher pH. The half-life of an NHS-ester at pH 7.4 is over 120 minutes, but drops to under 9 minutes at pH 9.0.[10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a protein using a two-step EDC/NHS method.

Materials and Equipment:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reaction tubes

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Protocol:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening vials to prevent condensation.

    • Prepare a 1-10 mM solution of this compound in Activation Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 100 mM). EDC solutions are not stable and must be used promptly.[1]

  • Activation of this compound (Step 1):

    • In a reaction tube, add the EDC stock solution to the this compound solution to achieve the desired molar excess (e.g., 5-fold). Mix gently.

    • Immediately add the NHS stock solution to the reaction mixture to achieve the desired molar excess (e.g., 10-fold).

    • Incubate the activation reaction for 15-30 minutes at room temperature.[4]

  • Conjugation to Protein (Step 2):

    • Ensure your protein solution is in the Coupling Buffer. If not, perform a buffer exchange.

    • Add the freshly activated this compound solution to the protein solution. The molar ratio of the activated PEG linker to the protein should be optimized, with a 10- to 20-fold molar excess being a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove excess PEG linker and reaction byproducts from the conjugated protein.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted reagents.

    • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis membrane with a suitable molecular weight cutoff (MWCO) to remove small molecule impurities.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation (pH 6.0) cluster_step2 Step 2: Conjugation (pH 7.2-7.5) cluster_step3 Step 3: Quenching & Purification reagent_prep Prepare Reagents (this compound, EDC, NHS) activation Activate PEG-COOH with EDC/NHS (15-30 min, RT) reagent_prep->activation add_protein Add Activated PEG to Protein Solution activation->add_protein Activated PEG-NHS conjugation Incubate (2h RT or O/N 4°C) add_protein->conjugation quench Quench Reaction (e.g., Tris) conjugation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify end Characterize purify->end Final Product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_tree cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_purification Analysis start Low Conjugation Yield? reagent_check Are EDC/NHS fresh? start->reagent_check Check Reagents ph_check Correct pH for activation & coupling? start->ph_check Check Conditions reagent_sol Use fresh reagents. Equilibrate before use. reagent_check->reagent_sol No buffer_check Buffer contains amines? reagent_check->buffer_check Yes ph_sol Use two-step pH: Activation: pH 4.5-6.0 Coupling: pH 7.0-8.5 ph_check->ph_sol No ph_check->buffer_check Yes buffer_sol Use amine-free buffers (PBS, MES, Borate) buffer_check->buffer_sol Yes analysis_check Confirmed with SDS-PAGE or MS? buffer_check->analysis_check No analysis_sol Verify with multiple analytical methods. analysis_check->analysis_sol No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: PEG3-O-CH2COOH Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG3-O-CH2COOH and related carboxymethyl PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the stability and degradation of these reagents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is critical to prevent degradation and ensure reagent performance. Both solid and solution forms of this compound are sensitive to temperature, moisture, light, and oxygen.[1]

  • As a Solid (Powder): For long-term stability, the solid powder should be stored at -20°C or -5°C.[2][3][4][5] It is crucial to keep it in a dry environment and protected from light.[2][4]

  • In Solution: Aqueous solutions of PEG are more susceptible to degradation. For optimal stability, solutions should be stored frozen at -20°C.[1] If refrigerated at 4°C, use them for shorter periods.[3] To minimize oxidative degradation, it is recommended to purge the container with an inert gas like argon or nitrogen before sealing and to protect it from light.[1]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for the polyethylene (B3416737) glycol (PEG) backbone is oxidative degradation .[6][7] This process is accelerated by exposure to oxygen (air), elevated temperatures, and light.[1] The ether linkages in the PEG chain are susceptible to auto-oxidation, which proceeds via a free-radical mechanism. The presence of trace metal ions can also catalyze this process.[6]

Q3: What are the common degradation products, and how can they affect my experiment?

Oxidative degradation of the PEG backbone results in random chain scission, producing a variety of low molecular weight impurities.[6][8]

Common degradation products include:

These byproducts can be reactive and interfere with subsequent experiments. For example, formic acid can cause N-formylation of primary and secondary amines on proteins or other molecules, leading to undesired side products.[7] Aldehydes are also highly reactive and can participate in side reactions. The presence of these impurities can lower the pH of unbuffered PEG solutions over time.[1][9]

Q4: How does pH affect the stability and reactivity of this compound?

The pH of the reaction environment is a critical factor for both stability and reactivity.

  • Reactivity of the Carboxylic Acid: The terminal -CH2COOH group requires activation to react with primary amines. This is typically done using carbodiimide (B86325) chemistry (e.g., EDC with NHS). The activation step is most efficient at a slightly acidic pH of 4.5-6.0.[10] The subsequent reaction of the activated PEG (e.g., PEG-NHS ester) with an amine is most efficient at a pH of 7.0-9.0 to form a stable amide bond.[11][12]

  • Stability of the PEG Backbone: While the ether backbone is generally stable, extreme pH conditions can promote degradation. Acidic pH, in particular, has been shown to increase the formation of acetaldehyde and acetic acid.[6]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

You are experiencing poor yields in your conjugation reaction with a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).

Possible Cause Troubleshooting Step
Improper Carboxyl Activation The activation of the carboxylic acid with EDC/NHS is pH-sensitive and must be performed immediately before use. Ensure the pH of your reaction buffer is between 4.5 and 6.0 for the activation step.[10] Hydrolysis of the activated ester (e.g., NHS ester) can occur, so prepare it fresh.[10]
Incorrect Reaction pH The conjugation of the activated PEG-NHS ester to the amine is optimal at pH 7.0-9.0.[11][12] Using a buffer outside this range can significantly reduce efficiency. Avoid amine-containing buffers like Tris, as they will compete with your target molecule for the activated PEG. Use buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer instead.[10]
Degraded PEG Reagent If the this compound has been stored improperly, it may have degraded, reducing the concentration of active reagent. Verify the purity of your PEG linker using HPLC or MS.
Issues with Target Molecule The target amine on your molecule may be sterically hindered or inaccessible. Consider using a longer PEG spacer to overcome steric hindrance.

Troubleshooting Workflow for Low Conjugation Yield

G start Start: Low Conjugation Yield check_peg 1. Verify PEG Reagent Integrity start->check_peg peg_ok Purity Confirmed? check_peg->peg_ok check_activation 2. Review Activation Step (e.g., EDC/NHS) activation_ok pH 4.5-6.0? Reagents Fresh? check_activation->activation_ok check_reaction 3. Assess Conjugation Conditions reaction_ok pH 7.0-9.0? Non-Amine Buffer? check_reaction->reaction_ok check_target 4. Evaluate Target Molecule target_ok Amine Accessible? check_target->target_ok peg_ok->check_activation Yes order_new Action: Order New Reagent peg_ok->order_new No activation_ok->check_reaction Yes optimize_activation Action: Adjust pH, Use Fresh Reagents activation_ok->optimize_activation No reaction_ok->check_target Yes optimize_reaction Action: Change Buffer, Adjust pH reaction_ok->optimize_reaction No modify_linker Action: Consider Longer Linker or Denaturant target_ok->modify_linker No success Success: Improved Yield target_ok->success Yes order_new->check_peg optimize_activation->check_activation optimize_reaction->check_reaction modify_linker->check_target

Caption: A logical workflow for troubleshooting low conjugation yield experiments.

Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis

You observe extra peaks in your analytical data that do not correspond to your starting material or expected product.

Possible Cause Troubleshooting Step
Oxidative Degradation The unexpected peaks are likely degradation products like formaldehyde, formic acid, or other chain-scission fragments.[6][7] Their presence indicates the PEG reagent may have been compromised by exposure to air, light, or heat.
Side Reactions If using EDC/NHS chemistry, a common side reaction is the formation of a stable N-acylurea byproduct if the reaction with the amine is inefficient.[10] Other side reactions can include O-acylation of hydroxyl groups if present on your target molecule.[10]
Di-PEGylation If your target molecule has multiple reactive sites, you may see peaks corresponding to the addition of more than one PEG linker.[10] To control this, adjust the stoichiometry of the PEG linker relative to the target molecule.[10]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormTemperatureConditions
Solid (Powder) -20°C (Long-term)[3][5]Keep dry, protect from light.[2][4]
-5°C (Short-term)[2][4]Keep dry, protect from light.[2][4]
In Solution -80°C / -20°C (Long-term)[3]Purge with inert gas (Ar, N₂), protect from light.[1]
4°C (Short-term, days)[3]Purge with inert gas, protect from light.[1]

Table 2: Key Factors Influencing this compound Degradation

FactorEffect on StabilityRecommendation
Temperature High temperatures accelerate thermal and oxidative degradation.[1][8]Store at or below -20°C. Avoid repeated freeze-thaw cycles.
Oxygen (Air) Primary driver of oxidative degradation via a free-radical mechanism.[6]Store solids and solutions under an inert atmosphere (e.g., Argon).
Light Can initiate and accelerate oxidative degradation.Store in amber vials or protect from light with foil.[1][2][4]
pH Acidic conditions can increase the formation of certain degradation products.[6]Maintain neutral pH for storage of solutions. Use appropriate pH for reactions.
Water Increases the rate of formation of impurities, especially formic acid.[6]Store powder in a desiccated environment. Use anhydrous solvents where appropriate.
Metal Ions Trace metals can catalyze oxidative degradation.[6]Use high-purity water and reagents. Avoid metal spatulas.

Table 3: Common Degradation Products and Analytical Detection

Degradation ProductPotential ImpactRecommended Analytical Method
Formic Acid Can cause N-formylation of amines.[7]RP-HPLC, Ion Chromatography, LC-MS
Formaldehyde Highly reactive, can form adducts.HPLC with pre-column derivatization (e.g., DNPH).[6]
Acetaldehyde Reactive aldehyde.HPLC with derivatization, GC-MS.
Chain Fragments Reduces purity and active concentration.Mass Spectrometry (MS), SEC, RP-HPLC.[13]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Activation of this compound and Conjugation to an Amine

This protocol provides a general workflow for conjugating this compound to a protein with available primary amine groups. Optimization will be required for specific applications.

  • Reagent Preparation:

    • Prepare a solution of this compound in an appropriate buffer (e.g., MES or PBS, pH 5.5).

    • Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same buffer immediately before use.

  • Activation of Carboxylic Acid (Formation of NHS Ester):

    • In a reaction vessel, add the this compound solution.

    • Add a 2-5 molar excess of both EDC and NHS to the PEG solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. The reaction is most efficient at a pH between 4.5 and 6.0.[10]

  • Conjugation to Amine:

    • Immediately add the activated PEG-NHS ester solution to your amine-containing target molecule (e.g., protein in PBS, pH 7.4). The pH of the final reaction mixture should be between 7.0 and 9.0 for efficient conjugation.[11]

    • The molar ratio of activated PEG to the target molecule should be optimized. Start with a 5- to 20-fold molar excess of PEG.

    • Allow the reaction to proceed for 2 hours to overnight at 4°C or room temperature, with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted PEG-NHS ester by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to a final concentration of ~50 mM.

    • Purify the resulting PEGylated conjugate from excess PEG and reaction byproducts using an appropriate method, such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis.

Primary Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_products Degradation Products start This compound oxidation Random Chain Scission start->oxidation thermal Accelerated Oxidation & Chain Scission start->thermal prod_fa Formic Acid oxidation->prod_fa prod_form Formaldehyde oxidation->prod_form prod_aa Acetaldehyde oxidation->prod_aa prod_other Other Fragments oxidation->prod_other trigger_o2 Oxygen (Air) trigger_o2->oxidation trigger_light Light (UV) trigger_light->oxidation trigger_metal Metal Ions trigger_metal->oxidation thermal->prod_fa thermal->prod_form thermal->prod_aa thermal->prod_other trigger_heat Heat trigger_heat->thermal

Caption: The primary degradation pathways for the PEG backbone are oxidation and heat.

References

Technical Support Center: Preventing Aggregation in PEG3-O-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation during bioconjugation reactions involving PEG3-O-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a heterobifunctional crosslinker containing a three-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal carboxylic acid group (-COOH), and an ether linkage. The PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous solutions, while the carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as proteins and peptides, through amide bond formation.[1] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[2]

Q2: What are the primary causes of aggregation when using this compound?

A2: Aggregation during PEGylation with this compound is a common issue that can arise from several factors:

  • Suboptimal Reaction pH: The pH of the reaction mixture can significantly impact the stability of the protein and the efficiency of the conjugation chemistry.[3]

  • High Reactant Concentrations: High concentrations of the protein, PEG linker, or coupling agents (EDC/NHS) can increase the likelihood of intermolecular crosslinking and aggregation.[3]

  • Poor Reagent Quality or Handling: Moisture can hydrolyze the activating agents (EDC/NHS) and the activated PEG linker, reducing conjugation efficiency and potentially leading to side reactions that cause aggregation. It is crucial to use fresh, high-quality reagents and handle them in anhydrous conditions.

  • Solvent Mismatch: If this compound is first dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause denaturation and aggregation.[3]

  • Intrinsic Properties of the Biomolecule: Some proteins are inherently prone to aggregation, and the conjugation process can further destabilize them.

Q3: How can I detect and quantify aggregation in my reaction?

A3: Several techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The most straightforward method is to look for visible precipitates or turbidity in the reaction mixture.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight peaks or a shift in the main peak towards earlier elution times can indicate aggregation.[4]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands corresponding to aggregates may be visible.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing aggregation in your this compound reactions.

Problem 1: Immediate Precipitation or Turbidity Upon Adding Reagents

If you observe immediate aggregation after adding the PEG linker or coupling agents, consider the following causes and solutions:

Potential CauseRecommended Solution
Suboptimal pH Ensure the pH of the protein solution and the reaction buffer are optimal for both protein stability and the conjugation reaction. For the two-step EDC/NHS reaction, use an activation buffer (e.g., MES) at pH 5.5-6.5 and a conjugation buffer (e.g., PBS) at pH 7.2-8.0.[5]
High Reactant Concentration Reduce the concentration of the protein, this compound, or EDC/NHS. Perform a concentration optimization study to find the ideal balance between reaction efficiency and aggregation.
Solvent Shock If using an organic solvent to dissolve this compound, ensure the final concentration in the reaction mixture is low (typically <10% v/v). Add the PEG solution dropwise to the protein solution with gentle stirring.[3]
Poor Reagent Quality Use fresh, high-purity EDC and NHS. Store reagents under desiccated conditions to prevent hydrolysis.
Problem 2: Aggregation Occurs Gradually During the Reaction or Purification

If aggregation is observed over time, the following factors may be at play:

Potential CauseRecommended Solution
Intermolecular Crosslinking Optimize the molar ratio of this compound to the protein. A high excess of the PEG linker can lead to multiple PEG molecules attaching to a single protein, increasing the risk of crosslinking. Start with a molar ratio of 5:1 to 20:1 (PEG:protein) and optimize.[5]
Protein Instability Add stabilizing excipients to the reaction buffer. Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine, glycine) can help maintain protein stability.[6][7]
Suboptimal Temperature Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the conjugation reaction and potential aggregation processes.[3]
Inefficient Purification Use a purification method that effectively removes aggregates, such as size exclusion chromatography (SEC).

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol for this compound

This protocol is a general guideline for conjugating this compound to a primary amine-containing biomolecule. Optimization for your specific system is highly recommended.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.5

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Amine-free buffers are essential to prevent side reactions.

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.[5]

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.[5]

    • Add the activated this compound solution to the protein solution. A molar ratio of 5:1 to 20:1 (PEG:protein) is a good starting point.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[5]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG, EDC, NHS, and byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualization of Workflows and Logic

Troubleshooting Workflow for Aggregation

The following diagram illustrates a logical workflow for troubleshooting aggregation issues during this compound reactions.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_immediate Immediate Aggregation cluster_gradual Gradual Aggregation cluster_solution Solution observe Aggregation Observed timing When does aggregation occur? observe->timing check_ph Check pH of all solutions timing->check_ph Immediately optimize_ratio Optimize PEG:Protein molar ratio timing->optimize_ratio Gradually check_conc Check reactant concentrations check_ph->check_conc check_solvent Check organic solvent percentage check_conc->check_solvent solution Aggregation Prevented check_solvent->solution add_stabilizers Add stabilizing excipients optimize_ratio->add_stabilizers lower_temp Lower reaction temperature add_stabilizers->lower_temp lower_temp->solution

Caption: A logical workflow for diagnosing and resolving aggregation issues.

Experimental Workflow for this compound Conjugation

This diagram outlines the key steps in a typical two-step EDC/NHS conjugation reaction with this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_peg Prepare this compound in Activation Buffer (pH 5.5-6.5) activation Activate PEG with EDC/NHS (15-30 min, RT) prep_peg->activation prep_protein Prepare Protein in Conjugation Buffer (pH 7.2-8.0) conjugation Add activated PEG to Protein (2h RT or O/N 4°C) prep_protein->conjugation activation->conjugation quenching Quench reaction (15-30 min, RT) conjugation->quenching purification Purify conjugate (SEC, Dialysis, etc.) quenching->purification analysis Analyze conjugate (SDS-PAGE, DLS, etc.) purification->analysis

Caption: A typical experimental workflow for bioconjugation using this compound.

References

side reactions of PEG3-O-CH2COOH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG3-O-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a hydrophilic, bifunctional linker containing a terminal carboxylic acid (-COOH) group and a three-unit polyethylene (B3416737) glycol (PEG) chain. Its primary use is in bioconjugation, where the carboxylic acid can be activated to form a stable amide bond with primary amine groups (-NH2) on biomolecules such as proteins, peptides, or antibodies.[1][2] The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce immunogenicity.[1]

Q2: What is the fundamental chemistry behind conjugating this compound to an amine-containing molecule?

The conjugation process typically involves a two-step reaction using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[3]

  • Activation Step: EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[3]

  • NHS Ester Formation: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[3]

  • Conjugation Step: This semi-stable NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable, covalent amide bond.[3]

A two-step protocol is often recommended as it provides greater control and minimizes unwanted side reactions.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation of this compound.

Issue 1: Low Conjugation Yield

Possible Cause 1: Hydrolysis of the Activated Ester

The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH values, which can significantly reduce the yield of the desired conjugate.[3][4]

Troubleshooting Steps:

  • Time: Minimize the time between the activation of this compound and the addition of your amine-containing target molecule.[3]

  • pH Control: Perform the activation step in a slightly acidic environment (pH 4.7-6.0) to maximize the efficiency of NHS ester formation.[3] Subsequently, raise the pH to 7.2-8.0 for the conjugation step to ensure the target amine is deprotonated and nucleophilic.[3]

  • Fresh Reagents: Always prepare fresh solutions of EDC and NHS/Sulfo-NHS immediately before use.[5]

Possible Cause 2: Inefficient Activation of Carboxylic Acid

Incomplete activation of the carboxyl group will directly lead to low conjugation efficiency.

Troubleshooting Steps:

  • Molar Ratio: Optimize the molar ratio of EDC and NHS to this compound. A common starting point is a 1.5 to 10-fold molar excess of EDC and NHS.[3][5]

  • Buffer Choice: Use a non-amine, non-carboxylate buffer for the activation step, such as MES buffer, to avoid interference with the reaction.[3]

Possible Cause 3: Presence of Competing Nucleophiles

Primary amines in buffers (e.g., Tris) or other components of the reaction mixture will compete with the target molecule for the activated PEG linker.

Troubleshooting Steps:

  • Buffer Exchange: Ensure your target molecule is in an amine-free buffer like PBS or borate (B1201080) buffer before starting the conjugation.[4][5]

  • Purification: If your sample contains other nucleophilic impurities, consider purifying it before the conjugation reaction.[4]

Issue 2: Protein Aggregation or Precipitation

Possible Cause 1: Undesirable Cross-linking of the Target Molecule

If the target molecule also contains exposed carboxyl groups, EDC can activate these, leading to intermolecular cross-linking and aggregation.[3]

Troubleshooting Steps:

  • Two-Step Protocol: A two-step protocol is critical to prevent this side reaction. In the first step, activate the this compound with EDC and NHS. It is crucial to then quench or remove the excess EDC before adding your amine-containing target molecule.[3]

Possible Cause 2: High Degree of PEGylation

Attaching too many PEG chains to a protein can sometimes lead to aggregation.

Troubleshooting Steps:

  • Stoichiometry: Reduce the molar excess of the activated PEG linker relative to your target molecule.[5]

  • Reaction Time: Shorten the incubation time to limit the extent of the reaction.[4]

Issue 3: Formation of N-acylurea Byproduct

A common side reaction with EDC is the formation of a stable N-acylurea byproduct if the reaction with the amine is not efficient.[5] This byproduct can be difficult to remove and can interfere with downstream applications.

Troubleshooting Steps:

  • Use of NHS/Sulfo-NHS: The addition of NHS or Sulfo-NHS is the primary way to minimize the formation of N-acylurea. The NHS ester is more stable than the O-acylisourea intermediate, allowing for more efficient reaction with the target amine.[3]

  • pH Optimization: Ensure the pH for the coupling step is optimal (pH 7.2-8.0) to favor the reaction with the amine over the rearrangement to N-acylurea.[5]

Quantitative Data Summary

The stability of the crucial NHS-ester intermediate is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.

pHTemperatureHalf-life of NHS-ester
7.04°CSeveral hours
8.04°C1-2 hours
8.54°C< 1 hour
7.0Room Temp.~1 hour
8.0Room Temp.10-20 minutes
8.5Room Temp.A few minutes

This data is generalized from typical NHS ester stability profiles and should be used as a guideline.[4]

Experimental Protocols

Two-Step Protocol for Conjugating this compound to a Protein

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES Buffer (pH 4.7-6.0)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer (pH 7.2-8.0)

  • Quenching Buffer: Tris or Glycine solution (1M)

  • Amine-containing protein in Coupling Buffer

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening.

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF, or in Activation Buffer.

  • Activation of this compound:

    • To the this compound solution, add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the activated PEG-NHS ester solution to the solution of your amine-containing protein.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • (Optional but recommended) Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PEG-NHS esters.[4]

  • Purification:

    • Purify the final conjugate from excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography, or a desalting column.

Visualizations

G cluster_activation Step 1: Activation (pH 4.7-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.0) PEG_COOH This compound O_acylisourea O-acylisourea (unstable intermediate) PEG_COOH->O_acylisourea + EDC EDC_NHS EDC + NHS Activated_PEG PEG-NHS Ester Hydrolysis Hydrolyzed PEG (Side Product) Activated_PEG->Hydrolysis + H2O Conjugate PEG-Protein Conjugate Activated_PEG->Conjugate + Target Protein O_acylisourea->Activated_PEG + NHS N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Target_Protein Target Protein (-NH2)

Caption: Reaction pathway for the two-step EDC/NHS conjugation of this compound.

G start Start prep Prepare fresh EDC/NHS & PEG-COOH in Activation Buffer start->prep activate Activate PEG-COOH with EDC/NHS (15-30 min, RT) prep->activate add_target Add activated PEG to Target Protein in Coupling Buffer activate->add_target conjugate Incubate (1-2h RT or O/N 4°C) add_target->conjugate quench Quench reaction with Tris or Glycine conjugate->quench purify Purify conjugate quench->purify end End purify->end

Caption: Experimental workflow for a two-step this compound conjugation.

References

Technical Support Center: PEGylation with PEG3-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for PEGylation experiments utilizing PEG3-O-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a short, hydrophilic, bifunctional linker. It contains a carboxylic acid (-COOH) group at one end and an ether linkage. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond. Its primary application is in bioconjugation to introduce a short, flexible polyethylene (B3416737) glycol spacer.

Q2: What is the general strategy for conjugating this compound to a protein?

The most common strategy is a two-step process involving the activation of the carboxylic acid group using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2] The activated NHS ester of this compound is then reacted with primary amines (e.g., lysine (B10760008) residues) on the target protein.[1]

Q3: Which functional groups does the activated this compound react with?

The NHS-activated linker primarily reacts with primary amines (-NH2) to form stable amide bonds.[1][3] This includes the N-terminal alpha-amine and the epsilon-amines of lysine residues. While side reactions with other nucleophiles like hydroxyl groups (-OH) on serine, threonine, or tyrosine can occur, they are generally less favorable, especially under controlled pH.[4]

Troubleshooting Guide

Low or No Conjugation Yield

Q4: My PEGylation reaction with this compound has a very low yield. What are the possible causes and solutions?

Low conjugation yield is a common issue that can stem from several factors. Below is a breakdown of potential causes and troubleshooting steps.

  • Cause 1: Inactive EDC or NHS Reagents.

    • Solution: EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccated environment at -20°C.[3] Before use, allow the vials to equilibrate to room temperature to prevent condensation.[2][3] Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before the experiment.[3][5]

  • Cause 2: Hydrolysis of the Activated NHS Ester.

    • Solution: The NHS ester intermediate is susceptible to hydrolysis, especially at high pH, which converts it back to an unreactive carboxylic acid.[3][6] The activation step with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0) in a buffer like MES.[2][5][7] The subsequent reaction with the amine-containing molecule should be performed at a pH between 7.2 and 8.5.[3] A pH of 8.3-8.5 is often recommended as an optimal balance between amine reactivity and minimizing NHS ester hydrolysis.[3][6] The half-life of an NHS ester can be over two hours at pH 7.4 but drops to under 10 minutes at pH 9.0.[8]

  • Cause 3: Incompatible Buffer Components.

    • Solution: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker, significantly reducing your yield.[3][4] Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[3] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[3]

  • Cause 4: Suboptimal Molar Ratios of Reagents.

    • Solution: The stoichiometry of the reactants is crucial. For the activation step, a molar ratio of 1:2:5 (PEG-acid:EDC:NHS) is a good starting point.[1] For the conjugation step, an initial molar excess of 5:1 to 20:1 of the activated PEG linker to the protein can be tested and optimized.[1]

Protein Aggregation or Precipitation

Q5: I am observing precipitation of my protein during or after the PEGylation reaction. Why is this happening?

Protein precipitation can occur due to a few common reasons during PEGylation experiments.

  • Cause 1: High Concentration of Organic Solvent.

    • Solution: If the this compound or the activating agents are dissolved in an organic solvent like DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture is low, typically below 10%, to avoid denaturing the protein.[3]

  • Cause 2: Change in Protein pI.

    • Solution: The conjugation of the acidic PEG linker to primary amines neutralizes positive charges on the protein surface, which can alter its isoelectric point (pI). If the reaction buffer pH is close to the new pI of the PEGylated protein, it can lead to aggregation and precipitation. Try adjusting the pH of the buffer to be further away from the theoretical pI of the conjugate.[2]

  • Cause 3: Intermolecular Cross-linking.

    • Solution: Although less common with a monofunctional PEG like this compound, if your protein has multiple reactive sites, high concentrations of protein and PEG linker could potentially lead to intermolecular cross-linking if there are any bifunctional impurities. Ensure you are using a high-purity PEG linker.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Activation and Conjugation

ParameterActivation StepConjugation StepRationale & Key Considerations
pH 4.5 - 6.0[2][5][7]7.2 - 8.5[3]Activation is most efficient at a slightly acidic pH. Amine reaction is favored at a slightly basic pH, but hydrolysis of the NHS ester increases significantly above pH 8.5.[3][8]
Buffer MES[2][5]PBS, HEPES, Borate[3]Use non-amine, non-carboxylate buffers for activation. Avoid buffers with primary amines (e.g., Tris, glycine) for conjugation as they compete with the reaction.[3][4]
Molar Ratio (PEG:EDC:NHS) 1:2:5 (starting point)[1]N/AEnsures efficient activation of the carboxylic acid.
Molar Ratio (PEG:Protein) N/A5:1 to 20:1 (starting point)[1]Needs to be optimized for the specific protein and desired degree of PEGylation.
Temperature Room Temperature4°C or Room TemperatureRoom temperature for faster reaction, 4°C for longer reactions to minimize protein degradation.
Reaction Time 15 - 30 minutes[1][5]2 hours (RT) to Overnight (4°C)[1]Sufficient time for NHS-ester formation. Longer incubation allows for completion of the conjugation.
Quenching Agent N/A10-50 mM Tris or Hydroxylamine[1]To inactivate any unreacted NHS esters and stop the reaction.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol provides a general guideline and may require optimization for your specific protein and application.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • This compound

  • EDC Hydrochloride

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Conjugation Buffer: PBS, pH 7.2-7.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5[2]

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS vials to room temperature before opening.[1][2]

    • Prepare a 10-50 mM stock solution of this compound in Activation Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO.[1]

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with EDC and NHS. A common starting molar ratio is 1:2:5 (PEG-acid:EDC:NHS).[1]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[1][5]

  • Conjugation to Protein:

    • Add the freshly activated PEG-linker solution to your protein solution. The molar ratio of PEG linker to protein should be optimized but can be started in the range of 5:1 to 20:1.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • To stop the conjugation, add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.[1][2]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove excess PEG linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.[1] SEC is highly effective for separating the larger PEGylated protein from the smaller, unreacted reagents.[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Purification & Analysis prep_peg Dissolve this compound in Activation Buffer activation Activation (15-30 min, RT) PEG + EDC + NHS prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS stock solutions prep_edc_nhs->activation prep_protein Prepare protein in Conjugation Buffer conjugation Conjugation (2h RT or O/N 4°C) Activated PEG + Protein prep_protein->conjugation activation->conjugation Add activated PEG to protein quenching Quenching (15-30 min, RT) + Tris or Hydroxylamine conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification analysis Analysis (SDS-PAGE, LC-MS) purification->analysis

Caption: Experimental workflow for protein PEGylation with this compound.

troubleshooting_guide start Low or No Conjugation Yield check_reagents Are EDC/NHS reagents fresh and stored properly? start->check_reagents check_buffer Is the reaction buffer free of primary amines? check_reagents->check_buffer Yes solution_reagents Use fresh reagents. Equilibrate to RT before opening. check_reagents->solution_reagents No check_ph Are the pH values for activation and conjugation optimal? check_buffer->check_ph Yes solution_buffer Use non-amine buffers (PBS, HEPES). Perform buffer exchange if needed. check_buffer->solution_buffer No solution_ph Activation: pH 4.5-6.0 Conjugation: pH 7.2-8.5 check_ph->solution_ph No end Problem Resolved check_ph->end Yes (Optimize molar ratios) solution_reagents->end solution_buffer->end solution_ph->end

Caption: Troubleshooting logic for low PEGylation yield.

References

Technical Support Center: Controlling the Stoichiometry of PEG3-O-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling PEG3-O-CH2COOH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing conjugation experiments, troubleshooting common issues, and achieving reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for conjugating this compound to a target molecule?

A1: this compound contains a terminal carboxylic acid group (-COOH). The most common and efficient method for conjugating this group, especially to proteins or peptides, is through amide bond formation with a primary amine (-NH2) on the target molecule.[1][2] This is typically achieved using a two-step carbodiimide (B86325) coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5][6]

Q2: Why is a two-step reaction with EDC and NHS necessary?

A2: The two-step process enhances reaction efficiency and stability.

  • Activation: EDC first reacts with the carboxylic acid on the PEG linker to form a highly reactive, but unstable, O-acylisourea intermediate.[5][7] This intermediate is susceptible to hydrolysis in aqueous solutions.

  • Stabilization: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[5][7][8]

  • Conjugation: This semi-stable NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable covalent amide bond.[7] This two-step approach is often preferred because it can increase conjugation efficiency and provides the option to purify the activated PEG-NHS ester before adding it to the target molecule, which can help prevent undesirable cross-linking of the target by EDC.[7]

Q3: What are the optimal pH conditions for the activation and coupling steps?

A3: The activation and coupling steps have different optimal pH ranges for maximum efficiency.

  • Activation Step (Carboxyl Activation with EDC/NHS): This step is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[7][8][9]

  • Coupling Step (Amine Reaction): This step requires the primary amine on the target molecule to be deprotonated and nucleophilic, which is favored at a physiological to slightly alkaline pH. The optimal range is pH 7.2-8.5 .[3][4][10]

Q4: How do I select the appropriate buffers for my reaction?

A4: It is critical to use amine-free and carboxylate-free buffers, as they can compete with the intended reaction.

  • For the Activation Step (pH 4.5-6.0): MES buffer is a common and excellent choice.[7]

  • For the Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or borate (B1201080) buffer are suitable options.[8][10][11] Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will quench the reaction by reacting with the activated PEG-NHS ester.[8][11]

Q5: What molar ratios of PEG linker and coupling agents should I use as a starting point?

A5: The optimal molar ratios are system-dependent and should be determined empirically, but a good starting point for modifying a protein is a 10- to 20-fold molar excess of the PEG linker over the amine-containing target molecule.[8] For the coupling agents, a 1.2- to 1.5-fold molar excess of EDC and NHS relative to the amount of this compound is typically recommended.[8][12]

Q6: How can I purify my final PEGylated product and remove unreacted reagents?

A6: Several methods can be used to purify the PEGylated conjugate from unreacted PEG linker, hydrolyzed reagents, and byproducts. The choice depends on the size and properties of your target molecule.

  • Size Exclusion Chromatography (SEC): Very effective for separating the larger PEGylated product from smaller unreacted PEG and reagents.[][14][15]

  • Ion Exchange Chromatography (IEX): Useful for separating molecules based on differences in surface charge. PEGylation often shields charges on a protein, altering its elution profile compared to the un-PEGylated form.[14][15]

  • Dialysis or Ultrafiltration: These membrane-based techniques are effective for removing small molecules like unreacted PEG linkers and byproducts, provided there is a significant size difference between the conjugate and the contaminants.[][14][16]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation reactions.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Yield Inactive EDC or NHS: Reagents are highly sensitive to moisture and can hydrolyze.[7][8]Use fresh, anhydrous reagents. Always allow vials to equilibrate to room temperature before opening to prevent condensation.[7][8]
Incorrect Buffer pH: Activation or coupling steps were performed outside their optimal pH ranges.[8]Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.5. Verify buffer pH before starting.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.[8][11]Perform a buffer exchange into an amine-free buffer (e.g., PBS, MES, Borate) before the reaction.
Hydrolysis of Activated NHS Ester: The time between activation and coupling was too long, especially after raising the pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[7]Perform the coupling step immediately after activating the PEG-COOH. Minimize delays, especially after raising the pH.
Product Precipitation or Aggregation High Degree of PEGylation: Excessive PEGylation can sometimes lead to insolubility.[8]Reduce the molar excess of the activated PEG linker in the reaction. Optimize the stoichiometry to favor mono-PEGylation if desired.
Incorrect Buffer Conditions: The buffer may not be suitable for maintaining the stability of the target molecule under reaction conditions.Ensure the target molecule is stable and soluble in the chosen coupling buffer at the desired concentration.
Lack of Reproducibility Inconsistent Reagent Activity: The activity of moisture-sensitive EDC/NHS can vary between experiments.[10]Aliquot EDC and NHS into single-use vials upon receipt and store them in a desiccator at -20°C. Always prepare solutions fresh before use.
Variations in Reaction Conditions: Minor differences in pH, temperature, or reaction time can impact the outcome.[10]Maintain consistent parameters for all experiments. Calibrate pH meters regularly and use a temperature-controlled environment.
Unconjugated Linker Present After Purification Incorrect MWCO for Dialysis: The molecular weight cutoff (MWCO) of the dialysis membrane may be too high to retain the linker, or too close to the product size for efficient separation.[8]Select a dialysis membrane with an MWCO that is significantly smaller than your target conjugate but large enough to allow the free linker to pass through.
Poor Separation in Chromatography: The column resin or elution conditions are not optimized for the separation.[8]For SEC, ensure the column is appropriate for the size range of your molecules. For IEX, optimize the salt gradient to resolve the PEGylated and un-PEGylated species.

Experimental Protocols

Protocol: EDC/NHS Coupling of this compound to a Primary Amine

This protocol provides a general guideline for conjugating this compound to an amine-containing protein. Concentrations and molar ratios should be optimized for each specific application.

Materials:

  • This compound

  • Amine-containing target molecule (e.g., protein)

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or similar amine-free buffer)

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4 (or similar amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents (this compound, EDC, NHS) to equilibrate to room temperature before opening the vials.

    • Prepare a stock solution of this compound in anhydrous DMSO or Activation Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or high-purity water. Do not store these solutions for extended periods.

    • Prepare your amine-containing target molecule in the Coupling Buffer (PBS, pH 7.4).

  • Activation of this compound (Step 1):

    • In a reaction tube, combine the this compound solution with the Activation Buffer.

    • Add EDC to the PEG solution to achieve a 1.5-fold molar excess relative to the PEG. Mix gently.

    • Immediately add NHS to the solution to achieve a 1.5-fold molar excess relative to the PEG.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Amine (Step 2):

    • Add the activated PEG-NHS ester solution from Step 2 to your amine-containing target molecule solution. A starting point is a 10-fold molar excess of the initial PEG linker to the target molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. The pH can be adjusted with the Coupling Buffer if necessary.

    • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[10] This will hydrolyze any remaining activated NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker, byproducts, and quenched reagents from the final conjugate using an appropriate method such as a desalting column, size-exclusion chromatography, or dialysis.[8]

  • Characterization:

    • Analyze the purified product using methods like SDS-PAGE, HPLC, and Mass Spectrometry to confirm successful conjugation and assess the degree of PEGylation.[14][17]

Visualizations

experimental_workflow prep Reagent Preparation (PEG, EDC, NHS, Target) activation Activation Step (Add EDC/NHS to PEG) pH 4.5 - 6.0 prep->activation In amine-free Activation Buffer coupling Conjugation Step (Add activated PEG to Target) pH 7.2 - 8.5 activation->coupling Immediately add to target in Coupling Buffer quenching Quench Reaction (Add Tris Buffer) coupling->quenching purification Purification (SEC, IEX, or Dialysis) quenching->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Experimental workflow for EDC/NHS-mediated PEGylation.

troubleshooting_workflow start Low or No Conjugation Yield q_reagents Are EDC/NHS reagents fresh & anhydrous? start->q_reagents q_ph Is buffer pH optimal? (Activation: 4.5-6.0 Coupling: 7.2-8.5) q_reagents->q_ph Yes sol_reagents Solution: Use fresh reagents. Equilibrate to RT before opening. q_reagents->sol_reagents No q_buffer Does buffer contain primary amines (e.g., Tris)? q_ph->q_buffer Yes sol_ph Solution: Verify and adjust buffer pH. q_ph->sol_ph No q_time Was coupling performed immediately after activation? q_buffer->q_time No sol_buffer Solution: Use amine-free buffer (e.g., PBS, MES). Perform buffer exchange. q_buffer->sol_buffer Yes sol_time Solution: Minimize delay between activation and coupling. q_time->sol_time No end_node Yield should improve q_time->end_node Yes sol_reagents->q_ph sol_ph->q_buffer sol_buffer->q_time sol_time->end_node

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: PEG3-O-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG3-O-CH2COOH conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?

For optimal conjugation efficiency, a two-step reaction with distinct pH conditions for each step is highly recommended.[1][2]

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[2][3][4] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1][2] This is because the primary amine needs to be in its unprotonated form (-NH2) to act as a nucleophile.[1] Common buffers for this step include phosphate-buffered saline (PBS) at pH 7.2-7.4, borate (B1201080) buffer, or carbonate-bicarbonate buffer.[1][5]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different.[1][2] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency.[2] The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.[2]

Q3: What are the consequences of using a pH outside the optimal range?

Using a suboptimal pH can lead to several issues:[2]

  • Low pH for Coupling (below 7.0): At a lower pH, primary amines are more likely to be protonated (-NH3+), which makes them non-nucleophilic and unreactive towards the NHS ester, resulting in a low conjugation yield.[2]

  • High pH for Coupling (above 8.5): At a higher pH, the hydrolysis of the NHS ester intermediate significantly increases. This competing reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency.[2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2]

Q4: What is NHS-ester hydrolysis, and how does pH affect it?

NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, regenerating the original carboxylic acid.[1] This renders the this compound unable to conjugate to the target amine. The rate of this hydrolysis is highly dependent on pH; it increases significantly as the pH becomes more alkaline.[1] This makes the NHS-ester intermediate less stable at the higher pH values required for amine coupling, creating a trade-off that must be carefully managed.[1]

Q5: Which buffers should I use for the activation and coupling steps?

Buffer selection is critical to avoid interfering with the reaction.[1]

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1M MES is a common choice.[2][4]

  • Coupling Step (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers are suitable.[1][5]

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction and significantly reduce conjugation efficiency.[1][5]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Yield Suboptimal pH for activation or coupling.[2]Verify the pH of your activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) buffers.[2]
Hydrolysis of NHS ester due to delay or high pH.[1][2]Use freshly prepared activated PEG. Minimize the time between the activation and coupling steps. Avoid coupling pH > 8.5.[2]
Inappropriate buffer used (e.g., Tris, glycine).[1][5]Ensure buffers are free of primary amines and carboxylates. Switch to recommended buffers like MES for activation and PBS for coupling.[2][4]
Inactive EDC or NHS/Sulfo-NHS.Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation. Use freshly prepared solutions.[4][5]
Precipitation Occurs During Reaction Low solubility of the protein or peptide at the reaction pH.Ensure your molecule is soluble in the chosen buffers at the target concentrations.
High concentration of EDC.If precipitation occurs during KLH conjugation, for example, reduce the amount of EDC used.[4]
High Degree of Self-Polymerization One-step reaction protocol used for a molecule containing both carboxyl and amine groups.A two-step protocol is highly recommended to prevent self-polymerization by activating the carboxyl group at a low pH before introducing the amine-containing molecule at a higher pH.[1]

Experimental Protocols

Detailed Methodology for Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Protein of Interest (POI)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[6]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[6]

  • Purification System (e.g., Size-Exclusion Chromatography)[6]

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[4]

    • Prepare the Protein of Interest in Coupling Buffer (e.g., PBS, pH 7.2) at a desired concentration (e.g., 1-10 mg/mL).[6]

    • Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., MES, pH 6.0). EDC solutions are not stable and must be used promptly.[1]

  • Activation of this compound (pH 4.5-6.0):

    • Dissolve the this compound in Activation Buffer.

    • Add the EDC solution to the this compound solution, followed by the NHS solution. A common molar ratio is 1:2:5 (PEG:EDC:NHS), though this may require optimization.[6]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[6]

  • Conjugation to Protein (pH 7.0-8.0):

    • Immediately add the activated PEG-linker solution to the protein solution in the Coupling Buffer.[7] Alternatively, the pH of the activation mixture can be raised to 7.2-7.5 immediately before adding the protein.[7]

    • The molar ratio of PEG linker to protein should be optimized but can be started in the range of 5:1 to 20:1.[6]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to consume any unreacted NHS esters. A final concentration of 10-50 mM Tris or Hydroxylamine is typical.[6]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification of the PEGylated Protein:

    • Remove excess PEG linker and reaction byproducts from the conjugated protein using a suitable method like Size-Exclusion Chromatography (SEC).[6]

Visualizations

PEG_Conjugation_Workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.0-8.5) cluster_purification Step 3: Quench & Purify PEG_COOH This compound Activated_PEG Amine-Reactive PEG-NHS Ester PEG_COOH->Activated_PEG 15-30 min @ RT Reagents EDC + NHS in MES Buffer Reagents->Activated_PEG Conjugate PEG-Protein Conjugate Activated_PEG->Conjugate 2h @ RT or Overnight @ 4°C Protein Protein-NH2 in PBS Buffer Protein->Conjugate Quench Add Quenching Buffer (Tris) Conjugate->Quench Purify Purification (e.g., SEC) Quench->Purify Final_Product Purified PEG-Protein Purify->Final_Product

Caption: Experimental workflow for the two-step pH conjugation of this compound.

pH_Impact_Logic cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_side_reaction Competing Reaction pH_Low Acidic pH (4.5 - 6.0) Activation Efficient Carboxyl Activation (EDC/NHS) pH_Low->Activation NHS_Ester Stable NHS-Ester Formation Activation->NHS_Ester Coupling Efficient Amide Bond Formation NHS_Ester->Coupling Desired Reaction Hydrolysis NHS-Ester Hydrolysis (Increases with pH) NHS_Ester->Hydrolysis leads to inactivation pH_High Neutral/Basic pH (7.0 - 8.5) Amine_State Deprotonated Amine (-NH2, Nucleophilic) pH_High->Amine_State pH_High->Hydrolysis promotes Amine_State->Coupling

References

Technical Support Center: Storage and Handling of PEG3-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of PEG3-O-CH2COOH. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to store it under the correct conditions. The recommended storage is at -20°C in a dry, dark environment. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and atmospheric oxygen.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is best to store the vial at -20°C until you are ready to use it. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture inside, which can lead to hydrolysis of the carboxylic acid group.

Q3: In which solvents is this compound soluble?

A3: this compound is generally soluble in a variety of common laboratory solvents. Its hydrophilic PEG spacer enhances its solubility in aqueous solutions. It is also soluble in polar organic solvents. For specific solubility information, please refer to the table below.

Q4: What is the primary application of this compound?

A4: this compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. The terminal carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the storage and handling of this compound and related compounds.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Storage Temperature -20°CMinimizes degradation and maintains long-term stability.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and hydrolysis from atmospheric components.
Light Exposure Store in the darkProtects against light-sensitive degradation.
Handling Equilibrate to room temperature before openingPrevents moisture condensation inside the vial.

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
EthanolSoluble

Table 3: Half-life of NHS Esters in Aqueous Buffers at Room Temperature

pHApproximate Half-life
7.04-5 hours[1][2][3][4]
8.01 hour[2][3][4]
8.610 minutes[1][2][3]
9.0<10 minutes[5]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine using EDC/NHS Chemistry

This protocol outlines the two-step process for activating the carboxylic acid of this compound with EDC and NHS, followed by conjugation to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction tube, add the this compound solution.

    • Add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Primary Amine:

    • Add the activated this compound mixture to your amine-containing molecule solution. The molar ratio of the PEG linker to the target molecule should be optimized for your specific application.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage, handling, and use of this compound.

Issue 1: Low or No Conjugation Yield

  • Question: I am observing a very low or no yield of my PEGylated product. What could be the cause?

  • Answer:

    • Hydrolysis of NHS-activated PEG: The NHS ester is susceptible to hydrolysis, especially at higher pH. Ensure that your reaction buffer is within the optimal pH range of 7.2-8.5.[1] Prepare the activated PEG solution immediately before adding it to your target molecule. The half-life of NHS esters decreases significantly as the pH increases (see Table 3).[1][2][3][4][5]

    • Inactive Reagents: Ensure that your EDC and NHS are fresh and have been stored properly under dry conditions. EDC is moisture-sensitive and can lose activity over time.

    • Presence of Primary Amines in Buffer: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG. If your protein is in such a buffer, perform a buffer exchange before the conjugation reaction.

    • Insufficient Molar Ratio: The molar ratio of the activated PEG to your target molecule may be too low. Try increasing the molar excess of the PEG linker in the reaction.

Issue 2: Precipitation of the Protein/Molecule During or After Conjugation

  • Question: My protein is precipitating out of solution during the conjugation reaction. What can I do to prevent this?

  • Answer:

    • High Concentration of Organic Solvent: If you are dissolving the this compound in an organic solvent like DMF or DMSO, ensure that the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as higher concentrations can denature proteins.

    • Change in Isoelectric Point (pI): The pI of your protein may change upon PEGylation. If the reaction pH is close to the new pI of the conjugate, it can lead to precipitation. Try adjusting the pH of the reaction buffer.

    • Protein Concentration: Very high concentrations of the protein can sometimes lead to aggregation during the conjugation process. Consider performing the reaction at a lower protein concentration.

Issue 3: Difficulty in Purifying the PEGylated Conjugate

  • Question: I am having trouble separating the PEGylated product from the unreacted protein and excess PEG. What purification method is recommended?

  • Answer:

    • Size-Exclusion Chromatography (SEC): SEC is a highly effective method for separating molecules based on their size. Since PEGylation increases the hydrodynamic radius of a protein, the PEGylated conjugate will elute earlier from the SEC column than the smaller, unreacted protein.[6]

    • Ion-Exchange Chromatography (IEX): The attachment of neutral PEG chains can alter the overall surface charge of a protein. This change in charge can be exploited for separation using IEX. Different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated) can often be resolved with this technique.[6]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for the analysis and purification of PEGylated proteins, separating them based on differences in hydrophobicity.

Issue 4: Difficulty in Characterizing the PEGylated Product

  • Question: I am struggling to confirm the identity and purity of my PEGylated conjugate. What analytical techniques are suitable?

  • Answer:

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

    • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS are powerful tools for confirming the molecular weight of the PEGylated conjugate and determining the degree of PEGylation (the number of PEG chains attached to the protein).[7][8]

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural characterization of PEGylated molecules and to quantify the degree of PEGylation.[9][10]

    • HPLC: As mentioned for purification, analytical SEC and RP-HPLC can be used to assess the purity of the conjugate and quantify the amount of unreacted starting materials.[11]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify reagents Prepare Reagents (this compound, EDC, NHS) activate Activate this compound (15-30 min, RT) reagents->activate conjugate Add to Amine-Molecule (2h RT or O/N 4°C) activate->conjugate Add Activated PEG quench Quench Reaction (15-30 min, RT) conjugate->quench Add Quenching Buffer purify Purify Conjugate (SEC or Dialysis) quench->purify analysis Analysis (SDS-PAGE, MS, HPLC) purify->analysis Characterize

Caption: Experimental workflow for EDC/NHS conjugation of this compound.

troubleshooting_logic cluster_hydrolysis NHS Ester Hydrolysis cluster_reagents Reagent Activity cluster_ratio Reaction Stoichiometry start Low Conjugation Yield? check_ph Check Buffer pH (Optimal: 7.2-8.5) start->check_ph Yes check_edc Verify EDC/NHS Activity start->check_edc Yes increase_ratio Increase Molar Ratio of PEG Linker start->increase_ratio Yes fresh_reagents Use Freshly Prepared Activated PEG check_ph->fresh_reagents solution Improved Yield fresh_reagents->solution no_amine_buffer Use Amine-Free Buffers check_edc->no_amine_buffer no_amine_buffer->solution increase_ratio->solution

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: PEG3-O-CH2COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG3-O-CH2COOH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during the conjugation of this compound to proteins and other biomolecules.

Troubleshooting Guide

This section addresses specific issues that may arise during your bioconjugation experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Conjugation Efficiency

Q1: I am observing very low or no conjugation of my protein with this compound after following a standard EDC/NHS protocol. What are the potential causes and how can I improve my yield?

A1: Low conjugation efficiency is a common challenge. Several factors can contribute to this issue. Here's a breakdown of potential causes and solutions:

  • Hydrolysis of the NHS Ester: The activated N-hydroxysuccinimide (NHS) ester of your this compound is highly susceptible to hydrolysis, especially at neutral to high pH.[1][2][3] Once hydrolyzed, the PEG linker can no longer react with the primary amines on your protein.[3]

    • Solution:

      • Prepare your activated this compound-NHS ester solution immediately before use.[3][4] Do not store it for extended periods.

      • Perform the conjugation reaction at a slightly acidic to neutral pH (pH 7.0-7.5) to balance amine reactivity and NHS-ester stability.[2][5] The optimal pH for the reaction of NHS-activated molecules with primary amines is between 7 and 8.[6]

      • Consider a two-step conjugation protocol where the activation of the PEG linker is performed at a lower pH (e.g., pH 6.0) before adding it to the protein solution at a slightly higher pH (e.g., pH 7.2-7.5).[4][7]

  • Suboptimal Molar Ratios: An insufficient molar excess of the activated PEG linker over the protein can lead to incomplete conjugation.

    • Solution:

      • Increase the molar ratio of the activated this compound to your protein. A common starting point is a 5:1 to 20:1 molar excess of the PEG linker.[4] Optimization may be required for your specific protein.

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time.

    • Solution:

      • Use fresh, high-quality EDC and NHS. Equilibrate the reagents to room temperature before opening the vials to prevent moisture condensation.[4][7]

  • Inaccessible Amine Groups: The primary amine groups (lysine residues and the N-terminus) on your protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the activated PEG linker.[8]

    • Solution:

      • Perform a structural analysis of your protein to identify accessible lysine (B10760008) residues.

      • Consider site-directed mutagenesis to introduce a more accessible lysine residue if a specific conjugation site is desired.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for the activated PEG linker, leading to lower conjugation efficiency.[3]

    • Solution:

      • Ensure your protein is in an amine-free buffer, such as phosphate-buffered saline (PBS) or 2-(N-morpholino)ethanesulfonic acid (MES), prior to the conjugation reaction.[4][9]

Issue 2: Protein Precipitation During Conjugation

Q2: My protein is precipitating out of solution during the PEGylation reaction. What is causing this and how can I prevent it?

A2: Protein precipitation during conjugation can be attributed to several factors:

  • High Degree of PEGylation: Excessive PEGylation can alter the protein's surface properties, leading to a decrease in solubility and subsequent aggregation.[10]

    • Solution:

      • Reduce the molar excess of the activated PEG linker in the reaction.[10]

      • Optimize the reaction time to control the degree of PEGylation. Shorter reaction times will result in a lower degree of PEGylation.

  • Incorrect Buffer Conditions: The buffer composition and pH can significantly impact protein stability.

    • Solution:

      • Ensure the protein is in a buffer that maintains its stability and solubility throughout the conjugation process.[10]

      • Maintain the pH of the reaction mixture within the optimal range for both the conjugation reaction and protein stability.

  • Organic Solvent Concentration: If the this compound is first dissolved in an organic solvent like DMSO or DMF, a high final concentration of this solvent in the reaction mixture can denature and precipitate the protein.

    • Solution:

      • Keep the final concentration of the organic solvent in the reaction mixture low, ideally below 10%.[3][5]

Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for conjugating this compound to a protein using EDC/NHS chemistry?

A3: The optimal pH is a compromise between two competing factors: the activation of the carboxylic acid and the stability of the resulting NHS ester. The activation of the carboxylic acid on this compound by EDC is most efficient at a slightly acidic pH (4.5-6.0).[10] However, the subsequent reaction of the NHS ester with primary amines on the protein is most efficient at a pH of 7.2-8.0.[2][10] The hydrolysis of the NHS ester also increases with higher pH.[1][3] Therefore, a two-step protocol is often recommended:

  • Activation Step: Activate the this compound with EDC and NHS in a buffer at pH 6.0 (e.g., MES buffer).[4]

  • Conjugation Step: Add the activated PEG linker to the protein solution in a buffer at pH 7.2-7.5 (e.g., PBS).[4]

Q4: How can I purify my PEGylated protein after the conjugation reaction?

A4: Several chromatographic techniques can be used to purify PEGylated proteins and remove unreacted PEG linker and byproducts. The choice of method depends on the properties of your protein and the degree of PEGylation.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other reaction components.[][12][13]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of native protein from PEGylated species, and in some cases, different degrees of PEGylation.[][12][13] Cation exchange chromatography (CEX) is often a starting point for purification.[14][15]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful polishing step after IEX to further separate PEGylated isoforms.[][14][15]

  • Reversed-Phase Chromatography (RPC): RPC is effective for analytical scale separation of positional isomers and can be used for the purification of peptides and small proteins.[][12]

Q5: How can I characterize my PEGylated protein to confirm successful conjugation?

A5: Characterization is crucial to determine the extent and sites of PEGylation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and quick method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the exact mass of the PEGylated protein, confirming the number of PEG chains attached.[16][17]

  • Peptide Mapping: This technique involves digesting the PEGylated protein and analyzing the resulting peptides by LC-MS/MS to identify the specific amino acid residues (lysine or N-terminus) where the PEG linker is attached.[16][17]

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Activation of this compound

ReagentMolar Excess over this compoundRationale
EDC2-10 foldEnsures efficient activation of the carboxylic acid.[10]
NHS/Sulfo-NHS2-5 foldStabilizes the activated intermediate and improves coupling efficiency.[10]

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeRationale & Key Considerations
Activation pH 6.0Optimal for EDC-mediated activation of the carboxylic acid.
Conjugation pH 7.2 - 7.5Balances amine reactivity with NHS ester stability.[2][5]
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis of the NHS ester and improve protein stability.
Reaction Time 30 minutes to overnightOptimization is required. Longer reaction times can lead to a higher degree of PEGylation but also increase the risk of hydrolysis and protein degradation.
Buffer Type Amine-free buffers (e.g., PBS, MES)Avoids competition from primary amines in the buffer.[3][4]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Bioconjugation of this compound to a Protein

This protocol provides a general guideline. Optimization for your specific protein and application is recommended.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS, pH 7.2)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., SEC)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the EDC and NHS stock solutions. A common molar ratio is 1:2:5 (PEG-acid:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated PEG-linker solution to your protein solution in Conjugation Buffer. The molar ratio of the PEG linker to the protein should be optimized, with a starting range of 5:1 to 20:1.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

    • Incubate for 15-30 minutes at room temperature to consume any unreacted NHS esters.

  • Purification:

    • Purify the PEGylated protein from excess PEG linker and reaction byproducts using an appropriate method, such as size-exclusion chromatography (SEC).

Mandatory Visualization

experimental_workflow cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_purification Purification PEG_Acid This compound Activated_PEG Activated PEG-NHS Ester PEG_Acid->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Protein Protein-NH2 Activated_PEG->Protein PEGylated_Protein PEGylated Protein Protein->PEGylated_Protein 2h RT or O/N 4°C Purification SEC / IEX PEGylated_Protein->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: Experimental workflow for the two-step bioconjugation of this compound to a protein.

logical_relationship cluster_causes Potential Causes cluster_solutions Solutions Trouble Low Conjugation Yield Hydrolysis NHS Ester Hydrolysis Trouble->Hydrolysis Inactive_Reagents Inactive EDC/NHS Trouble->Inactive_Reagents Low_Ratio Insufficient PEG:Protein Ratio Trouble->Low_Ratio Inaccessible_Amines Inaccessible Protein Amines Trouble->Inaccessible_Amines Competing_Buffer Competing Nucleophiles in Buffer Trouble->Competing_Buffer Optimize_pH Optimize Reaction pH Hydrolysis->Optimize_pH Fresh_Reagents Use Fresh Reagents Inactive_Reagents->Fresh_Reagents Increase_Ratio Increase Molar Ratio Low_Ratio->Increase_Ratio Structural_Analysis Protein Structural Analysis Inaccessible_Amines->Structural_Analysis Amine_Free_Buffer Use Amine-Free Buffer Competing_Buffer->Amine_Free_Buffer

Caption: Troubleshooting logic for low PEGylation yield.

References

Validation & Comparative

Confirming PEG3-O-CH2COOH Conjugation to Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) linkers to biomolecules is a critical step in enhancing therapeutic properties. This guide provides an objective comparison of key analytical techniques for confirming the covalent attachment of PEG3-O-CH2COOH, a short-chain carboxyl-terminated PEG linker, to proteins and peptides. We present a detailed examination of Mass Spectrometry (MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and data to inform your validation strategy.

The covalent attachment of PEG chains, or PEGylation, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic biomolecules. Short-chain linkers like this compound are particularly valuable for modifying smaller biomolecules where precise control over the conjugation is essential. Rigorous validation of this conjugation is paramount to ensure the identity, purity, and homogeneity of the final product.

Comparison of Analytical Techniques

The choice of analytical technique for confirming this compound conjugation depends on the specific requirements of the analysis, including the nature of the biomolecule, the desired level of detail, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

FeatureMass Spectrometry (MALDI-TOF)SEC-MALSHigh-Performance Liquid Chromatography (HPLC)
Primary Information Molecular weight confirmation, degree of PEGylation.Molar mass, size, aggregation state, conjugation efficiency.Purity, separation of conjugated and unconjugated species.
Resolution High resolution for mass determination. Can resolve species with single PEG unit differences.Can distinguish between monomer, dimer, and higher-order aggregates.High-resolution separation of reaction components.
Sensitivity High (femtomole to picomole range).Moderate, dependent on light scattering signal.High, detector-dependent (e.g., UV, ELSD, CAD).
Quantitative Analysis Semi-quantitative based on relative peak intensities.Quantitative determination of conjugation efficiency and aggregation.Quantitative with appropriate standards and detectors.
Sample Consumption Low (microliter range).Moderate (microgram to milligram range).Low to moderate, depending on the column and detector.
Throughput High, suitable for rapid screening.Lower, requires chromatographic separation.High, with autosampler capabilities.
Key Advantages Direct and unambiguous mass confirmation.Provides information on size and aggregation.Robust, reproducible, and widely available.
Limitations Ionization suppression can be an issue. May not be suitable for complex mixtures without prior separation.Requires specialized detectors (MALS and RI). Cannot provide mass information at the level of single daltons.PEG lacks a strong chromophore, requiring specialized detectors like ELSD or CAD for direct detection.[]

Experimental Protocols

Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the direct confirmation of PEGylation by detecting the mass shift upon conjugation.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA), in a solvent mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Mixture: Mix the PEGylated biomolecule sample (typically 1-10 pmol/µL) with the matrix solution at a ratio of 1:1 to 1:10 (sample:matrix) directly on the MALDI target plate. For PEGylated samples, the addition of a salt like NaCl can sometimes improve signal quality.[2][3]

  • Drying: Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix with the embedded analyte.

Instrumentation and Analysis:

  • Instrument: Use a MALDI-TOF mass spectrometer in linear or reflector positive ion mode.

  • Calibration: Calibrate the instrument using a standard mixture of peptides or proteins with known molecular weights bracketing the expected mass of the conjugate.

  • Acquisition: Acquire mass spectra by irradiating the sample spot with the laser. The laser energy should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis: Compare the mass spectrum of the conjugated biomolecule to that of the unconjugated starting material. A successful conjugation will show a mass increase corresponding to the mass of the this compound linker (approximately 176.17 Da) for each attached PEG unit. The presence of unconjugated biomolecule and free PEG can also be assessed.[2][3]

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a non-destructive technique that separates molecules based on their hydrodynamic radius and then measures their molar mass and size in solution, providing a comprehensive characterization of the conjugation products.[4][5][6][7][8][9]

Experimental Setup:

  • System: An HPLC or FPLC system equipped with a size-exclusion column appropriate for the molecular weight range of the biomolecule and its conjugate.

  • Detectors: In-line detectors including a UV-Vis detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.

  • Mobile Phase: A buffer compatible with the biomolecule and the SEC column, typically a phosphate (B84403) or Tris-based buffer at a neutral pH, filtered and degassed.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation: Prepare the sample in the mobile phase and filter it through a 0.1 or 0.22 µm filter to remove any particulate matter.

  • Injection and Separation: Inject the sample onto the column. The flow rate should be optimized for the column to ensure good separation.

  • Data Acquisition and Analysis: Collect data from all three detectors. The ASTRA software or similar is used to analyze the data. The UV signal is proportional to the protein concentration, while the RI signal is proportional to the total concentration of all components. The MALS detector measures the light scattered by the eluting molecules, which is proportional to their molar mass. By combining the data from all three detectors, the molar mass of the protein and the PEG components of the conjugate can be determined at each elution point. This allows for the calculation of the degree of PEGylation and the quantification of any aggregates or unconjugated species.[9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a high-resolution separation technique that can be used to assess the purity of the PEGylated product and quantify the extent of the reaction.

Experimental Setup:

  • System: An HPLC system with a C4, C8, or C18 reversed-phase column suitable for protein or peptide separations.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Detector: A UV detector set to monitor the absorbance of the peptide backbone (e.g., 214 nm or 280 nm if aromatic residues are present). For more direct and quantitative detection of the PEG moiety, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used in-line after the UV detector.[]

Procedure:

  • Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B.

  • Sample Injection: Inject the reaction mixture or purified product onto the column.

  • Elution Gradient: Elute the bound components using a linear gradient of increasing Mobile Phase B. PEGylation increases the hydrophobicity of peptides and proteins, leading to a longer retention time on the reversed-phase column compared to the unconjugated biomolecule.

  • Data Analysis: Analyze the resulting chromatogram. The appearance of a new, later-eluting peak relative to the unconjugated biomolecule is indicative of successful conjugation. The peak areas can be used to estimate the purity and, with appropriate calibration, the yield of the reaction.

Alternatives to this compound Conjugation

While the carboxyl group of this compound is typically activated (e.g., with EDC/NHS) to react with primary amines on the biomolecule, other reactive functionalities can be employed.

  • Amine-Reactive NHS Ester PEGs: These linkers have a pre-activated N-hydroxysuccinimide ester that reacts directly with amines, simplifying the conjugation protocol by eliminating the need for in-situ activation.

  • Thiol-Reactive Maleimide PEGs: For biomolecules containing cysteine residues, maleimide-functionalized PEGs offer a highly specific conjugation strategy through a Michael addition reaction with the thiol group.

  • Click Chemistry PEGs: PEGs functionalized with azide (B81097) or alkyne groups allow for highly efficient and specific conjugation via copper-catalyzed or strain-promoted click chemistry.

Confirmation of conjugation for these alternatives follows similar principles, with the choice of analytical method guided by the properties of the resulting conjugate.

Visualizing Workflows and Pathways

experimental_workflow cluster_conjugation Conjugation cluster_confirmation Confirmation biomolecule Biomolecule (Protein/Peptide) reaction Conjugation Reaction biomolecule->reaction peg This compound activation EDC/NHS Activation peg->activation activation->reaction ms Mass Spectrometry (MALDI-TOF) reaction->ms Mass Shift Analysis sec_mals SEC-MALS reaction->sec_mals Molar Mass & Aggregation hplc HPLC (UV, ELSD/CAD) reaction->hplc Purity & Retention Time Shift

logical_relationship cluster_evidence Analytical Evidence conjugation Successful Conjugation mass_increase Increased Molecular Weight (Mass Spectrometry) conjugation->mass_increase retention_shift Increased Retention Time (RP-HPLC) conjugation->retention_shift size_increase Increased Hydrodynamic Radius (SEC-MALS) conjugation->size_increase new_peak Appearance of New Peak(s) (Chromatography) conjugation->new_peak

References

A Researcher's Guide to Characterizing PEG3-O-CH2COOH Conjugates: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is paramount to ensuring the efficacy, safety, and reproducibility of therapeutic molecules and other advanced materials. This guide provides a comprehensive comparison of key analytical methods for characterizing PEG3-O-CH2COOH, a common heterobifunctional linker. We present a detailed examination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Overview of Analytical Techniques

The characterization of this compound conjugates requires a multi-faceted analytical approach to confirm identity, purity, and structural integrity. Each technique offers unique advantages and limitations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is highly effective for quantification without the need for a chromophore. It allows for the direct observation and quantification of PEGylated species.[1]

  • Mass Spectrometry (MS): Offers high sensitivity and is ideal for determining molecular weight, identifying PEGylation sites, and characterizing impurities.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique crucial for assessing purity and quantifying the conjugate and its impurities. Different modes, such as Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC/GPC), cater to various analytical needs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and reagent-free method for confirming the presence of key functional groups and determining the degree of PEGylation.[5]

Comparative Analysis of Key Performance Metrics

The choice of analytical method often depends on the specific information required, the sample matrix, and the desired level of sensitivity and resolution. The following tables provide a quantitative comparison of the primary analytical techniques for characterizing this compound conjugates.

Table 1: General Performance Comparison
Technique Information Provided Strengths Weaknesses
¹H NMR Structural elucidation, purity, quantificationQuantitative without reference standards, non-destructive, detailed structural informationLower sensitivity compared to MS, requires higher sample concentration
Mass Spec Molecular weight, degree of PEGylation, impurity identification, sequence/site of conjugationHigh sensitivity (ng range and lower), high resolution, definitive identificationIonization suppression can affect quantification, complex spectra for polydisperse samples
HPLC (RP) Purity, quantification of conjugate and impuritiesRobust, quantitative, high resolution for oligomers, automation-friendlyRequires a suitable detector (e.g., ELSD, CAD, or MS) as PEG lacks a strong UV chromophore
HPLC (SEC) Molecular weight distribution, aggregation analysisGood for separating by size, can quantify residual free PEGLower resolution for small oligomers compared to RP-HPLC
FTIR Presence of functional groups, degree of PEGylationFast, non-destructive, reagent-freeProvides structural information at a functional group level, not as detailed as NMR or MS
Table 2: Quantitative Performance Metrics
Parameter ¹H NMR Mass Spectrometry (ESI/MALDI) HPLC (RP-ELSD/CAD) HPLC (SEC-RI)
Limit of Detection (LOD) ~10 µg/mL in biological fluids[1]pg to ng range7.47–16.24 µg/mL (for various PEGs)[6]~10 µg/mL for free PEG[7]
Limit of Quantitation (LOQ) --22.40–75 µg/mL (for various PEGs)[6]25 µg/mL for free PEG
Precision (RSD) High reproducibilityGood, but can be affected by sample preparation and matrix effects< 2.9% for peak area[8]< 0.1% for retention time, < 2.9% for peak area
Resolution Atomic levelHigh mass resolution can distinguish oligomersCan resolve individual oligomers of low molecular weight PEGs[9]Limited for low molecular weight oligomers[9]

Experimental Protocols and Workflows

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the purity of the this compound conjugate.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key signals to observe include:

      • A prominent signal around 3.6 ppm corresponding to the ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-O-).

      • A singlet around 4.1 ppm for the -O-CH₂-COOH protons.

    • Acquire a ¹³C NMR spectrum for confirmation of the carbon backbone.

  • Data Analysis:

    • Integrate the characteristic proton signals. The ratio of the integrals of the PEG backbone protons to the methylene (B1212753) protons of the carboxymethyl group can confirm the structure.

    • Purity is assessed by identifying and quantifying signals from any impurities.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 5-10 mg in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Acquire_1H->Acquire_13C Integrate Integrate Signals Acquire_13C->Integrate Identify_Imp Identify Impurity Signals Integrate->Identify_Imp Structure_Conf Confirm Structure Integrate->Structure_Conf Identify_Imp->Structure_Conf

NMR Analysis Workflow
Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and identify potential impurities.

Experimental Protocol (MALDI-TOF):

  • Sample Preparation:

    • Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50:50 acetonitrile:water with 0.1% TFA).

    • Prepare a 1 mg/mL solution of the this compound conjugate in water or a suitable solvent.

    • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrument: A MALDI-TOF mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflector mode. The spectrum should show a distribution of peaks corresponding to the sodium and/or potassium adducts of the PEG oligomers.

  • Data Analysis:

    • Determine the mass of the repeating unit (44.03 Da for ethylene glycol).

    • Calculate the average molecular weight (Mw) and polydispersity index (PDI).

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Matrix Prepare Matrix Solution Mix Mix Sample and Matrix Prep_Matrix->Mix Prep_Sample Prepare Sample Solution Prep_Sample->Mix Spot Spot on Target Plate Mix->Spot Acquire_MS Acquire Mass Spectrum Spot->Acquire_MS Det_MW Determine Avg. Molecular Weight Acquire_MS->Det_MW ID_Imp Identify Impurities Acquire_MS->ID_Imp Det_PDI Calculate PDI Det_MW->Det_PDI

Mass Spectrometry Workflow
High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound conjugate.

Experimental Protocol (RP-HPLC with ELSD):

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-2 mg/mL and filter through a 0.45 µm filter.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detector (ELSD):

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow: 1.5 L/min (Nitrogen).

  • Data Analysis: Integrate the peak areas to determine the purity of the conjugate and quantify any impurities.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_detect Detection cluster_analysis Data Analysis Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Column Inject->Separate Detect Detect with ELSD/CAD Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

HPLC Analysis Workflow

Alternative and Complementary Techniques

While NMR, MS, and HPLC are the primary methods for characterizing this compound conjugates, other techniques can provide valuable complementary information:

  • Gel Permeation Chromatography (GPC): An alternative to SEC for determining molecular weight distribution, particularly for higher molecular weight PEGs.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can quickly confirm the presence of the carboxylic acid group (C=O stretch around 1730 cm⁻¹) and the ether linkages (C-O-C stretch around 1100 cm⁻¹) of the PEG backbone.[5]

  • Capillary Electrophoresis (CE): Offers high-resolution separation and can be used to analyze the pegylation pattern of proteins and peptides.[11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive method for quantifying PEGylated molecules in biological samples.[2]

Conclusion

The comprehensive characterization of this compound conjugates is essential for their successful application in research and drug development. A combination of analytical techniques is often necessary to obtain a complete picture of the conjugate's identity, purity, and structural integrity. NMR provides unparalleled structural detail and quantitative information, while mass spectrometry offers exceptional sensitivity for molecular weight determination and impurity profiling. HPLC is the workhorse for purity assessment and quality control. By understanding the strengths and limitations of each method, researchers can develop a robust analytical strategy to ensure the quality and consistency of their PEGylated molecules.

References

A Researcher's Guide to Mass Spectrometry Analysis of PEG3-O-CH2COOH Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein PEGylation, this guide offers a comparative overview of mass spectrometry techniques for the analysis of proteins modified with PEG3-O-CH2COOH. We delve into the nuances of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, providing supporting data and detailed experimental protocols to inform your analytical strategy.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of protein drugs, improving their stability, solubility, and pharmacokinetic profiles. The use of heterobifunctional PEG linkers, such as this compound, allows for the introduction of a reactive carboxyl group, enabling further conjugation or functionalization. However, the inherent polydispersity of PEG and the heterogeneity of the resulting conjugate present significant analytical challenges.[1] Mass spectrometry has emerged as an indispensable tool for the detailed characterization of these complex biomolecules.[2][3]

Comparing the Titans: MALDI-TOF vs. ESI-MS for PEGylated Protein Analysis

The two most common mass spectrometry techniques for analyzing large biomolecules are MALDI-TOF and ESI-MS. Each presents distinct advantages and disadvantages when applied to the characterization of this compound modified proteins.

MALDI-TOF MS is known for its rapid analysis, high sensitivity, and tolerance to complex mixtures, making it well-suited for determining the molecular weight of large biomolecules.[4] For PEGylated proteins, MALDI-TOF can provide a rapid assessment of the degree of PEGylation by revealing the distribution of species with different numbers of attached PEG chains.[1] However, its resolution may be insufficient to separate the individual oligomers of a polydisperse PEG chain, and it can sometimes cause dissociation of non-covalent complexes.[5][6]

ESI-MS , particularly when coupled with liquid chromatography (LC-MS), offers higher resolution and is more amenable to quantitative analysis.[1][6] This technique ionizes molecules directly from solution, allowing for the preservation of non-covalent interactions and providing more detailed information about the charge state distribution of the protein. For PEGylated proteins, ESI-MS can resolve the individual oligomers of the PEG chain, providing a more accurate determination of the molecular weight distribution.[5] However, the multiple charging phenomenon in ESI can lead to complex spectra that require deconvolution.[1]

FeatureMALDI-TOF MSESI-MS (LC-MS)
Primary Information Average molecular weight, degree of PEGylation, heterogeneity.[1]Accurate mass, charge state distribution, quantitative analysis, PEG polydispersity.[1]
Resolution Generally lower, may not resolve individual PEG oligomers.[5]High resolution, capable of resolving individual PEG oligomers.[5]
Speed Fast analysis time.[6]Longer analysis time due to chromatographic separation.[6]
Sample Preparation Requires a matrix and co-crystallization.Analysis from solution, compatible with online separation.
Quantitative Accuracy Generally considered less quantitative than ESI-MS.[6]Excellent for quantitative analysis.[6]
Fragmentation In-source decay can provide some structural information.[5]Tandem MS (MS/MS) capabilities for detailed structural analysis.

Experimental Protocols

I. Sample Preparation for Mass Spectrometry Analysis
  • Protein Purification: The this compound modified protein should be purified from the reaction mixture to remove excess PEGylating reagent and other impurities. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC) are commonly used methods.[7]

  • Buffer Exchange: The purified protein solution should be buffer-exchanged into a volatile buffer suitable for mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.

  • Deglycosylation (Optional): For glycoproteins, enzymatic removal of N-linked glycans using PNGase F can reduce heterogeneity and simplify the mass spectrum.[2]

II. MALDI-TOF MS Analysis Protocol
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, in a solvent mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Deposition: Mix the protein sample (1-10 pmol) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode. Calibrate the instrument using a standard protein mixture.

III. LC-ESI-MS Analysis Protocol
  • Chromatography:

    • Column: Use a reversed-phase C4 or C8 column suitable for protein separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to elute the PEGylated protein.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI).

    • Mass Analyzer: Time-of-flight (TOF), Orbitrap, or quadrupole time-of-flight (Q-TOF).

    • Data Acquisition: Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein.

  • Data Analysis: Deconvolute the raw ESI-MS spectra to obtain the zero-charge mass spectrum of the PEGylated protein.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Purification Protein Purification (SEC/IEC) Buffer_Exchange Buffer Exchange Purification->Buffer_Exchange MALDI_TOF MALDI-TOF MS Buffer_Exchange->MALDI_TOF Co-crystallization with Matrix LC_ESI_MS LC-ESI-MS Buffer_Exchange->LC_ESI_MS Direct Infusion or LC Separation MALDI_Data Molecular Weight Degree of PEGylation MALDI_TOF->MALDI_Data ESI_Data Deconvolution Accurate Mass Quantitation LC_ESI_MS->ESI_Data

Caption: Experimental workflow for the mass spectrometry analysis of PEGylated proteins.

Peptide Mapping for Site-Specific Analysis

To determine the specific amino acid residues modified with this compound, peptide mapping is the method of choice.[8] This "bottom-up" approach involves the enzymatic digestion of the PEGylated protein, followed by LC-MS/MS analysis of the resulting peptides.

Peptide Mapping Protocol
  • Denaturation, Reduction, and Alkylation: Denature the protein in a solution containing guanidine (B92328) hydrochloride or urea. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.

  • Enzymatic Digestion: Remove the denaturant and digest the protein with a specific protease, such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides using reversed-phase HPLC and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Compare the peptide map of the PEGylated protein to that of the unmodified protein. Peptides containing the this compound modification will exhibit a characteristic mass shift and can be identified by their fragmentation spectra.

peptide_mapping_workflow Start PEGylated Protein Denature Denaturation, Reduction, Alkylation Start->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS Analysis Data Analysis: - Identify Modified Peptides - Determine PEGylation Sites LC_MSMS->Analysis

References

A Comparative Analysis of PEG3-O-CH2COOH and Other Short-Chain PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall solubility, stability, pharmacokinetics, and efficacy of the conjugate. Among the diverse array of available crosslinkers, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their ability to impart favorable physicochemical properties.

This guide provides an objective comparison of the short-chain carboxylated PEG linker, PEG3-O-CH2COOH, with other alternative PEG linkers. By examining experimental data and outlining key methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the rational design of next-generation bioconjugates.

The Role of PEG Linkers in Bioconjugates

PEG linkers offer several advantages in the design of bioconjugates:

  • Enhanced Solubility: Many potent cytotoxic drugs are hydrophobic. The hydrophilic nature of PEG linkers improves the solubility of the entire conjugate, preventing aggregation and improving formulation characteristics.

  • Improved Pharmacokinetics: The PEG chain can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[1][2]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the bioconjugate, reducing the likelihood of an immune response.

  • Controlled Drug Release: The linker can be designed to be stable in circulation and release the payload only upon reaching the target site, for example, through cleavage by specific enzymes.[3]

Performance Comparison of this compound with Other Short-Chain PEG Linkers

The length of the PEG linker is a crucial parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate. While direct head-to-head comparative studies of this compound against a full spectrum of other short-chain carboxylated PEG linkers are limited in publicly available literature, the collective body of research provides valuable insights into the general trends observed with varying short PEG chain lengths.

The following tables summarize quantitative data synthesized from various studies to illustrate the impact of short-chain PEG linkers on key ADC parameters.

Table 1: Influence of Short-Chain PEG Linker Length on Drug-to-Antibody Ratio (DAR)

Linker TypeTypical Achievable DARObservations
Non-PEGylatedVariable, often lower with hydrophobic payloadsHydrophobic interactions can lead to aggregation and lower conjugation efficiency.
Short-Chain PEG (e.g., PEG2, PEG3, PEG4)Generally allows for higher and more consistent DARThe hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.[4]
Intermediate-Chain PEG (e.g., PEG6, PEG8, PEG12)Can lead to higher drug loadingIntermediate length PEG spacers have been shown to result in higher drug loadings in some cases.[5]

Note: This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types.

Table 2: Impact of Short-Chain PEG Linker Length on In Vitro Cytotoxicity

Linker LengthIn Vitro Cytotoxicity (IC50)Key Observations
No PEG LinkerVariableCan be highly potent, but may suffer from poor solubility.
Short PEG Linkers (e.g., PEG3, PEG4)Generally High PotencyShorter PEG linkers are often associated with high in vitro potency.[4]
Longer PEG Linkers (e.g., PEG24)May be ReducedLonger PEG chains can sometimes lead to a decrease in in vitro cytotoxicity due to steric hindrance.[6]

Note: This table represents generalized findings from various studies. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used.

Table 3: Effect of Short-Chain PEG Linker Length on In Vivo Pharmacokinetics

Linker LengthTypical Half-LifeKey Observations
No PEG LinkerShorterMore susceptible to clearance from the body.[1]
Short PEG Linkers (e.g., PEG3, PEG4)Moderately extendedProvides a balance between improved pharmacokinetics and potent cytotoxicity.[4]
Longer PEG Linkers (e.g., PEG8 and above)Significantly extendedLonger PEG chains lead to a greater increase in the hydrodynamic radius, resulting in a more pronounced effect on circulation half-life.[2][7]

Note: This table illustrates general principles of PEGylation and its impact on pharmacokinetics.

Experimental Protocols

To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of bioconjugates.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates proteins based on their hydrophobicity. In ADCs, the addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC can resolve antibody species with different numbers of conjugated drugs, allowing for the calculation of the average DAR.[8]

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)[9]

  • HPLC system

  • Mobile Phase A: 25 mmol/L phosphate (B84403) buffer (pH 7.0) containing 1.5 mol/L ammonium (B1175870) sulphate[9]

  • Mobile Phase B: 25 mmol/L phosphate buffer (pH 7.0) in 80% isopropanol[9]

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).[9]

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

  • Calculate the area of each peak.

  • The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the color is directly proportional to the number of viable cells.[11]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC constructs with different PEG linkers

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-96 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]

  • If using adherent cells, carefully aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a dose-response curve fitting model.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex biological processes and experimental designs. The following sections provide visualizations created using the DOT language for Graphviz.

Experimental Workflow for ADC Characterization

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis cluster_characterization Physicochemical Characterization cluster_functional Functional Characterization mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation Linker_Payload Linker-Payload (e.g., this compound-Drug) Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC-HPLC) Purification->Aggregation_Analysis Stability_Analysis Stability Analysis (LC-MS) Purification->Stability_Analysis InVitro_Cyto In Vitro Cytotoxicity (MTT/XTT Assay) Purification->InVitro_Cyto InVivo_PK In Vivo Pharmacokinetics Purification->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Xenograft Model) InVivo_PK->InVivo_Efficacy

Caption: A generalized workflow for the synthesis and characterization of antibody-drug conjugates.

HER2 Signaling Pathway

Many ADCs target the HER2 receptor, which is overexpressed in various cancers. Understanding the downstream signaling is crucial for evaluating the mechanism of action of such ADics.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation HER3 HER3 HER3->PI3K EGFR EGFR RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

A Researcher's Guide to PEG Linkers: Monodisperse vs. Polydisperse

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of monodisperse and polydisperse polyethylene (B3416737) glycol (PEG) linkers for researchers, scientists, and drug development professionals.

Polyethylene glycol (PEG) linkers are instrumental in modern drug development, enhancing the therapeutic properties of molecules ranging from small drugs to large biologics. By covalently attaching PEG chains—a process known as PEGylation—researchers can improve a drug's solubility, stability, and pharmacokinetic profile. However, the choice between using a monodisperse or a polydisperse PEG linker has profound implications for a therapeutic's ultimate efficacy, safety, and manufacturability.[1] This guide provides an objective, data-driven comparison to inform this critical decision.

Defining Dispersity: A Tale of Two PEGs

The core difference between these two types of linkers lies in their molecular weight distribution. This distribution is quantified by the Polydispersity Index (PDI), the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).[2][3][4]

  • Monodisperse PEGs are single, pure compounds composed of a specific number of ethylene (B1197577) glycol units. This results in a precisely defined molecular weight and a PDI of exactly 1.[1][][6]

  • Polydisperse PEGs are heterogeneous mixtures of polymer chains with a range of molecular weights. They are characterized by an average molecular weight and a PDI greater than 1.[1][][6]

The method of synthesis dictates this fundamental difference. Monodisperse PEGs are built through a controlled, stepwise synthesis, ensuring a homogenous final product.[1] In contrast, polydisperse PEGs are typically produced via the ring-opening polymerization of ethylene oxide, which inherently generates a population of PEG chains of varying lengths.[1][7]

G cluster_0 Monodisperse PEG (PDI = 1.0) cluster_1 Polydisperse PEG (PDI > 1.0) m1 ─(CH₂CH₂O)ₙ─ m2 ─(CH₂CH₂O)ₙ─ m3 ─(CH₂CH₂O)ₙ─ p1 ─(CH₂CH₂O)ₓ─ p2 ─(CH₂CH₂O)ₙ─ p3 ─(CH₂CH₂O)ᵧ─ label_note x ≠ n ≠ y

Fig. 1: Structural distinction between monodisperse and polydisperse PEGs.

Head-to-Head Comparison: Properties and Performance

The structural uniformity of monodisperse PEGs translates into predictable and superior performance in many critical areas of drug development. Polydisperse PEGs, while less precise, offer advantages in cost and scalability.

FeatureMonodisperse PEG LinkersPolydisperse PEG Linkers
PDI 1.0[1][7]> 1.0[1][7]
Composition Single, pure molecular entity with a defined structure.[6][8]Heterogeneous mixture of different chain lengths.[6][7]
Synthesis Controlled, stepwise synthesis.[1][9]Ring-opening polymerization of ethylene oxide.[1]
Characterization Simplified, ensuring batch-to-batch consistency.[1]Complex, leading to potential batch variability.[7]
Pharmacokinetics Predictable ADME profile, longer circulation half-life.[1][9][10]Variable pharmacokinetics due to mixed molecular weights.[11]
Immunogenicity Reduced risk of generating anti-PEG antibodies.[1][8]Higher potential for immunogenic and antigenic responses.[7][12]
Cost & Scalability Higher cost, more complex synthesis.[]Lower cost, straightforward and scalable production.[1]
Regulatory Status Increasingly used in new therapeutics.[6][13]Established precedent; used in many approved drugs.[1][7]

The Advantages of Precision: Monodisperse PEG Linkers

For applications demanding precision and consistency, monodisperse PEGs offer significant advantages.

1. Predictable Pharmacokinetics and Enhanced Efficacy: The uniform size of monodisperse PEGs leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This homogeneity is crucial for optimizing therapeutic performance. A comparative study on PEGylated gold nanoparticles (AuNPs) demonstrated that monodisperse PEG coatings resulted in a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to their polydisperse counterparts.[9][10][14] The uniform, dense layer formed by monodisperse PEGs is also more effective at preventing non-specific protein adsorption, which is a primary driver of clearance from the body.[1][9][10]

2. Improved Safety and Reduced Immunogenicity: The heterogeneity of polydisperse PEGs can increase the risk of generating anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) and reduced efficacy upon subsequent doses.[7][8] The well-defined structure of monodisperse PEGs mitigates this risk, leading to a better safety profile.[1][8][15]

3. Homogeneity in Complex Bioconjugates: In advanced applications like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker's properties are paramount.

  • ADCs: Monodisperse PEGs ensure a homogenous product with a well-defined drug-to-antibody ratio (DAR), which is critical for balancing potency and pharmacokinetics.[1][8] They help solubilize hydrophobic drug payloads, allowing for higher, more consistent drug loading.[8]

  • PROTACs: The efficacy of a PROTAC depends on the precise spatial orientation between the target protein and the E3 ligase. Monodisperse PEGs provide exact control over linker length, enabling the fine-tuning required for optimal ternary complex formation.[1]

G cluster_mono Monodisperse Path cluster_poly Polydisperse Path start ADC Development Goal: Homogenous, Potent Therapeutic ab_select 1. Select Antibody & Cytotoxic Payload start->ab_select linker_choice 2. Choose Linker ab_select->linker_choice mono_path Monodisperse PEG linker_choice->mono_path Precision Required poly_path Polydisperse PEG linker_choice->poly_path Cost is Primary Driver conjugation_m Controlled Conjugation mono_path->conjugation_m conjugation_p Variable Conjugation poly_path->conjugation_p conjugation 3. Conjugation Reaction purification 4. Purification characterization 5. Characterization final_product Final ADC Product purification_m Simplified Purification conjugation_m->purification_m characterization_m Defined DAR, Homogenous Product purification_m->characterization_m characterization_m->final_product purification_p Complex Purification conjugation_p->purification_p characterization_p Mixture of DARs, Heterogeneous Product purification_p->characterization_p characterization_p->final_product

Fig. 2: Workflow for ADC development highlighting the impact of linker choice.

The Case for Convention: Polydisperse PEG Linkers

Despite the clear performance benefits of monodisperse PEGs, polydisperse linkers retain a significant role in the pharmaceutical industry.

1. Cost-Effectiveness and Scalability: The primary advantage of polydisperse PEGs is economic. The synthesis process is less complex and significantly less expensive, making it suitable for large-scale manufacturing.[1]

2. Established Regulatory History: A majority of the PEGylated drugs currently approved by the FDA were developed using polydisperse PEGs.[1][7] This long history provides a well-trodden regulatory pathway for drug developers, which can reduce risk and development timelines.

3. Broad Utility in Formulations: Polydisperse PEGs are highly effective for applications where creating bulk and increasing hydrodynamic volume are the main goals.[] They have been used successfully in PEGylated lipids for drug delivery systems, including the lipid nanoparticles (LNPs) used in COVID-19 vaccines, to improve circulation times and reduce non-specific uptake.[]

Supporting Experimental Data

The performance differences between monodisperse and polydisperse PEG linkers are not merely theoretical. Experimental data from studies on PEGylated nanoparticles quantitatively support the advantages of monodispersity.

ParameterMonodisperse PEG-AuNPsPolydisperse PEG-AuNPs
Protein Adsorption (in vitro) Markedly lower and constant[9][10][14]Higher, due to enrichment of lower MW PEGs on surface[9][10]
Blood Circulation Half-Life (in vivo) Significantly prolonged[9][10][14]Shorter[9][10][14]
Tumor Accumulation (in vivo) Enhanced[9][10][14]Lower[9][10][14]
Data summarized from studies comparing gold nanoparticles (AuNPs) coated with monodisperse vs. polydisperse PEGs.

Key Experimental Methodologies

Verifying the properties and performance of PEG linkers involves several key experiments. Below are summaries of common protocols.

1. Characterization of Polydispersity Index (PDI):

  • Objective: To determine the molecular weight distribution of a PEG sample.

  • Methodology (MALDI-TOF Mass Spectrometry):

    • Sample Preparation: A solution of the PEG linker is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and a cationizing agent (e.g., sodium trifluoroacetate).[1]

    • Analysis: The mixture is spotted onto a MALDI plate and allowed to crystallize. The plate is inserted into the mass spectrometer. A laser desorbs and ionizes the sample, and the time-of-flight of the ions is measured to determine their mass-to-charge ratio.

    • Data Interpretation: The resulting spectrum shows the distribution of polymer chain lengths. The Mw and Mn are calculated from this distribution to determine the PDI.[1][16]

2. Protein Adsorption Assay:

  • Objective: To quantify the amount of non-specific protein binding to PEGylated surfaces (e.g., nanoparticles).

  • Methodology (Bradford Assay):

    • Incubation: PEGylated nanoparticles are incubated in a protein solution (e.g., Bovine Serum Albumin or Fetal Bovine Serum) for a defined period at 37°C.[7]

    • Separation: The nanoparticles are separated from the solution containing unbound protein via centrifugation. The nanoparticle pellet is washed multiple times to remove any loosely associated proteins.

    • Quantification: The concentration of protein remaining in the supernatant is measured using a colorimetric method like the Bradford or BCA protein assay. The amount of adsorbed protein is calculated by subtracting the amount of protein in the supernatant from the initial total protein amount.[7][17]

3. Pharmacokinetic (PK) Study in an Animal Model:

  • Objective: To determine the circulation half-life and biodistribution of a PEGylated therapeutic.

  • Methodology (Rodent Model):

    • Administration: The PEGylated compound is administered to a cohort of mice or rats, typically via intravenous (tail vein) injection at a specific dosage (e.g., mg/kg body weight).[10][13][18]

    • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., from 5 minutes to 48 hours).[13]

    • Tissue Harvesting: At the end of the study, or at specific time points, animals are euthanized, and major organs (liver, spleen, kidney, lungs, tumor) are harvested.[10][18]

    • Quantification: The concentration of the compound in the plasma and tissue homogenates is quantified using an appropriate analytical method (e.g., LC-MS for small molecules, ELISA for proteins, or ICP-MS for metallic nanoparticles).[10]

    • Analysis: The plasma concentration-time data is used to calculate key PK parameters such as half-life (t½), area under the curve (AUC), and clearance rate. Tissue concentrations reveal the biodistribution profile.[13][19]

Conclusion

The choice between monodisperse and polydisperse PEG linkers is a critical decision in drug development that hinges on a balance between performance requirements and economic realities.

Monodisperse PEG linkers offer unparalleled precision, leading to more homogenous drug products with predictable pharmacokinetics, improved safety profiles, and enhanced performance in sophisticated applications like ADCs and PROTACs. They are the superior choice when batch-to-batch consistency and fine-tuning of molecular properties are essential for therapeutic success.

Polydisperse PEG linkers remain a viable and important option, particularly for applications where cost of goods and scalability are major considerations. Their established regulatory history and effectiveness in bulk PEGylation applications ensure their continued use in the pharmaceutical industry.

For the modern researcher and drug developer, understanding the distinct advantages and limitations of each type of linker is fundamental to designing the next generation of effective and safe therapeutics. As synthetic and purification technologies advance, the accessibility of monodisperse PEGs is likely to increase, further solidifying their role in precision medicine.

References

A Researcher's Guide to Assessing the Purity of PEG3-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the reproducibility and success of their work. This is especially true for bifunctional linkers like PEG3-O-CH2COOH, where impurities can lead to failed conjugations, altered biological activity, and misleading results. This guide provides a comprehensive comparison of analytical methods to assess the purity of this compound, complete with experimental protocols and data interpretation guidelines.

The Importance of Purity in PEG Linkers

This compound is a discrete (monodisperse) PEG linker, meaning it has a defined molecular weight and structure. However, impurities can be introduced during synthesis or degradation during storage. Common impurities include:

  • Polydisperse PEG species: PEGs of varying chain lengths (e.g., PEG2, PEG4).

  • Starting materials and byproducts: Residual reactants from the synthesis process.

  • Degradation products: Oxidation of the PEG chain can lead to the formation of formaldehyde (B43269) and formic acid, which can react with other molecules.[1]

The presence of these impurities can have significant consequences, including:

  • Inaccurate quantification: Impurities can lead to incorrect molar calculations for conjugation reactions.

  • Heterogeneous products: Reaction with different PEG species results in a mixture of final products with varying properties.

  • Altered pharmacokinetics: The size and nature of the PEG linker influence the in vivo behavior of a conjugate.

  • Unwanted side reactions: Reactive impurities can lead to the formation of unintended and potentially toxic byproducts.

Comparative Analysis of Purity Assessment Methods

A multi-pronged analytical approach is the gold standard for accurately determining the purity of this compound. The most common and effective techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Analytical Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Structural confirmation, identification of functional groups, and quantification of purity against a known standard.Provides detailed structural information. Relatively quick and non-destructive.Can have overlapping signals, making quantification of minor impurities difficult without high-field instruments.[2]
HPLC (with ELSD, CAD, or MS) Separation and quantification of the main component from impurities based on size or polarity.High sensitivity for a wide range of compounds. Can separate closely related species.PEG lacks a strong UV chromophore, requiring specialized detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (MS).[1]
Mass Spectrometry (ESI-MS, MALDI-TOF) Accurate mass determination to confirm the molecular weight of the main component and identify impurities.High sensitivity and accuracy for mass determination. Can be coupled with HPLC for enhanced separation and identification.Ionization efficiency can vary between different PEG species, potentially affecting quantification.

A certificate of analysis for a similar compound, mPEG3-CH2COOH, shows a purity of ≥96.0% as determined by NMR, demonstrating the utility of this technique for purity assessment.[3]

Experimental Protocols

Below are detailed methodologies for the key experiments used to assess the purity of this compound.

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and quantify the purity of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or D₂O)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the PEG backbone (typically a complex multiplet around 3.6-3.7 ppm), the methylene (B1212753) group adjacent to the carboxylic acid (a singlet around 4.1-4.2 ppm), and the terminal hydroxyl group.

    • To quantify purity, a certified internal standard with a known concentration and a distinct, non-overlapping peak should be used. The purity of the this compound can be calculated by comparing the integral of a characteristic PEG peak to the integral of the standard's peak.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from potential impurities.

Method: Reversed-Phase HPLC with ELSD

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Evaporative Light Scattering Detector (ELSD)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min) %A %B
0 95 5
20 5 95
25 5 95
25.1 95 5

| 30 | 95 | 5 |

Procedure:

  • Prepare a sample solution of this compound in the initial mobile phase (e.g., 1 mg/mL).

  • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

  • Configure the ELSD settings (e.g., nebulizer temperature, evaporator temperature, and gas flow) according to the manufacturer's recommendations for non-volatile analytes.

  • Inject the sample and acquire the chromatogram.

  • Data Analysis:

    • The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Comparison of chromatograms from different suppliers can reveal differences in impurity profiles.[2]

Mass Spectrometry

Objective: To confirm the molecular weight of this compound and identify any impurities.

Method: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Procedure:

  • Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.

  • Acquire the mass spectrum in positive or negative ion mode. The sodium adduct ([M+Na]⁺) is often observed in positive mode for PEGs.

  • Data Analysis:

    • The most intense peak should correspond to the expected molecular weight of this compound (208.21 g/mol ).

    • Look for other peaks that may correspond to impurities such as PEG2 or PEG4 species (differing by 44.03 Da, the mass of an ethylene (B1197577) glycol unit) or other synthesis-related byproducts.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Purity Assessment of this compound start Receive this compound Sample nmr ¹H NMR Spectroscopy start->nmr hplc HPLC Analysis (RP-HPLC with ELSD/CAD/MS) start->hplc ms Mass Spectrometry (ESI-MS) start->ms structure_confirm Structural Confirmation nmr->structure_confirm purity_quant Purity Quantification hplc->purity_quant mw_confirm Molecular Weight Confirmation ms->mw_confirm structure_confirm->purity_quant purity_quant->mw_confirm pass Purity Meets Specification (e.g., >95%) mw_confirm->pass Pass fail Investigate Impurities / Consider Purification mw_confirm->fail Fail

Purity Assessment Workflow for this compound

Conclusion

Ensuring the high purity of this compound is a critical step in any research or development process that utilizes this linker. A combination of NMR, HPLC, and MS provides a comprehensive and robust assessment of purity. By following the detailed protocols and workflow outlined in this guide, researchers can confidently verify the quality of their reagents, leading to more reliable and reproducible results. When sourcing PEG linkers, it is advisable to request certificates of analysis from vendors that include data from multiple analytical techniques.

References

A Comparative Guide to Hydrophilic Linkers: Alternatives to PEG3-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a hydrophilic linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the conjugate's solubility, stability, pharmacokinetics, and overall therapeutic index. For years, short-chain polyethylene (B3416737) glycol (PEG) linkers, such as PEG3-O-CH2COOH, have been a popular choice due to their hydrophilicity and well-defined structure. However, the growing recognition of potential PEG immunogenicity and its non-biodegradable nature has catalyzed the search for effective alternatives.[1]

This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to assist in the rational selection of linkers for next-generation bioconjugates.

The Limitations of PEG Linkers

While PEGylation is a well-established strategy to improve the drug-like properties of biologics, it is not without drawbacks.[2][3] A key concern is the "PEG dilemma," where a significant portion of the human population has pre-existing anti-PEG antibodies.[1] This can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions. Furthermore, the non-biodegradable backbone of PEG raises concerns about long-term tissue accumulation and potential toxicity.[1][4] These limitations have driven the exploration of alternative hydrophilic linkers that can offer similar or superior properties without these liabilities.

Key Alternatives to PEG Linkers

Several classes of hydrophilic linkers have emerged as promising alternatives to PEG, each with distinct physicochemical and biological properties. The most notable alternatives include polysarcosine, polypeptides, and oligosaccharides.

Polysarcosine (pSar): A Stealth Polymer Mimic

Polysarcosine is a polymer of N-methylated glycine (B1666218), an endogenous amino acid. This structure gives it excellent water solubility, biocompatibility, and low immunogenicity, making it an attractive alternative to PEG.[5][6] Preclinical studies have shown that pSar-based linkers can effectively mask the hydrophobicity of payloads, allowing for the creation of ADCs with high drug-to-antibody ratios (DAR) without inducing aggregation.[2][7]

Polypeptide Linkers: Tunable and Biodegradable

Utilizing short sequences of naturally occurring amino acids, polypeptide linkers offer high tunability and biodegradability.[5][8] Sequences rich in hydrophilic amino acids like serine and glycine can be engineered to create linkers with desired lengths, flexibilities, and cleavage sites for controlled payload release.[5][9] Their degradation into natural amino acids minimizes the risk of long-term toxicity.[5]

Oligosaccharide Linkers: Natural and Highly Hydrophilic

Carbohydrate-based linkers, derived from oligosaccharides like dextran (B179266) or incorporating specific sugar motifs, represent another class of highly hydrophilic and biocompatible alternatives.[5][10][11] These natural polymers can improve the solubility and pharmacokinetic profile of bioconjugates. Recent research has explored incorporating sugar moieties into peptide linkers to enhance their hydrophilicity.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the performance of bioconjugates constructed with different hydrophilic linkers. It is important to note that direct head-to-head comparisons are often system-dependent (i.e., specific to the antibody, payload, and conjugation site).

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypeADC ConstructTarget Cell LineIC50 (pM)Reference
PEG-based Brentuximab-PEG-MMAEKarpas-299 (CD30+)~16[8]
Macrocycle (Crown Ether) Brentuximab-Crown Ether-MMAEKarpas-299 (CD30+)16 - 34[8]
Macrocycle (Cyclodextrin) Brentuximab-Cyclodextrin-MMAEKarpas-299 (CD30+)16 - 34[8]
Polysarcosine (pSar) Trastuzumab-Exatecan-PSAR10NCI-N87 (HER2+)Not specified, but outperformed DS-8201a in vivo[7][12]
Peptide (Triglycyl) Anti-EpCAM-CX-DM1BxPC3 (EpCAM+)~1,000[13]
Non-cleavable (SMCC) Anti-EpCAM-SMCC-DM1BxPC3 (EpCAM+)>10,000[13]

Note: IC50 values are highly dependent on the specific ADC construct, cell line, and assay conditions. This table provides examples from different studies and should not be interpreted as a direct, universal comparison.

Table 2: Comparison of In Vivo Pharmacokinetics and Stability

Linker TypeBioconjugateModelKey FindingReference
No PEG ZHER2-SMCC-MMAEMouseHalf-life: 19.6 min[14][15]
PEG4k ZHER2-PEG4K-MMAEMouseHalf-life: 49.2 min (2.5-fold increase)[14][15]
PEG10k ZHER2-PEG10K-MMAEMouseHalf-life: 219.0 min (11.2-fold increase)[14][15]
Polysarcosine (pSar) ADC-PSAR12SCID MouseClearance: 15.8 mL/day/kg[2][16]
No pSar Control ADC-PSAR0SCID MouseClearance: 37.6 mL/day/kg[2][16]
Polysarcosine (pSar) Trastuzumab-Exatecan-PSAR10RatSimilar PK profile to unconjugated antibody despite high DAR[12]

Visualizing Linker Concepts and Workflows

Diagrams created using Graphviz can help illustrate the complex relationships and processes involved in linker technology.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Targeting Moiety (e.g., Monoclonal Antibody) Linker Hydrophilic Linker (e.g., PEG, pSar, Peptide) Antibody->Linker Conjugation Site Payload Cytotoxic Payload (e.g., MMAE, DM1) Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Linker_Comparison_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Selection S1 Synthesize Linkers (PEG3 vs. Alternative) S2 Conjugate to Antibody-Payload S1->S2 T1 Assess Hydrophilicity (HIC / RP-HPLC) S2->T1 T2 Determine DAR & Aggregation (LC-MS / SEC) S2->T2 T3 Evaluate Plasma Stability S2->T3 T4 Measure Cytotoxicity (IC50) & Bystander Effect S2->T4 V1 Pharmacokinetics (PK) in Rodent Model T4->V1 V2 Efficacy in Xenograft Model V1->V2 V3 Assess Toxicity V2->V3 A1 Compare Data V3->A1 A2 Select Optimal Linker A1->A2

References

Validating PEG-O-CH2COOH Conjugation with NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and validation of bioconjugates. This guide provides a comparative analysis of the ¹H NMR spectra of polyethylene (B3416737) glycol (PEG) before and after conjugation with a carboxymethyl group (-O-CH2COOH), offering clear experimental data and protocols to confirm successful synthesis.

The covalent attachment of a carboxymethyl group to a PEG molecule introduces a new chemical environment, which can be definitively identified by changes in the ¹H NMR spectrum. The appearance of a new characteristic signal and a potential shift in existing signals of the PEG backbone provide unequivocal evidence of successful conjugation.

Comparative Analysis of ¹H NMR Chemical Shifts

The primary evidence for successful PEG-O-CH2COOH conjugation lies in the appearance of a new singlet peak corresponding to the methylene (B1212753) protons (CH₂) of the carboxymethyl group. This peak is typically observed downfield from the main PEG backbone signal due to the deshielding effect of the adjacent carboxylic acid group.

Analyte Proton Environment Expected Chemical Shift (δ) in ppm Appearance in Spectrum
Unconjugated PEG PEG backbone (-O-CH₂-CH₂-O-)~3.6A prominent, broad singlet
Terminal hydroxyl (-CH₂-OH)Variable, often overlaps with the backboneA small, broad signal, sometimes indistinguishable
PEG-O-CH2COOH PEG backbone (-O-CH₂-CH₂-O-)~3.6A prominent, broad singlet
Carboxymethyl methylene (-O-CH₂-COOH)~4.1A new, distinct singlet

Experimental Protocol for ¹H NMR Validation

This protocol outlines the necessary steps for sample preparation and data acquisition to validate PEG-O-CH2COOH conjugation.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the dried PEG or PEG-O-CH2COOH sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)). The choice of solvent will depend on the solubility of the polymer.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃, can be added. TMS provides a reference signal at 0 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Experiment: Perform a standard one-dimensional ¹H NMR experiment.

  • Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-5 seconds to ensure full relaxation of the polymer protons.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integration: Integrate the area under the characteristic peaks for the PEG backbone (~3.6 ppm) and the carboxymethyl methylene protons (~4.1 ppm). The ratio of these integrals can be used to estimate the degree of conjugation.

Workflow for NMR Validation of PEG-O-CH2COOH Conjugation

The following diagram illustrates the logical workflow for validating the conjugation of PEG with a carboxymethyl group using ¹H NMR.

Validation_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_validation Validation Start Start with PEG Reactant React with Carboxymethylating Agent Start->Reactant Product Purified PEG-O-CH2COOH Reactant->Product SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) Product->SamplePrep Acquisition ¹H NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Decision New peak at ~4.1 ppm? Analysis->Decision Success Conjugation Confirmed Decision->Success Yes Failure Conjugation Not Confirmed Decision->Failure No

Workflow for validating PEG-O-CH2COOH conjugation.

This structured approach, combining clear spectral data comparison with a detailed experimental protocol, enables researchers to confidently and efficiently validate the successful conjugation of carboxymethyl groups to polyethylene glycol, a critical step in the development of PEGylated therapeutics and other advanced materials.

The Impact of PEGylation on Biological Activity: A Comparative Guide to PEG3-O-CH2COOH Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of molecules. The choice of the PEG linker, including its length and composition, is a critical determinant of the conjugate's biological activity, pharmacokinetics, and overall efficacy. This guide provides a comparative analysis of molecules conjugated with short PEG linkers, with a focus on the conceptual attributes of PEG3-O-CH2COOH, in contrast to non-PEGylated and longer-chain PEGylated alternatives.

The Role of the this compound Linker

The this compound linker provides a short, hydrophilic spacer with a terminal carboxylic acid group. This functional group allows for covalent conjugation to various molecules, such as small molecule drugs, peptides, or proteins. The three ethylene (B1197577) glycol units impart increased hydrophilicity, which can improve the solubility and reduce the aggregation of the parent molecule. While specific data for this compound conjugated molecules is sparse in publicly available literature, we can infer its properties based on studies of similar short-chain PEG linkers.

Comparative Analysis of Biological Activity

The introduction and length of a PEG linker can significantly modulate the biological activity of a conjugated molecule. The following table summarizes the general trends observed in vitro and in vivo when comparing non-PEGylated molecules with those conjugated to short and long PEG chains.

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG3)Long PEG Linker (e.g., >10 PEG units)
In Vitro Cytotoxicity (IC50) Potentially high, but limited by poor solubility.May be slightly reduced compared to the free drug due to steric hindrance at the target binding site.Often significantly reduced compared to the free drug and short-chain PEG conjugates.[1]
Binding Affinity (Kd) Dependent on the intrinsic properties of the molecule.May be slightly decreased due to the proximity of the PEG chain to the binding epitope.Can be substantially decreased due to increased steric hindrance.
Solubility Can be low for hydrophobic molecules.Generally improved, leading to better handling and formulation.Significantly improved, often enabling the formulation of otherwise insoluble compounds.
In Vivo Half-life Typically short, leading to rapid clearance.Moderately increased due to a slight increase in hydrodynamic radius.Substantially increased, leading to prolonged systemic exposure.[1]
Tumor Penetration Can be limited for large molecules.May be enhanced for smaller conjugates due to improved physicochemical properties.May be reduced for very large conjugates due to their size.
Immunogenicity Can be high for proteins and peptides.Generally reduced by shielding immunogenic epitopes.Significantly reduced due to the "stealth" effect of the long PEG chain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of conjugated molecules. Below are outlines of key experimental protocols frequently cited in the evaluation of such compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Cancer cell lines relevant to the therapeutic target are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (e.g., free drug, PEG-conjugated drug) for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Western Blot Analysis for Protein Degradation (for PROTACs)

This technique is used to detect and quantify the degradation of a target protein induced by a Proteolysis Targeting Chimera (PROTAC).

  • Cell Lysis: Cells treated with the PROTAC for various time points are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The band intensity, corresponding to the amount of target protein, is quantified relative to a loading control (e.g., GAPDH or β-actin).

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Tumor Antigen Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage & Cell Cycle Arrest Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PROTAC_Workflow Cell_Culture 1. Cell Culture (Target-expressing cells) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and times) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein extraction) PROTAC_Treatment->Cell_Lysis Western_Blot 4. Western Blot Analysis (Target protein quantification) Cell_Lysis->Western_Blot Data_Analysis 5. Data Analysis (DC50 and Dmax determination) Western_Blot->Data_Analysis

References

Safety Operating Guide

Safe Disposal of PEG3-O-CH2COOH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed procedures for the proper disposal of PEG3-O-CH2COOH, a polyethylene (B3416737) glycol (PEG) derivative commonly utilized in biomedical research and drug development. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, pipette tips, and absorbent pads.[1]

    • Never mix this compound waste with incompatible materials, such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[2]

    • Store the waste container in a designated, well-ventilated, and secure area away from heat sources.[1][2]

  • Container Management:

    • Use containers that are chemically compatible with this compound. The original product container is often a suitable choice for waste collection.[1]

    • Ensure the waste container is kept tightly sealed to prevent the release of vapors and to avoid spills.[1][2]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Absorb the spilled material with a non-combustible absorbent material like diatomite, vermiculite, or universal binders.[1][3]

    • Decontaminate the affected surfaces by carefully wiping or scrubbing with a suitable solvent, such as alcohol.[1]

    • Collect all contaminated absorbent materials and cleaning supplies and place them in the designated hazardous waste container.[1][3]

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., water or alcohol).

    • The first rinsate must be collected and disposed of as hazardous chemical waste.[1]

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[1]

  • Final Disposal:

    • Dispose of the chemical waste through an approved waste disposal plant.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.

    • It is imperative that this chemical is not released into the environment, as similar PEG derivatives can be toxic to aquatic life with long-lasting effects.[1][2] Do not flush down the sewer.[3]

Summary of Safety and Disposal Information

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing.[1]
Handling Location Well-ventilated area, preferably under a chemical fume hood.[1]
Waste Segregation Designated, labeled container for this compound and contaminated materials.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]
Spill Cleanup Use non-combustible absorbent material (e.g., diatomite, vermiculite).[1][3]
Empty Container Rinsate Collect first rinsate as hazardous waste.[1]
Final Disposal Method Approved waste disposal plant. Do not release into the environment.[1][2]

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Spill & Empty Container Management cluster_3 Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Segregate this compound Waste B->C Start Disposal Process D Use Labeled, Compatible Container C->D E Keep Container Tightly Sealed D->E J Contact EHS or Licensed Disposal Service E->J F Clean Spills with Absorbent Material G Collect Contaminated Materials as Waste F->G G->E Add to Waste H Rinse Empty Containers I Collect First Rinsate as Waste H->I I->E Add to Waste K Transfer to Approved Waste Disposal Plant J->K

Caption: Workflow for the proper disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.